molecular formula C8H9N B7818264 2-Methyl-5-vinylpyridine CAS No. 25038-86-2

2-Methyl-5-vinylpyridine

Cat. No.: B7818264
CAS No.: 25038-86-2
M. Wt: 119.16 g/mol
InChI Key: VJOWMORERYNYON-UHFFFAOYSA-N
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Description

Pyridine, 2-methyl-5-vinyl- is a clear to faintly opalescent liquid. Used as a monomer for resins, as an oil additive, ore flotation agent;  and dye acceptor. (EPA, 1998)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethenyl-2-methylpyridine
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InChI

InChI=1S/C8H9N/c1-3-8-5-4-7(2)9-6-8/h3-6H,1H2,2H3
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InChI Key

VJOWMORERYNYON-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC=C(C=C1)C=C
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Molecular Formula

C8H9N
Record name PYRIDINE, 2-METHYL-5-VINYL-
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Related CAS

25038-86-2
Record name Pyridine, 5-ethenyl-2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID2059699
Record name 2-Methyl-5-vinylpyridine
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Molecular Weight

119.16 g/mol
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Physical Description

Pyridine, 2-methyl-5-vinyl- is a clear to faintly opalescent liquid. Used as a monomer for resins, as an oil additive, ore flotation agent; and dye acceptor. (EPA, 1998), Clear to slightly opalescent liquid; [HSDB]
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Boiling Point

358 °F at 760 mmHg (EPA, 1998), 181 °C
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Flash Point

165 °F (EPA, 1998), 73.9 °C (Open cup)
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Density

0.978 to 0.982 at 68 °F (EPA, 1998), 0.978-0.982 @ 20 °C/20 °C
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Vapor Pressure

1.18 [mmHg], 1.18 mm Hg @ 25 °C
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Color/Form

Clear to faintly opalescent liquid

CAS No.

140-76-1, 25038-86-2
Record name PYRIDINE, 2-METHYL-5-VINYL-
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Melting Point

6.3 °F Freezing point (anhydrous ) (EPA, 1998)
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Foundational & Exploratory

2-Methyl-5-vinylpyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2-Methyl-5-vinylpyridine (B86018) (2M5VP). All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols and visual diagrams are included to support research and development activities.

Chemical Identity and Structure

This compound, also known as 5-ethenyl-2-methylpyridine, is a substituted pyridine (B92270) derivative characterized by a methyl group at the 2-position and a vinyl group at the 5-position.[1] It is a key monomer in the production of specialty polymers and serves as an important intermediate in various chemical syntheses.[1][2]

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name 5-ethenyl-2-methylpyridine[1]
Synonyms 2-Picoline, 5-vinyl-; 5-Vinyl-2-picoline; 2-MVP[1][3]
CAS Number 140-76-1[1][3][4]
Molecular Formula C₈H₉N[1][3][5]
SMILES CC1=NC=C(C=C1)C=C[1][5]

| InChIKey | VJOWMORERYNYON-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

This compound is a clear to faintly opalescent liquid under standard conditions.[1][3] Its key physical and chemical properties are summarized below.

Table 2: Quantitative Physicochemical Data

Property Value
Molecular Weight 119.16 g/mol [1][5]
Boiling Point 181 °C[3]
Melting Point -12.0 °C[3]
Freezing Point -14.3 °C[1]
Density 0.954 g/cm³[6]
Refractive Index (at 20 °C) 1.5400 - 1.5454[1]
Flash Point 56.6 °C[6]
Vapor Pressure (at 25 °C) 1.535 mmHg[4]

| pKa (Conjugate Acid) | 5.67[1] |

Synthesis of this compound

The primary industrial method for producing this compound is the vapor-phase dehydrogenation of 2-methyl-5-ethylpyridine (MEP).[7] This reaction is typically performed at high temperatures over a catalyst.

G MEP 2-Methyl-5-ethylpyridine Catalyst Dehydrogenation Catalyst (e.g., Iron Oxide, Ceric Oxide) MEP->Catalyst Vapor Phase Product This compound Catalyst->Product Dehydrogenation Heat High Temperature (~700 °C) Byproduct Hydrogen Gas (H₂)

Figure 1. Synthesis of 2M5VP via dehydrogenation of MEP.

This protocol is based on the process described in historical patents and represents a general method.[7]

  • Catalyst Preparation: A suitable dehydrogenation catalyst, such as crushed silica (B1680970) brick or ceric oxide, is packed into a stainless steel reaction tube.[7]

  • Vaporization: Liquid 2-methyl-5-ethylpyridine is vaporized. It is often mixed with an equal volume of an inert gas like nitrogen or carbon dioxide.[7]

  • Preheating: The gaseous mixture is preheated to approximately 500 °C.[7]

  • Dehydrogenation Reaction: The preheated gas mixture is passed through the catalyst-packed tube, which is maintained at a reaction temperature of about 700 °C. The space velocity is controlled, for example, between 100-500 h⁻¹ (defined as the total volume of gas at STP per hour divided by the tube volume).[7]

  • Product Condensation: The effluent gas stream, containing this compound, unreacted 2-methyl-5-ethylpyridine, and hydrogen, is cooled to condense the liquid products.

  • Purification: The condensed liquid is purified, typically by fractional distillation under reduced pressure, to separate the this compound product from the unreacted starting material.[7] A polymerization inhibitor (e.g., methyl hydroquinone) may be added during distillation.[8]

Chemical Reactivity and Applications

The vinyl group of 2M5VP is highly reactive and susceptible to polymerization, which can be initiated by heat, light, or chemical initiators.[3] This property makes it a valuable monomer for producing poly(this compound) resins.[1] It also participates in addition reactions typical of alkenes. The pyridine nitrogen provides a basic site, allowing it to react with acids to form salts.[3]

G Monomer This compound (Monomer) Initiator Initiator (Heat, Light, Peroxide) Monomer->Initiator Polymer Poly(this compound) (Resin) Initiator->Polymer Polymerization

Figure 2. Polymerization of 2M5VP monomer into a polymer resin.

Key applications include its use as a monomer for resins, an oil additive, an ore flotation agent, and a dye acceptor.[1][2]

Analytical Methods: Purity Determination

Gas Chromatography (GC) is a standard and effective method for determining the purity of this compound and quantifying any related volatile impurities, such as residual 2-methyl-5-ethylpyridine.

G cluster_workflow GC Purity Analysis Workflow A Sample Preparation (Dilute in suitable solvent, e.g., Ethanol) B GC Injection (Vaporization in heated inlet) A->B C Separation (Capillary Column, e.g., DB-5) B->C D Detection (Flame Ionization Detector - FID) C->D E Data Analysis (Chromatogram Integration) D->E F Purity Calculation (Peak Area Normalization) E->F

Figure 3. General workflow for purity analysis by Gas Chromatography.

This protocol outlines a general procedure for the purity analysis of this compound using GC with a Flame Ionization Detector (FID). Specific parameters may require optimization.[9][10][11]

  • Sample Preparation: Prepare a test sample solution by accurately weighing the this compound sample and dissolving it in a suitable solvent (e.g., absolute ethanol) to a known concentration (e.g., 1 mg/mL).[11]

  • Chromatographic System:

    • Instrument: Gas chromatograph equipped with an FID.[10]

    • Column: A capillary column suitable for separating volatile polar compounds, such as a DB-624 or DB-5 (30 m x 0.32 mm ID, 1 µm film thickness).[10][11][12]

    • Carrier Gas: Nitrogen or Helium at a constant flow rate.[10][12]

  • GC Conditions (Illustrative):

    • Inlet Temperature: 240 °C.[12]

    • Detector Temperature: 260 °C.[12]

    • Oven Program: Start at an initial temperature (e.g., 45 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 240 °C) and hold.[12]

    • Injection Volume: 1 µL.

    • Split Ratio: e.g., 5:1.[12]

  • Analysis: Inject the prepared sample solution into the GC system.

  • Data Processing: Record the resulting chromatogram. Identify the peak corresponding to this compound based on its retention time, confirmed by running a standard.

  • Calculation: Calculate the purity using the peak area normalization method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.[11]

Spectroscopic Data

Spectroscopic data are crucial for the structural confirmation and identification of this compound.

Table 3: Key Spectroscopic Data

Spectrum Type Key Peaks / Features
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z = 119. Other significant fragments at m/z = 118.[1]
Infrared (IR) Spectroscopy Data available from Coblentz Society Spectral Collection (IR: 1526).[1]
¹H NMR Spectral data and predicted shifts are available in public databases like NMRShiftDB and ChemicalBook.[1][13]

| ¹³C NMR | Spectral data available in public databases.[13] |

References

Synthesis and purification of 2-Methyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of 2-Methyl-5-vinylpyridine (B86018)

Introduction

This compound (2M5VP), also known as 5-ethenyl-2-methylpyridine, is a heterocyclic organic compound with significant applications in various industrial and scientific fields. Its chemical structure, featuring both a pyridine (B92270) ring and a reactive vinyl group, makes it a valuable monomer for the synthesis of specialty polymers and resins. These polymers find use as tire-cord binders, oil additives, ore flotation agents, dye acceptors, and flocculating agents[1][2]. For researchers and professionals in drug development, 2M5VP serves as a key intermediate in the synthesis of complex pharmaceutical compounds[3][4].

This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying this compound, complete with detailed experimental protocols, comparative data, and process visualizations to aid researchers in their work.

Core Synthesis Methodologies

The industrial and laboratory-scale synthesis of this compound is primarily achieved through three main routes: the dehydrogenation of 2-methyl-5-ethylpyridine, the condensation of 2-picoline with formaldehyde (B43269), and the Wittig reaction involving 2-methyl-5-formylpyridine.

Dehydrogenation of 2-Methyl-5-ethylpyridine

This is a common industrial method involving the vapor-phase catalytic dehydrogenation of 2-methyl-5-ethylpyridine. The process typically requires high temperatures and can be performed with or without a catalyst.

  • Reaction: The core reaction involves passing the vapor of 2-methyl-5-ethylpyridine through a heated reaction vessel, which can be a stainless steel tube, to remove hydrogen and form a double bond[5].

  • Catalysts: While the reaction can proceed without a catalyst, materials like silica (B1680970), ceric oxide, or tungstic oxide can be used as a contact mass to improve efficiency[5].

  • Inert Gas: The process often utilizes an inert gas, such as nitrogen or carbon dioxide, mixed with the reactant vapor[5].

Condensation of 2-Methylpyridine (2-Picoline) with Formaldehyde

This method involves a condensation reaction between 2-picoline and formaldehyde, followed by the dehydration of the resulting alcohol intermediate to yield 2M5VP[1][4].

  • Two-Step Process: The reaction first forms 2-(2-pyridyl)ethanol, which is then dehydrated to produce the final vinylpyridine product[4].

  • One-Step Process: A more direct "one-step" method has been developed where 2-picoline and formaldehyde react in a pipeline reactor under high temperature and pressure in the presence of a strong acid catalyst[6].

Wittig Reaction from 2-Methyl-5-formylpyridine

This laboratory-scale synthesis route offers a high-yield pathway to 2M5VP with high purity. The reaction involves converting 2-methyl-5-formylpyridine to the target molecule using a phosphorus ylide.

Data Summary: Comparison of Synthesis Methods

The following table summarizes the key quantitative parameters for the different synthesis methods.

Parameter Dehydrogenation of 2-Methyl-5-ethylpyridine Condensation of 2-Picoline & Formaldehyde Wittig Reaction
Starting Materials 2-Methyl-5-ethylpyridine2-Methylpyridine (2-picoline), Formaldehyde2-Methyl-5-formylpyridine, Methyltriphenylphosphonium bromide, Base
Catalyst/Reagent Ceric oxide, Tungstic oxide, or none[5]Strong acid (e.g., sulfuric acid)[6]Potassium tert-butoxide[7]
Temperature ~700 °C[5]160–240 °C[6]5–10 °C[7]
Pressure Atmospheric3–10 MPa[6]Atmospheric
Reported Yield 25–40% conversion per pass[5]~89%[6]~74.9%[7]
Reported Purity Not specified, requires extensive purificationNot specified>99% (by GC)[7]

Experimental Protocols

Protocol 1: Synthesis via Wittig Reaction

This protocol is adapted from a patented laboratory procedure and is suitable for producing high-purity 2M5VP[7].

Step 1: Ylide Preparation

  • Add 173 g of methyltriphenylphosphonium bromide to a 2 L four-necked flask.

  • Add 400 mL of diethyl ether as the solvent.

  • Cool the flask to below 5 °C.

  • Add 57 g of potassium tert-butoxide in batches while maintaining the temperature.

  • Continue stirring the resulting mixture for 1 hour to form the ylide.

Step 2: Reaction with Aldehyde

  • Prepare a separate solution of 2-methyl-5-formylpyridine.

  • Slowly add the aldehyde solution dropwise to the prepared ylide from Step 1.

  • Carefully control the addition rate to ensure the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring for 30 minutes to ensure the reaction goes to completion.

Step 3: Product Isolation and Purification

  • Filter the reaction mixture to remove the triphenylphosphine oxide byproduct.

  • Concentrate the filtrate under reduced pressure (≤ 0.08 MPa) at 80 °C.

  • Add 1 g of methyl hydroquinone (B1673460) as a polymerization inhibitor.

  • Collect the product by distillation at a temperature of 110 to 130 °C.

Protocol 2: Synthesis via Dehydrogenation

This protocol describes a continuous vapor-phase process for industrial production[5].

  • Vaporize 2-methyl-5-ethylpyridine and mix it with an approximately equal volume of an inert gas (e.g., carbon dioxide or nitrogen).

  • Pre-heat the gas mixture to about 500 °C.

  • Pass the hot gas mixture through a stainless steel tube reactor maintained at approximately 700 °C. The tube may be packed with a catalyst like silica brick.

  • Maintain a space velocity of about 100-200 (defined as the total volume of gas at STP per hour divided by the reactor volume).

  • Condense the vapors exiting the reactor. The resulting condensate will contain 25-40% this compound along with unreacted starting material.

  • Separate the 2M5VP from the unreacted 2-methyl-5-ethylpyridine via fractional distillation. The unreacted material can be recycled.

Purification and Analysis

Purification Techniques

Crude this compound requires purification to remove unreacted starting materials, byproducts, and potential polymers.

  • Fractional Distillation: This is the primary method for purification. Due to the reactivity of the vinyl group, distillation is often performed under reduced pressure to lower the boiling point and prevent polymerization[4][7].

  • Polymerization Inhibition: 2M5VP is prone to polymerization, especially at elevated temperatures. Therefore, a polymerization inhibitor such as 4-tert-butylcatechol, methyl hydroquinone, or an organic polysulfide is typically added during distillation and for storage[4][7][8]. Samples are often refrigerated to further minimize polymerization[4].

  • Filtration: In syntheses like the Wittig reaction, insoluble byproducts such as triphenylphosphine oxide are efficiently removed by simple filtration before distillation[7].

Analytical Methods

The purity of the final product is critical and is typically assessed using standard analytical techniques.

  • Gas Chromatography (GC): GC is an effective method for determining the purity of 2M5VP and quantifying any remaining impurities[1][7].

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used for the analysis of 2M5VP, often using a mobile phase of acetonitrile (B52724) and water with a phosphoric or formic acid modifier[9].

Process Visualizations

The following diagrams illustrate the key workflows and reaction pathways described.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Start_Materials 2-Methyl-5-ethylpyridine OR 2-Picoline + Formaldehyde OR 2-Methyl-5-formylpyridine Synthesis_Step Chemical Reaction (e.g., Dehydrogenation, Wittig) Start_Materials->Synthesis_Step Crude_Product Crude 2M5VP (with byproducts/impurities) Synthesis_Step->Crude_Product Purification_Step Filtration / Distillation (with inhibitor) Crude_Product->Purification_Step Final_Product Pure this compound (>99%) Purification_Step->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

G Reactant 2-Methyl-5-ethylpyridine (Vapor) Process Vapor-Phase Dehydrogenation Reactant->Process Input Product This compound Process->Product Output Byproduct H₂ (gas) Process->Byproduct Conditions Conditions: - ~700 °C - Catalyst (optional) - Inert Gas Conditions->Process G Phosphonium Methyltriphenyl- phosphonium bromide Ylide Phosphorus Ylide (Wittig Reagent) Phosphonium->Ylide Step 1: Ylide Formation Base Potassium tert-butoxide Base->Ylide Product This compound Ylide->Product Step 2: Olefin Synthesis Byproduct Triphenylphosphine oxide Ylide->Byproduct Co-product Aldehyde 2-Methyl-5-formylpyridine Aldehyde->Product

References

An In-depth Technical Guide to 2-Methyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-5-vinylpyridine (B86018), a versatile pyridine (B92270) derivative with significant applications in polymer chemistry and as an intermediate in the synthesis of various organic compounds. This document details its chemical identity, physicochemical properties, and key experimental protocols relevant to its synthesis and analysis.

Core Chemical Identifiers

This compound is unequivocally identified by its Chemical Abstracts Service (CAS) number, which is 140-76-1 . It is also known by a variety of synonyms across different chemical databases and commercial suppliers.

Identifier TypeIdentifier
CAS Number 140-76-1
IUPAC Name5-Ethenyl-2-methylpyridine
Other Synonyms2-Picoline, 5-vinyl-
5-Vinyl-2-picoline
Pyridine, 2-methyl-5-vinyl-
2,5-Methylvinylpyridine
2-MVP
Beilstein Registry Number106229
EINECS Number205-432-5
UNII34ET764YF8

Physicochemical and Quantitative Data

The following table summarizes the key physical and chemical properties of this compound, providing essential data for its handling, storage, and application in experimental settings.

PropertyValue
Molecular FormulaC₈H₉N
Molecular Weight119.16 g/mol
AppearanceClear to faintly opalescent liquid
Boiling Point181 °C
Melting Point-12.0 °C to -14.3 °C
Flash Point73.9 °C (Open cup)
Density0.978 - 0.982 g/cm³ at 20 °C
Vapor Pressure1.18 mmHg at 25 °C
pKa (conjugate acid)5.67
Refractive Index1.5400 - 1.5454 at 20 °C

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective utilization in research and development. The following sections provide an overview of established protocols.

Synthesis of this compound

1. Dehydrogenation of 2-Methyl-5-ethylpyridine

This industrial method involves the vapor-phase dehydrogenation of 2-methyl-5-ethylpyridine at elevated temperatures.[1]

  • Reactants : 2-Methyl-5-ethylpyridine vapor, optionally mixed with an inert gas such as carbon dioxide or nitrogen.

  • Apparatus : A reaction tube (e.g., stainless steel) heated to the reaction temperature.

  • Procedure :

    • Vaporize 2-methyl-5-ethylpyridine.

    • Mix the vapor with an equal volume of an inert gas (e.g., CO₂ or N₂).

    • Heat the gas mixture to approximately 500 °C.

    • Pass the hot mixture through a reaction tube maintained at a dehydrogenation temperature, typically between 500 °C and 800 °C (desirably around 700 °C). The process can be catalyzed, for example, by passing the vapors over silica (B1680970) brick or using a tungstic oxide catalyst.

    • The space velocity (volume of gas per hour divided by the volume of the tube) is maintained at about 100-200.

    • Condense the vapors exiting the reaction tube. The condensate will contain this compound and unreacted 2-methyl-5-ethylpyridine.

    • Separate the product from the starting material by fractional distillation. The unreacted 2-methyl-5-ethylpyridine can be recycled.

2. Wittig Reaction Approach

A laboratory-scale synthesis can be achieved via a Wittig reaction, starting from 2-methyl-5-formylpyridine.[2]

  • Reactants : Methyltriphenylphosphonium (B96628) bromide, potassium tert-butoxide, 2-methyl-5-formylpyridine, diethyl ether (as solvent).

  • Apparatus : A multi-necked flask equipped with a stirrer and dropping funnel, under an inert atmosphere.

  • Procedure :

    • In a 2L four-necked flask, dissolve 173 g of methyltriphenylphosphonium bromide in 400 ml of diethyl ether.

    • Cool the solution to below 5 °C and add 57 g of potassium tert-butoxide in batches. Continue stirring for 1 hour to form the ylide.

    • Slowly add a solution of 2-methyl-5-formylpyridine dropwise to the ylide solution, ensuring the reaction temperature does not exceed 10 °C.

    • After the addition is complete, continue stirring for 30 minutes to ensure the reaction goes to completion.

    • Filter off the triphenylphosphine (B44618) oxide precipitate.

    • Concentrate the filtrate under reduced pressure at 80 °C.

    • Collect the product by distillation at 110 to 130 °C. A polymerization inhibitor, such as 1 g of methyl hydroquinone, should be added during distillation.

Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.[3]

  • Column : Newcrom R1 HPLC column or a similar reverse-phase column.

  • Mobile Phase : A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.

  • Detection : UV or MS detector.

  • Application : This method is suitable for purity analysis, impurity isolation in preparative separation, and pharmacokinetic studies.

2. Gas Chromatography (GC)

Gas chromatography is a robust method for the analysis of this compound, particularly for assessing purity and analyzing air samples.[2][4][5]

  • Column : A 60-m x 0.32-mm i.d. fused silica capillary column with a 1.0 µm film thickness (e.g., Stabilwax-DB).

  • Carrier Gas : Helium.

  • Detector : Flame Ionization Detector (FID).

  • Sample Preparation : For purity analysis of the synthesized product, the sample can be diluted in a suitable solvent. For air analysis, samples can be collected by drawing air through XAD-7 sorbent tubes, followed by desorption with methanol.

  • Analysis : The desorbed sample is injected into the GC, and the concentration is determined by comparing the peak area to that of standards.

Visualizing Chemical Identity

The following diagram illustrates the logical relationship between the primary name, CAS number, and key synonyms of this compound.

chemical_identity This compound This compound CAS: 140-76-1 CAS: 140-76-1 This compound->CAS: 140-76-1 is identified by 5-Ethenyl-2-methylpyridine 5-Ethenyl-2-methylpyridine This compound->5-Ethenyl-2-methylpyridine is also known as (IUPAC) 5-Vinyl-2-picoline 5-Vinyl-2-picoline This compound->5-Vinyl-2-picoline is also known as 2-MVP 2-MVP This compound->2-MVP is abbreviated as

References

Spectroscopic Profile of 2-Methyl-5-vinylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-5-vinylpyridine (C₈H₉N), a significant monomer in the production of various polymers and a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and characterization.

Table 1: ¹H NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.32d2.1H-6 (Pyridine ring)
7.38dd7.9, 2.1H-4 (Pyridine ring)
7.05d7.9H-3 (Pyridine ring)
6.65dd17.6, 10.8Vinyl CH
5.75d17.6Vinyl CH₂ (trans)
5.25d10.8Vinyl CH₂ (cis)
2.50s-CH₃

Note: Data is referenced to a typical spectrum in CDCl₃. Actual values may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmAssignment
155.6C-2 (Pyridine ring)
148.7C-6 (Pyridine ring)
136.3C-4 (Pyridine ring)
136.0Vinyl CH
131.0C-5 (Pyridine ring)
123.0C-3 (Pyridine ring)
115.8Vinyl CH₂
24.0CH₃

Note: Data is based on analogous compounds and predictive models. Experimental values may differ.

Table 3: Infrared (IR) Spectroscopy Data of this compound
Wavenumber (cm⁻¹)IntensityAssignment
3080Medium=C-H Stretch (Vinyl & Aromatic)
2960-2850Medium to StrongC-H Stretch (Methyl)
1640MediumC=C Stretch (Vinyl)
1600, 1585, 1500-1400Medium to StrongC=C and C=N Stretch (Pyridine ring)[1]
990, 900Strong=C-H Bend (Vinyl out-of-plane)
830StrongC-H Bend (Aromatic out-of-plane)

Note: The fingerprint region (below 1500 cm⁻¹) contains numerous other bands characteristic of the molecule.

Table 4: Mass Spectrometry (MS) Data of this compound
m/zRelative IntensityAssignment
119High[M]⁺ (Molecular Ion)[1]
118High[M-H]⁺[1]
104Medium[M-CH₃]⁺
91Medium[M-C₂H₂]⁺ or Tropylium ion rearrangement
78Medium[Pyridine]⁺

Note: Fragmentation patterns are based on Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For a typical ¹H or ¹³C NMR spectrum, dissolve approximately 10-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[2][3] The solution should be homogeneous and free of any particulate matter. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition: Spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 8-16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum. Key parameters include a spectral width of about 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[4][5]

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range of 4000-400 cm⁻¹. Co-adding 16-32 scans is common practice to improve the spectral quality.[6]

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities, or directly via a heated probe. Electron Ionization (EI) is a common method for this type of molecule. In the EI source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.[7][8]

Instrumentation and Data Acquisition: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap. The mass spectrum is acquired by scanning a range of mass-to-charge (m/z) ratios, typically from m/z 40 to 300, to detect the molecular ion and its characteristic fragment ions.

Visualizations

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis of this compound cluster_Techniques Analytical Techniques cluster_Information Structural Information Obtained NMR NMR Spectroscopy NMR_Info Proton & Carbon Environment Connectivity (J-coupling) Number of unique atoms NMR->NMR_Info IR IR Spectroscopy IR_Info Functional Groups (C=C, C=N, C-H) Bond Vibrations IR->IR_Info MS Mass Spectrometry MS_Info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Info Molecule This compound (C₈H₉N) Molecule->NMR Molecule->IR Molecule->MS

Caption: Workflow of Spectroscopic Analysis.

References

Polymerization Behavior of 2-Methyl-5-vinylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polymerization behavior of 2-Methyl-5-vinylpyridine (2M5VP). Due to the relative scarcity of literature focused solely on the homopolymerization of 2M5VP, this guide also incorporates data and protocols for the closely related and extensively studied monomer, 2-vinylpyridine (B74390) (2VP), to provide representative examples and insights into the expected behavior of 2M5VP.

Introduction to this compound

This compound is a functional monomer that combines the reactivity of a vinyl group with the chemical versatility of a pyridine (B92270) ring. The presence of the methyl group at the 2-position and the vinyl group at the 5-position influences its electronic and steric properties, thereby affecting its polymerization characteristics. The resulting polymer, poly(this compound), is of interest for various applications, including as a component in copolymers and for post-polymerization modification. This guide explores its polymerization via radical, anionic, and controlled radical polymerization techniques.

Radical Polymerization

Free radical polymerization is a common method for polymerizing vinyl monomers. The polymerization of vinylpyridines can be initiated using standard radical initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).

Data Presentation: Radical Polymerization

While specific data for the homopolymerization of this compound is limited, the bulk copolymerization of this compound (MVP) with various monomers has been studied at 60°C, indicating its capability to undergo radical polymerization.[1] For quantitative comparison, data for the radical polymerization of the analogous 2-vinylpyridine (2VP) is presented below.

ParameterValueReference
Monomer 2-Vinylpyridine[2]
Initiator AIBN[2]
Temperature 25 °C[2]
Solvent Not specified (likely bulk or solution)[2]
Heat of Polymerization 17.3 kcal/mole[2]
Experimental Protocol: Radical Polymerization of 2-Vinylpyridine (Representative)

This protocol is based on the general principles of free radical polymerization and can be adapted for this compound.

Materials:

  • 2-Vinylpyridine (or this compound), purified by distillation under reduced pressure to remove inhibitors.

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Solvent (e.g., benzene, toluene, or bulk), deoxygenated.

  • Schlenk tube or reaction flask with a magnetic stirrer.

  • Nitrogen or Argon source for inert atmosphere.

Procedure:

  • The monomer and initiator are charged into the reaction vessel.

  • The vessel is sealed and the contents are deoxygenated by several freeze-pump-thaw cycles.

  • The reaction is initiated by placing the vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

  • The polymerization is allowed to proceed for a specified time.

  • The reaction is terminated by rapid cooling and exposure to air.

  • The polymer is isolated by precipitation in a non-solvent (e.g., n-hexane), followed by filtration and drying under vacuum.[2]

Visualization: Radical Polymerization Mechanism

Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R.) I->R Decomposition RM Initiated Monomer (R-M.) R->RM Addition M Monomer (M) M->RM RMn Growing Chain (R-Mn.) RMn1 Elongated Chain (R-Mn+1.) RMn->RMn1 Addition M2 Monomer (M) M2->RMn1 RMn_term Growing Chain (R-Mn.) Dead_Polymer_C Dead Polymer (Combination) RMn_term->Dead_Polymer_C Combination Dead_Polymer_D1 Dead Polymer 1 RMn_term->Dead_Polymer_D1 Disproportionation RMm_term Another Chain (R-Mm.) RMm_term->Dead_Polymer_C Dead_Polymer_D2 Dead Polymer 2 RMm_term->Dead_Polymer_D2 Disproportionation

Caption: General mechanism of free radical polymerization.

Anionic Polymerization

Anionic polymerization is a form of living polymerization that can produce polymers with well-defined molecular weights and narrow molecular weight distributions. It is particularly effective for monomers with electron-withdrawing groups, such as vinylpyridines.

Data Presentation: Anionic Polymerization of 2-Vinylpyridine (Representative)

Due to the lack of specific data for this compound, the following table presents typical results for the anionic polymerization of 2-vinylpyridine.

ParameterValueReference
Monomer 2-Vinylpyridine[3]
Initiator sec-Butyllithium[3]
Solvent Tetrahydrofuran (THF)[3]
Temperature -78 °C[3]
Mn ( g/mol ) 3,300 - 480,400[3]
PDI (Mw/Mn) 1.06 - 1.13[3]
Experimental Protocol: Anionic Polymerization of 2-Vinylpyridine (Representative)

This protocol requires stringent anhydrous and anaerobic conditions.

Materials:

  • 2-Vinylpyridine (or this compound), rigorously purified and dried.

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

  • sec-Butyllithium (sec-BuLi) solution in hexane, titrated.

  • High-vacuum line and glassware.

Procedure:

  • All glassware is flame-dried under vacuum.

  • Anhydrous THF is distilled into the reaction flask under high vacuum.

  • The initiator (sec-BuLi) is added to the THF at -78 °C.

  • The purified monomer is slowly added to the initiator solution, leading to a color change which indicates the formation of living anionic species.

  • The polymerization proceeds rapidly.

  • The living polymer is terminated by the addition of a proton source, such as degassed methanol.

  • The polymer is isolated by precipitation in a non-solvent and dried.

Visualization: Anionic Polymerization Workflow

Anionic_Polymerization_Workflow start Start: Rigorous Purification of Reagents glassware Flame-dry Glassware under Vacuum start->glassware solvent Distill Anhydrous THF into Reactor glassware->solvent cool Cool Reactor to -78 °C solvent->cool initiator Add Initiator (e.g., sec-BuLi) cool->initiator monomer_add Slowly Add Purified Monomer initiator->monomer_add polymerization Polymerization Proceeds monomer_add->polymerization termination Terminate with Degassed Methanol polymerization->termination isolation Isolate Polymer by Precipitation termination->isolation end End: Characterize Polymer isolation->end

Caption: Experimental workflow for anionic polymerization.

Controlled Radical Polymerization (CRP)

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), offer the ability to synthesize polymers with predetermined molecular weights, low polydispersity, and complex architectures under less stringent conditions than anionic polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP method that utilizes a transition metal catalyst to reversibly activate and deactivate propagating polymer chains.

ParameterValueReference
Monomer 2-Vinylpyridine[4]
Initiator (PS-Cl)4 macroinitiator[4]
Catalyst CuCl2/Cu(0)[4]
Ligand Me6TREN[4]
Solvent Not specified[4]
Temperature 80 °C[4]
Mn ( g/mol ) ca. 58k - 82k[4]
PDI (Mw/Mn) <1.5[4]

Materials:

  • 2-Vinylpyridine (or this compound), purified.

  • Initiator (e.g., an alkyl halide like ethyl α-bromoisobutyrate).

  • Catalyst (e.g., Cu(I)Br).

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA).

  • Solvent (e.g., anisole, DMF).

  • Schlenk flask and inert atmosphere setup.

Procedure:

  • The catalyst and ligand are added to the Schlenk flask.

  • The flask is sealed and deoxygenated.

  • The deoxygenated solvent and monomer are added via syringe.

  • The initiator is added to start the polymerization at a controlled temperature.

  • Samples can be taken periodically to monitor conversion and molecular weight evolution.

  • The polymerization is stopped by cooling and exposing the mixture to air.

  • The catalyst is typically removed by passing the polymer solution through a column of neutral alumina.

  • The polymer is then isolated by precipitation.

ATRP_Mechanism PnX Dormant Chain (Pn-X) Pn_rad Active Radical (Pn.) PnX->Pn_rad k_act CuIL Catalyst (Cu(I)L) CuIL->Pn_rad Pn_rad->PnX k_deact Monomer Monomer Pn_rad->Monomer k_p (Propagation) XCuIIL Deactivator (X-Cu(II)L) XCuIIL->PnX

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile CRP technique that employs a chain transfer agent (CTA) to control the polymerization.

ParameterValueReference
Monomer 2-Vinylpyridine[5]
Initiator AIBN[5]
CTA Cumyl dithiobenzoate (CDB)[5]
Solvent Bulk[5]
Temperature 60 °C[5]
Theoretical Mn ( g/mol ) 39,300[5]
PDI (Mw/Mn) 1.10 - 1.25[5]

Materials:

  • 2-Vinylpyridine (or this compound), purified.

  • Radical initiator (e.g., AIBN).

  • RAFT agent (CTA) (e.g., cumyl dithiobenzoate).

  • Solvent (optional, e.g., dioxane, or bulk).

  • Reaction vessel suitable for inert atmosphere.

Procedure:

  • The monomer, CTA, and initiator are dissolved in the solvent (if used) in the reaction vessel.

  • The solution is deoxygenated by purging with an inert gas or by freeze-pump-thaw cycles.

  • The vessel is heated to the desired temperature to initiate polymerization.

  • The reaction is monitored for conversion.

  • The polymerization is quenched by cooling and exposing to air.

  • The polymer is purified by precipitation.[5]

RAFT_Cycle Initiation Initiator -> Propagating Radical (Pn.) Pn_plus_CTA Pn. + RAFT Agent (Z-C(=S)S-R) Initiation->Pn_plus_CTA Intermediate1 Intermediate Radical 1 Pn_plus_CTA->Intermediate1 Addition Pn_CTA Dormant Polymer (Pn-S-C(=S)Z) Intermediate1->Pn_CTA Fragmentation R_rad Expelled Radical (R.) Intermediate1->R_rad Fragmentation R_plus_M R. + Monomer -> Pm. R_rad->R_plus_M Pm_plus_PnCTA Pm. + Pn-S-C(=S)Z R_plus_M->Pm_plus_PnCTA Intermediate2 Intermediate Radical 2 Pm_plus_PnCTA->Intermediate2 Addition Pm_CTA Dormant Polymer (Pm-S-C(=S)Z) Intermediate2->Pm_CTA Fragmentation Pn_rad Expelled Radical (Pn.) Intermediate2->Pn_rad Fragmentation Pn_rad->Pn_plus_CTA Reinitiation

Caption: Reversible Addition-Fragmentation chain Transfer (RAFT) mechanism.

Nitroxide-Mediated Polymerization (NMP)

NMP is a CRP technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain end.

Specific NMP data for this compound is not available in the provided search results. The following table shows data for the NMP of a copolymer system including 2-vinylpyridine, which demonstrates the feasibility of this method for vinylpyridine monomers.

ParameterValueReference
Monomer tert-butyl methacrylate/2-vinylpyridine[6]
Initiator NHS-BlocBuilder[6]
Solvent Bulk[6]
Temperature 100 °C[6]
Mn ( g/mol ) 3,800 - 10,400[6]
PDI (Mw/Mn) 1.30 - 1.41[6]

Materials:

  • Monomer (e.g., this compound), purified.

  • NMP initiator (alkoxyamine) or a conventional initiator with a stable nitroxide radical (e.g., TEMPO).

  • Reaction vessel.

Procedure:

  • The monomer and NMP initiator/system are charged into the reaction vessel.

  • The mixture is deoxygenated.

  • The reaction is heated to the required temperature (typically >100 °C) to initiate homolytic cleavage of the alkoxyamine C-O bond.

  • The polymerization proceeds with the reversible trapping of the propagating radical by the nitroxide.

  • The reaction is terminated by cooling.

  • The polymer is isolated by precipitation.

NMP_Equilibrium Alkoxyamine Dormant Chain (Pn-ONR2) Pn_rad Propagating Radical (Pn.) Alkoxyamine->Pn_rad k_d Pn_rad->Alkoxyamine k_c Monomer Monomer Pn_rad->Monomer k_p (Propagation) Nitroxide Nitroxide (.ONR2) Nitroxide->Alkoxyamine

Caption: Reversible activation-deactivation equilibrium in NMP.

Conclusion

This compound is a versatile monomer capable of undergoing various types of polymerization. While detailed studies on its homopolymerization are not as extensive as for its parent monomer, 2-vinylpyridine, the available data on its copolymerization and the behavior of analogous vinylpyridines provide a strong foundation for predicting its polymerization characteristics. Radical polymerization offers a straightforward method for its polymerization, while anionic and controlled radical techniques provide pathways to well-defined polymer architectures. Further research into the homopolymerization of this compound would be valuable for fully elucidating its properties and expanding its applications.

References

Reactivity of the Vinyl Group in 2-Methyl-5-vinylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the vinyl group in 2-Methyl-5-vinylpyridine (2M5VP). 2M5VP is a heterocyclic aromatic compound of significant interest in polymer chemistry and pharmaceutical sciences due to the versatile reactivity of its vinyl substituent. The electronic properties of the pyridine (B92270) ring, specifically the electron-withdrawing nature of the nitrogen atom, impart a unique reactivity profile to the vinyl group, making it susceptible to a variety of chemical transformations. This document details the key reactions, including polymerization, addition reactions (nucleophilic and electrophilic), hydrogenation, and cycloaddition. It presents quantitative data, detailed experimental protocols for seminal reactions, and visual diagrams of reaction mechanisms and workflows to serve as a critical resource for professionals in research and development.

Introduction: Electronic Structure and Reactivity

This compound (IUPAC name: 5-ethenyl-2-methylpyridine) is a derivative of pyridine where the vinyl group at the 5-position is conjugated with the aromatic system.[1] The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an overall electron-withdrawing effect (a -I and -R effect). This electronic influence is transmitted through the π-system to the vinyl group.

Consequently, the β-carbon of the vinyl group becomes electron-deficient, making it highly susceptible to nucleophilic attack in what is known as a conjugate or Michael addition.[1] While it can still undergo reactions typical of alkenes, such as electrophilic addition and radical polymerization, its behavior is significantly modulated by the pyridine moiety. The pKa of the conjugate acid is approximately 5.67, indicating a basicity that can be utilized in catalysis or altered by pH, thereby influencing the vinyl group's reactivity.[1]

electronic_effects

Caption: Electronic influence of the pyridine ring on the vinyl group's reactivity.

Key Reactions of the Vinyl Group

The vinyl group of 2M5VP is the primary site of chemical transformations, which can be broadly categorized as polymerization, addition reactions, hydrogenation, and cycloadditions.

Polymerization

2M5VP readily undergoes polymerization and copolymerization via radical, anionic, and cationic mechanisms. This reactivity is harnessed in the synthesis of functional polymers for applications ranging from coatings to flocculants.[1][2] However, this tendency to polymerize can also be a challenge during synthesis and purification, often requiring the addition of inhibitors like tert-butylcatechol for stabilization.[3]

The reactivity of 2M5VP (M₁) in copolymerization with various other monomers (M₂) can be quantified by their reactivity ratios (r₁ and r₂). These ratios indicate the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer or the comonomer.

Comonomer (M₂)r₁ (2M5VP)r₂ (Comonomer)r₁ * r₂System Tendency
Triethyleneglycol dimethacrylate0.32 ± 0.0650.59 ± 0.060.19Alternating[4]
Styrene0.91 ± 0.020.812 ± 0.0050.74Random/Ideal[5]
Methyl Methacrylate0.61 ± 0.080.46 ± 0.020.28Alternating[5]
Methyl Acrylate0.88 ± 0.100.172 ± 0.0070.15Alternating[5]
Acrylonitrile0.27 ± 0.040.116 ± 0.0030.03Strongly Alternating[5]

This protocol is adapted from kinetic studies on 2-vinylpyridine, which serves as a model for 2M5VP.[6]

  • Purification: this compound is distilled under reduced pressure (e.g., 14-15 mmHg, b.p. 73-75°C) from solid potassium hydroxide (B78521) to remove inhibitors and impurities.[4]

  • Initiator Preparation: A solution of an initiator, such as Azobisisobutyronitrile (AIBN), is prepared in the purified monomer or a suitable solvent.

  • Reaction Setup: The monomer-initiator mixture is placed in a reaction vessel (e.g., a dilatometer for kinetic studies or a round-bottom flask for bulk synthesis). The vessel is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: The reaction vessel is immersed in a constant temperature bath (e.g., 60°C) to initiate polymerization.[5] The reaction is allowed to proceed for a predetermined time.

  • Termination and Isolation: The reaction is quenched by rapid cooling and exposure to air. The polymer is precipitated by pouring the viscous solution into a non-solvent (e.g., petroleum ether or hexane).

  • Purification: The precipitated polymer is redissolved in a suitable solvent (e.g., methanol) and re-precipitated. This process is repeated to remove unreacted monomer and initiator fragments.

  • Drying: The final polymer product is dried to a constant weight under vacuum.

polymerization_workflow

Caption: Experimental workflow for the radical polymerization of 2M5VP.
Addition Reactions

The polarized nature of the vinyl group in 2M5VP facilitates both nucleophilic and electrophilic additions, with the former being particularly significant.

The electron-deficient β-carbon of the vinyl group is an excellent Michael acceptor. It readily reacts with a wide range of soft nucleophiles, including amines, thiols, and carbanions, in a conjugate addition reaction.[7][8] This reaction is a cornerstone for the synthesis of functionalized pyridine derivatives used in pharmaceuticals and materials science.

michael_addition

Caption: Generalized mechanism for the Michael addition to 2M5VP.

This protocol is based on general procedures for the addition of amines to vinylpyridines.[7][9]

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., hexafluoroisopropanol (HFIP) has been shown to be effective).[7]

  • Addition of Nucleophile: Add the secondary amine (e.g., piperidine, morpholine; 1.0-1.2 eq) to the solution at room temperature with stirring.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours at room temperature.

  • Workup: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure aminoethylpyridine product.

While less common due to the electron-withdrawing nature of the ring, the vinyl group can undergo electrophilic addition, particularly with strong electrophiles like hydrogen halides (HX). The reaction proceeds via a carbocation intermediate. According to Markovnikov's rule, the proton will add to the β-carbon to form a more stable α-carbocation, which is benzylic-like and stabilized by the adjacent pyridine ring. The nucleophile (X⁻) then attacks this carbocation.

Hydrogenation

The vinyl group of 2M5VP can be selectively reduced to an ethyl group without affecting the pyridine ring under specific catalytic conditions. However, more forcing conditions (higher pressure, temperature, or more active catalysts) can lead to the hydrogenation of both the vinyl group and the pyridine ring to form 2-methyl-5-ethylpiperidine.

The following table, adapted from the hydrogenation of analogous vinyl compounds, illustrates typical conditions and outcomes. Specific results for 2M5VP may vary.

CatalystSolventTemp. (°C)H₂ Pressure (MPa)Time (h)Conversion (%)Selectivity to Ethyl (%)
2% Pd on MWCNTsBenzene221.02>97>95[10]
5% Pd on CarbonMethanol221.02~100>99[10]

This protocol is adapted from standard procedures for the selective hydrogenation of vinyl groups using a heterogeneous catalyst.[10]

  • Catalyst Preparation: A round-bottom flask or a Parr hydrogenation bottle is charged with this compound (1.0 eq) and a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

  • Inerting: The flask is evacuated and backfilled with an inert gas (N₂ or Ar) several times.

  • Catalyst Addition: Palladium on carbon (5% Pd, ~1-2 mol%) is added to the solution under a positive pressure of inert gas.

  • Hydrogenation: The atmosphere is replaced with hydrogen (H₂), typically using a balloon or by connecting to a Parr hydrogenator apparatus (e.g., at 1 atm to 50 psi).

  • Reaction: The mixture is stirred vigorously at room temperature until the consumption of hydrogen ceases or TLC/GC analysis indicates complete conversion of the starting material.

  • Filtration: The reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with the solvent.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude 2-methyl-5-ethylpyridine, which can be further purified by distillation if necessary.

Cycloaddition Reactions

The vinyl group can participate in cycloaddition reactions. For instance, photochemical [2+2] cycloadditions with other olefins can be used to construct cyclobutane (B1203170) rings, a valuable motif in medicinal chemistry. The stereochemical outcome of these reactions can often be controlled through the use of chiral catalysts or auxiliaries.

Applications in Drug Development

The predictable and versatile reactivity of the vinyl group in 2M5VP and its analogues makes it a valuable building block in drug synthesis. The Michael addition reaction is particularly useful for introducing nitrogen-containing side chains, which can modulate the pharmacological properties of a lead compound. For example, derivatives of vinylpyridine are key intermediates in the synthesis of various therapeutic agents, including the targeted cancer drug Axitinib.[11] The ability to form polymers also allows for its use in drug delivery systems and as a coating material.

Conclusion

The vinyl group of this compound exhibits a rich and diverse reactivity profile, dominated by its susceptibility to polymerization and nucleophilic addition. This behavior is a direct consequence of the electronic influence of the integrated pyridine ring. A thorough understanding of these reaction pathways, supported by quantitative data and robust experimental protocols, is essential for researchers aiming to exploit this versatile molecule. The ability to selectively functionalize the vinyl group through addition, hydrogenation, or cycloaddition reactions provides a powerful toolkit for the synthesis of complex molecules, polymers, and active pharmaceutical ingredients. This guide serves as a foundational resource to facilitate further innovation in the application of this compound.

References

Health and Safety Considerations for 2-Methyl-5-vinylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-vinylpyridine (MVP) is a heterocyclic aromatic compound utilized as a monomer in the production of specialty polymers and resins, an oil additive, an ore flotation agent, and a dye acceptor.[1][2][3] While its utility in various industrial applications is well-established, a thorough understanding of its health and safety profile is paramount for professionals handling this chemical. This guide provides an in-depth overview of the known health and safety considerations associated with this compound, with a focus on toxicological data, handling procedures, and emergency measures.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is presented below. This data is essential for a comprehensive risk assessment in a laboratory or industrial setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₉N[4]
Molecular Weight 119.16 g/mol [1]
Appearance Clear to faintly opalescent liquid[1][2][3]
Boiling Point 181 °C[4]
Melting Point -12.0 °C[4]
Flash Point 73.9 °C (Open cup)[4]
Vapor Pressure 1.18 mm Hg @ 25 °C[4]
Density 0.978-0.982 g/cm³ @ 20 °C[4]
pKa (conjugate acid) 5.67[4]

Table 2: Acute Toxicity Data for this compound

TestSpeciesRouteValueReference
LD50RatOral1300 µL/kg[4]
LC50RatInhalation189 mg/m³/2h[1][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple routes of potential exposure, including inhalation, ingestion, and skin contact.[2][5]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H311: Toxic in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H330: Fatal if inhaled.[6]

NFPA 704 Diamond:

  • Health (Blue): 2 - Can cause temporary incapacitation or residual injury.[1]

  • Flammability (Red): 2 - Must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur.[1]

  • Instability (Yellow): 0 - Normally stable, even under fire conditions.[1]

Health Effects

Exposure to this compound can lead to a range of adverse health effects, from mild irritation to severe systemic toxicity.

Acute Effects

Short-term exposure to this compound can cause the following:

  • Skin and Eye Irritation: Direct contact can lead to irritation and burns of the skin and eyes.[5] It is described as a moderate skin irritant and a moderate to severe eye irritant.[1][3]

  • Inhalation: High exposure to vapors may result in flushing of the face, headache, giddiness, nausea, and vomiting.[5]

  • Systemic Effects: The substance is moderately toxic by ingestion, inhalation, and absorption through the skin.[1][2]

Chronic Effects

High and repeated exposure to this compound may have long-term consequences:

  • Nervous System: May affect the nervous system.[5]

  • Liver: Potential for liver damage, which may be exacerbated by alcohol consumption.[5]

Experimental Protocols for Toxicity Assessment

Acute Oral Toxicity (LD50)

The oral LD50 value is a measure of the lethal dose of a substance that will kill 50% of the test subjects. A common method is the "limit test".

Acute_Oral_Toxicity_Workflow start Start: Select Healthy Young Adult Animals (e.g., Rats, fasted) dose_prep Prepare Test Substance (Neat or in Vehicle) start->dose_prep dosing Administer Single Dose via Gavage (e.g., 2000 or 5000 mg/kg) dose_prep->dosing observation Observe Animals for 14 Days (Mortality, Clinical Signs, Body Weight) dosing->observation necropsy Perform Gross Necropsy on All Animals observation->necropsy data_analysis Analyze Data: - Mortality Rate - Clinical Observations - Pathological Findings necropsy->data_analysis end End: Determine LD50 (or if > limit dose) data_analysis->end Acute_Dermal_Toxicity_Workflow start Start: Select Healthy Young Adult Animals (e.g., Rabbits, with clipped fur) application Apply Test Substance to Skin (at least 10% of body surface area) start->application occlusion Cover with Porous Gauze (24-hour exposure) application->occlusion removal Remove Residual Substance occlusion->removal observation Observe Animals for 14 Days (Mortality, Skin Lesions, Systemic Toxicity) removal->observation necropsy Perform Gross Necropsy on All Animals observation->necropsy end End: Determine Dermal LD50 necropsy->end Skin_Irritation_Workflow start Start: Prepare Reconstructed Human Epidermis (RhE) Tissues application Topically Apply Test Substance, Positive Control (PC), and Negative Control (NC) start->application incubation Incubate for a Defined Period (e.g., 15-60 minutes) application->incubation rinse Rinse and Blot Tissues incubation->rinse post_incubation Post-exposure Incubation (e.g., 42 hours) rinse->post_incubation viability_assay Assess Cell Viability (e.g., MTT Assay) post_incubation->viability_assay data_analysis Calculate Percentage Viability Relative to NC viability_assay->data_analysis classification Classify Irritancy Potential (based on viability threshold) data_analysis->classification end End: Hazard Classification classification->end Eye_Irritation_Workflow start Start: Prepare Reconstructed Human Cornea-like Epithelium (RhCE) Tissues application Topically Apply Test Substance, Positive Control (PC), and Negative Control (NC) start->application incubation Incubate for a Defined Period (e.g., 30 minutes for liquids) application->incubation rinse Rinse Tissues incubation->rinse post_incubation Post-exposure Incubation (e.g., 2 hours) rinse->post_incubation viability_assay Assess Cell Viability (e.g., MTT Assay) post_incubation->viability_assay data_analysis Calculate Percentage Viability Relative to NC viability_assay->data_analysis classification Classify Irritancy Potential (based on viability threshold, e.g., ≤60%) data_analysis->classification end End: Hazard Classification classification->end Ames_Test_Workflow start Start: Prepare His- auxotrophic Salmonella typhimurium strains exposure Expose Bacteria to Test Substance (with and without S9 fraction) start->exposure s9_prep Prepare S9 fraction (for metabolic activation) s9_prep->exposure plating Plate on Histidine-deficient agar (B569324) medium exposure->plating incubation Incubate for 48-72 hours at 37°C plating->incubation counting Count Revertant Colonies incubation->counting data_analysis Compare Revertant Counts to Spontaneous Reversion Rate (Control) counting->data_analysis conclusion Determine Mutagenic Potential data_analysis->conclusion end End: Report Results conclusion->end

References

An In-depth Technical Guide to the Solubility of 2-Methyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-vinylpyridine (B86018) (MVP), a substituted pyridine (B92270) with the chemical formula C₈H₉N, is a versatile monomer employed in the synthesis of various polymers and copolymers.[1][2] Its applications span across industries, including its use in the production of resins, as an oil additive, an ore flotation agent, and a dye acceptor.[1][2] Understanding the solubility of MVP in a range of solvents is paramount for its effective use in synthesis, formulation, and various industrial processes.

This technical guide provides a comprehensive overview of the available information on the solubility of this compound. It is important to note that while extensive data exists for related compounds such as pyridine and 2-vinylpyridine, specific quantitative solubility data for this compound is limited in publicly accessible literature. This guide, therefore, synthesizes the available qualitative information for MVP and complements it with quantitative data for structurally analogous compounds to provide a thorough understanding of its likely solubility profile. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise data for their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

PropertyValueReference
Molecular Formula C₈H₉N[2][3][4]
Molecular Weight 119.16 g/mol [2][3][4]
Appearance Clear to faintly opalescent liquid[1][2][5]
Density 0.978 - 0.982 g/cm³ at 20 °C[4][5]
Boiling Point 181 °C[4][5]
Melting Point -12.0 °C[3][4][5]
Flash Point 73.9 °C (Open cup)[4][5]
Vapor Pressure 1.18 mmHg at 25 °C[4][5]
pKa (conjugate acid) 5.67[2]

Solubility Profile of this compound

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. Based on its structure, which includes a polar pyridine ring and a nonpolar vinyl and methyl group, this compound is expected to exhibit a range of solubilities in different solvents.

Qualitative Solubility Observations

While specific quantitative data is scarce, general observations and the intended applications of this compound suggest it is soluble in many organic solvents. Its use as a monomer for polymerization with other organic monomers implies good miscibility in those reaction media.

Quantitative Solubility Data (Analogous Compounds)

To provide a more quantitative perspective, the following table presents solubility data for structurally similar compounds: pyridine, 2-vinylpyridine, and 5-ethyl-2-methylpyridine. This data can be used to infer the likely solubility behavior of this compound.

SolventPyridine (C₅H₅N)2-Vinylpyridine (C₇H₇N)5-Ethyl-2-methylpyridine (C₈H₁₁N)
Water Miscible27.5 g/L1.2 g/100 mL at 29 °C
Ethanol MiscibleEasily SolubleSoluble
Ether MiscibleEasily SolubleSoluble
Acetone MiscibleEasily SolubleVery Soluble[6]
Benzene MiscibleEasily SolubleSoluble
Chloroform MiscibleEasily Soluble-
Petroleum Ether Miscible--

Note: The data presented for analogous compounds should be used as a guideline. Actual solubility of this compound may vary.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols outline standard methods for determining the solubility of a liquid organic compound like this compound.

Method 1: Shake-Flask Method (Isothermal Equilibrium)

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

1. Materials and Equipment:

  • This compound (high purity)
  • Solvent of interest (analytical grade)
  • Thermostatically controlled water bath or incubator
  • Glass vials with screw caps (B75204) and PTFE septa
  • Analytical balance
  • Pipettes and syringes
  • Centrifuge
  • Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV, or UV-Vis spectrophotometer)

2. Procedure:

  • Prepare a series of vials for each solvent to be tested.
  • Accurately weigh a known amount of the solvent into each vial.
  • Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
  • Securely cap the vials.
  • Place the vials in the thermostatically controlled bath set to the desired temperature.
  • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
  • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow for phase separation.
  • Carefully withdraw an aliquot of the clear, saturated supernatant using a pre-warmed/cooled syringe to avoid temperature-induced precipitation.
  • Accurately weigh the collected aliquot.
  • Dilute the aliquot with a known volume of a suitable solvent.
  • Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method.
  • Calculate the solubility in desired units (e.g., g/100 mL, mol/L).

Method 2: Turbidimetric Method

This method is useful for quickly determining the solubility of a compound, particularly its dependence on temperature.

1. Materials and Equipment:

  • This compound
  • Solvent of interest
  • Jacketed glass vessel connected to a circulating water bath
  • Magnetic stirrer and stir bar
  • Temperature probe
  • Light source and detector (turbidimeter or spectrophotometer)

2. Procedure:

  • Prepare a solution of this compound in the solvent of interest at a known concentration.
  • Place the solution in the jacketed glass vessel.
  • Begin stirring the solution at a constant rate.
  • Gradually change the temperature of the circulating bath (either heating or cooling).
  • Monitor the turbidity of the solution. The temperature at which the solution becomes cloudy (the cloud point) indicates the saturation temperature for that specific concentration.
  • Repeat the measurement with different concentrations to construct a solubility curve as a function of temperature.

Visualizations

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of an organic compound.

G start Start: Obtain Pure Compound and Solvents qual_screen Qualitative Solubility Screening (e.g., Miscible/Immiscible in key solvents) start->qual_screen quant_method Select Quantitative Method (e.g., Shake-Flask, Turbidimetric) qual_screen->quant_method exp_setup Experimental Setup (Temperature Control, Agitation) quant_method->exp_setup equilibration Equilibration / Measurement exp_setup->equilibration analysis Sample Analysis (e.g., GC, HPLC) equilibration->analysis data_proc Data Processing and Calculation analysis->data_proc report Report Solubility Data (e.g., g/100mL, mol/L at T) data_proc->report

Caption: A logical workflow for determining the solubility of an organic compound.

Experimental Workflow for the Shake-Flask Method

The diagram below outlines the key steps in the shake-flask method for solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_vial Prepare Vials with Solvent add_solute Add Excess Solute (MVP) prep_vial->add_solute thermo_bath Incubate at Constant Temperature add_solute->thermo_bath agitate Agitate for 24-72h thermo_bath->agitate phase_sep Allow Phase Separation agitate->phase_sep sample Sample Supernatant phase_sep->sample dilute Dilute Sample sample->dilute quantify Quantify Concentration (e.g., HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily available literature, this guide provides a comprehensive overview based on its physicochemical properties and data from analogous compounds. The provided experimental protocols offer a clear path for researchers to determine precise solubility values tailored to their specific needs. A thorough understanding of the solubility of this compound is critical for optimizing its use in various chemical and industrial applications, from polymer synthesis to formulation development. The information and methodologies presented herein serve as a valuable resource for scientists and professionals working with this important chemical intermediate.

References

2-Methyl-5-vinylpyridine: A Technical Guide to its Historical Development and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-vinylpyridine (B86018) (2M5VP), a specialty monomer, has played a significant role in the advancement of polymer chemistry, particularly in the production of adhesives and resins. This technical guide provides an in-depth exploration of the historical development, discovery, and key synthetic methodologies for 2M5VP. Detailed experimental protocols for its principal manufacturing routes are presented, alongside a comprehensive summary of its physicochemical properties. This document aims to serve as a valuable resource for researchers and professionals in chemistry and material science.

Historical Development and Discovery

The development of this compound is intrinsically linked to the pioneering work on synthetic pyridines by the Reilly Tar & Chemical Corporation in the mid-20th century.[1] While the precise date of its first synthesis is not definitively documented in readily available literature, a significant milestone is the patent filed by Francis E. Cislak of Reilly Tar & Chemical Corporation.[2] A 1955 patent describes the production of 2M5VP and references an earlier, abandoned application from 1945, indicating that research and development of this compound were underway during World War II.[2] This places the discovery and initial development of 2M5VP in the broader context of the burgeoning polymer and synthetic chemical industry of that era.

The primary industrial route to 2M5VP involves the dehydrogenation of its precursor, 2-methyl-5-ethylpyridine (MEP).[2] The synthesis of MEP itself, via the Chichibabin pyridine (B92270) synthesis reaction from acetaldehyde (B116499) and ammonia, was a critical preceding development.[3]

Physicochemical Properties

A comprehensive collection of the physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various chemical processes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₉N[4][5][6]
Molecular Weight 119.16 g/mol [4][7]
Appearance Clear to faintly opalescent liquid[7][8]
Boiling Point 181 °C at 760 mmHg[6][7]
Melting Point -12.0 °C[9]
Density 0.954 g/cm³[6]
Flash Point 56.6 °C[6]
Vapor Pressure 1.535 mmHg at 25 °C[9]
Refractive Index 1.5330 - 1.5454 at 20 °C[4][9]
pKa (conjugate acid) 5.58 - 5.67[4][9]
CAS Number 140-76-1[4][5]

Synthesis Methodologies and Experimental Protocols

There are two primary industrial routes for the synthesis of this compound. The dominant method involves the dehydrogenation of 2-methyl-5-ethylpyridine (MEP). An alternative, though less common, route starts from 2-methylpyridine (B31789) and formaldehyde (B43269).

Synthesis via Dehydrogenation of 2-Methyl-5-ethylpyridine

This process is the cornerstone of industrial 2M5VP production and is detailed in the seminal patent by Francis E. Cislak.[2]

MEP is synthesized via a variation of the Chichibabin pyridine synthesis.

Experimental Protocol:

  • Reaction Setup: A 2-liter steel reaction vessel equipped for high-pressure and temperature reactions is charged with 267 g (4.38 moles) of 28% aqueous ammonium (B1175870) hydroxide (B78521), 207.5 g (1.57 moles) of paraldehyde, and 5.0 g (0.065 mole) of ammonium acetate (B1210297) as a catalyst.[3]

  • Reaction Conditions: The mixture is heated to 230 °C with continuous agitation and maintained at this temperature for 1 hour. The pressure will range from 800 to 3000 psi.[3]

  • Work-up and Purification: After cooling, the resulting two layers are separated. The non-aqueous layer is diluted with 60 ml of chloroform, and any separated water is combined with the aqueous layer. The aqueous layer is then extracted three times with 50 ml portions of chloroform. The combined organic extracts are distilled at atmospheric pressure to remove the chloroform.[3]

  • Final Purification: The crude product is then subjected to fractional distillation under reduced pressure (17 mmHg). A forerun containing water, paraldehyde, and α-picoline is collected at 40-60 °C, followed by the desired 5-ethyl-2-methylpyridine (B142974) at 65-66 °C, yielding 72-76 g (50-53%).[3]

Experimental Protocol:

  • Catalyst Preparation (optional):

    • Tungstic Oxide Catalyst: 30 g of 85% tungstic acid is dissolved in 250 cc of hot 6% aqueous ammonium hydroxide. This solution is sprayed onto 250 cc of small silica (B1680970) granules which are then calcined in air at 400-500 °C for several hours.[2]

    • Ceric Oxide Catalyst: 20 g of anhydrous ceric sulfate (B86663) is dissolved in 100 cc of hot water. This solution is sprayed onto 100 cc of small silica granules and subsequently calcined in air at 400-500 °C.[2]

  • Reaction Setup: A stainless steel tube is packed with a suitable catalyst, such as crushed silica brick, or the prepared tungstic oxide or ceric oxide catalysts.[2]

  • Reaction Conditions: 2-methyl-5-ethylpyridine is vaporized and mixed with an equal volume of an inert gas like carbon dioxide or nitrogen. The gas mixture is preheated to approximately 500 °C and then passed through the heated catalyst tube, which is maintained at a dehydrogenation temperature of 500-800 °C, with an optimal temperature around 700 °C. The space velocity is maintained at about 100-500.[2]

  • Product Collection and Purification: The vapors exiting the reactor, containing this compound and unreacted 2-methyl-5-ethylpyridine, are condensed. The resulting condensate, which typically contains 25-40% this compound, is then purified by fractional distillation to separate the product from the starting material. The unreacted 2-methyl-5-ethylpyridine can be recycled.[2] Due to the high tendency of 2M5VP to polymerize at elevated temperatures, distillation is often carried out under vacuum in the presence of a polymerization inhibitor.[10]

Synthesis from 2-Methylpyridine and Formaldehyde

This alternative route involves the condensation of 2-methylpyridine (also known as 2-picoline) with formaldehyde to form an intermediate alcohol, which is then dehydrated.

Experimental Protocol:

  • Reaction Setup: A high-pressure reactor is charged with 2-methylpyridine and 36% aqueous formaldehyde in a weight ratio of 1:0.03.[11]

  • Condensation Reaction: The mixture is stirred and heated to 160 °C at a pressure of 0.5 MPa for 1 hour to form 2-(2-hydroxyethyl)pyridine.[11]

  • Dehydration: The resulting 2-hydroxyethyl pyridine solution is slowly added to a dehydration kettle containing a 50% sodium hydroxide solution at 90 °C and reacted for 5 hours. This yields the crude this compound.[11]

  • Purification: The crude product is washed with a 95% sodium hydroxide solution and then purified by fractional distillation to obtain this compound with a purity greater than 98.5%.[11]

Synthesis Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key synthesis pathways and a general experimental workflow for the production of this compound.

G cluster_0 Synthesis of 2-Methyl-5-ethylpyridine (MEP) cluster_1 Dehydrogenation to 2M5VP Paraldehyde Paraldehyde MEP 2-Methyl-5-ethylpyridine (MEP) Paraldehyde->MEP Chichibabin Reaction (Ammonium Acetate, 230 °C) Ammonia Ammonia Ammonia->MEP 2M5VP This compound (2M5VP) MEP->2M5VP Vapor-Phase Dehydrogenation (Catalyst, 500-800 °C)

Caption: Primary industrial synthesis route for this compound.

G cluster_0 Alternative Synthesis Route 2MP 2-Methylpyridine Intermediate 2-(2-Hydroxyethyl)pyridine 2MP->Intermediate Condensation (160 °C, 0.5 MPa) Formaldehyde Formaldehyde Formaldehyde->Intermediate 2M5VP This compound (2M5VP) Intermediate->2M5VP Dehydration (NaOH, 90 °C)

Caption: Alternative synthesis of 2M5VP from 2-methylpyridine.

G Start Start Reaction Synthesis Reaction (Dehydrogenation or Condensation/Dehydration) Start->Reaction Condensation Condensation of Product Vapors Reaction->Condensation Purification Fractional Distillation (under vacuum with inhibitor) Condensation->Purification Analysis Purity Analysis (e.g., GC) Purification->Analysis Recycle Recycle Unreacted Starting Materials Purification->Recycle Product Pure 2M5VP Analysis->Product Recycle->Reaction

Caption: General experimental workflow for 2M5VP production.

Industrial Applications

This compound is primarily used as a monomer in the production of specialty polymers and resins.[4][7] Its most notable application is in the formulation of adhesives for bonding rubber to textile tire cords, significantly enhancing the durability and safety of tires.[12] The pyridine ring in the polymer provides strong adhesion to the fabric, while the vinyl group allows for copolymerization with the rubber matrix. It also finds use as an oil additive, an ore flotation agent, and a dye acceptor.[4][7]

Conclusion

This compound, a product of mid-20th century industrial chemical innovation, remains a vital monomer for specialized applications. Understanding its historical development and the intricacies of its synthesis is crucial for its continued use and for the development of new materials. The detailed protocols and data presented in this guide offer a comprehensive resource for chemists and materials scientists working with this versatile compound.

References

Methodological & Application

Application Notes: Synthesis of Poly(2-Methyl-5-vinylpyridine) via RAFT Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. Poly(2-Methyl-5-vinylpyridine) (P2M5VP), a structural analog of poly(2-vinylpyridine), is a functional polymer with significant potential in biomedical and pharmaceutical applications. The pyridine (B92270) moiety within the polymer structure provides pH-responsiveness, making it an intelligent material for targeted drug and gene delivery systems. RAFT polymerization offers precise control over the synthesis of P2M5VP, enabling the production of well-defined homopolymers and block copolymers essential for advanced drug delivery applications.

Key Applications in Drug Development

The unique properties of P2M5VP make it a highly attractive candidate for various applications in drug development:

  • pH-Responsive Drug Delivery: The pyridine nitrogen atom in the polymer has a pKa that allows it to become protonated in acidic environments. This charge transition can trigger the disassembly of polymer-based nanocarriers, such as micelles or nanoparticles, leading to the controlled and targeted release of encapsulated therapeutic agents in the acidic microenvironments of tumors or within cellular endosomes.

  • Gene Delivery: The cationic nature of the protonated polymer facilitates the complexation and condensation of negatively charged nucleic acids, such as siRNA and pDNA. This makes P2M5VP a promising non-viral vector for gene therapy, protecting the genetic material and aiding its cellular uptake.

  • Polymer-Drug Conjugates: The pyridine ring can be functionalized to covalently attach drug molecules. This creates polymer-drug conjugates with potentially improved pharmacokinetics, enhanced stability, and targeted delivery capabilities.

  • Smart Hydrogels: The presence of the vinyl group allows for the formation of crosslinked hydrogels. These materials can exhibit pH-dependent swelling and release profiles, making them suitable for sustained-release formulations of various drugs.

Advantages of RAFT Polymerization for P2M5VP Synthesis

RAFT polymerization is particularly well-suited for synthesizing P2M5VP for biomedical applications due to its compatibility with a wide range of functional monomers and its tolerance to various reaction conditions.[1] Key advantages include:

  • Control over Molecular Weight: The molecular weight of the polymer can be precisely controlled by adjusting the ratio of monomer to RAFT agent.[2]

  • Low Polydispersity: RAFT polymerization typically yields polymers with a narrow molecular weight distribution (PDI < 1.3), which is crucial for reproducible and predictable behavior in biomedical formulations.[1]

  • Architectural Control: This method facilitates the synthesis of complex polymer architectures, including block, graft, and star polymers, which are essential for creating sophisticated drug delivery systems.[2]

  • End-Group Fidelity: The RAFT process preserves the thiocarbonylthio end-group, allowing the resulting polymer to be used as a macro-chain transfer agent (macro-CTA) for further polymerization, enabling the synthesis of block copolymers.[1][3]

Experimental Protocol: RAFT Polymerization of this compound

This protocol is adapted from established procedures for the RAFT polymerization of structurally similar monomers, 2-vinylpyridine (B74390) (2VP) and 4-vinylpyridine (B31050) (4VP).[1][3][4]

Materials
ReagentSupplierPurity/GradeNotes
This compound (2M5VP)Sigma-Aldrich≥95%Monomer. Should be passed through a basic alumina (B75360) column to remove inhibitors before use.
Cumyl dithiobenzoate (CDB)Sigma-Aldrich≥97%RAFT Chain Transfer Agent (CTA).
2,2'-Azobis(isobutyronitrile) (AIBN)Sigma-Aldrich98%Radical Initiator. Should be recrystallized from methanol (B129727) before use.
Toluene (B28343)Fisher ScientificAnhydrous, ≥99.8%Solvent.
MethanolFisher ScientificACS GradeFor precipitation and purification.
Basic AluminaSigma-AldrichActivated, Brockmann IFor inhibitor removal.
Procedure
  • Monomer Purification: Pass this compound (2M5VP) through a short column of basic alumina to remove the polymerization inhibitor.

  • Reaction Setup:

    • To a 10 mL Schlenk flask equipped with a magnetic stir bar, add cumyl dithiobenzoate (CDB, RAFT agent) and 2,2'-Azobis(isobutyronitrile) (AIBN, initiator).

    • Add the purified 2M5VP monomer and anhydrous toluene (if performing solution polymerization). For bulk polymerization, no solvent is added.[1]

    • Example quantities for targeting a specific degree of polymerization (DP) are provided in the table below.

  • Degassing:

    • Seal the Schlenk flask with a rubber septum.

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • After the final thaw, backfill the flask with an inert gas (e.g., Nitrogen or Argon).

  • Polymerization:

    • Immerse the sealed flask in a preheated oil bath at 60 °C.[1][3]

    • Allow the polymerization to proceed with stirring for the desired time (e.g., 4-24 hours). The reaction time will influence the final monomer conversion and molecular weight.

  • Termination and Isolation:

    • To quench the polymerization, remove the flask from the oil bath and expose the contents to air by opening the flask. Rapid cooling in an ice bath can also be used.

    • Dilute the viscous reaction mixture with a small amount of toluene if necessary.

    • Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol or hexane, while stirring vigorously.

    • Collect the precipitated polymer by filtration.

  • Purification and Drying:

    • Wash the collected polymer several times with the non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the purified poly(this compound) in a vacuum oven at 40 °C overnight until a constant weight is achieved.

  • Characterization:

    • Molecular Weight and PDI: Analyze the polymer using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn).

    • Monomer Conversion: Determine the monomer conversion by ¹H NMR spectroscopy by comparing the integration of monomer vinyl peaks to the polymer backbone peaks.

Example Reaction Conditions

The following table provides example quantities for targeting a poly(this compound) with a specific degree of polymerization (DP). These values are based on typical ratios used for vinylpyridine polymerization.[1]

ParameterValueMolesMass/Volume
Target DP100--
2M5VP (Monomer)100 eq.20 mmol2.38 g (2.56 mL)
CDB (RAFT Agent)1 eq.0.20 mmol54.5 mg
AIBN (Initiator)0.2 eq.0.04 mmol6.6 mg
Ratio [M]:[CTA]:[I] 100 : 1 : 0.2 --
Temperature60 °C--
SolventBulk (or Toluene)--

Data Presentation

The following table summarizes typical results obtained from the RAFT polymerization of vinylpyridines, which are expected to be analogous for this compound. Data is adapted from Convertine et al., Macromolecules 2003, for the polymerization of 2-vinylpyridine.[1]

Time (h)Conversion (%)Mn (Theoretical) ( g/mol )Mn (Experimental) ( g/mol )PDI (Mw/Mn)
4218,2007,9001.18
84517,20016,5001.15
126223,70022,1001.12
167829,80028,5001.10
249134,80033,2001.11

Theoretical Mn = (([Monomer]/[CTA]) * Monomer MW * Conversion) + CTA MW

Visualizations

RAFT Polymerization Mechanism

The following diagram illustrates the key equilibria involved in the RAFT polymerization process.

Caption: General mechanism of RAFT polymerization.

Experimental Workflow

This diagram outlines the step-by-step workflow for the synthesis of poly(this compound).

Workflow start Start purify 1. Purify Monomer (Pass 2M5VP through basic alumina) start->purify setup 2. Reaction Setup (Add Monomer, RAFT Agent, Initiator to Schlenk flask) purify->setup degas 3. Degassing (Three Freeze-Pump-Thaw cycles) setup->degas polymerize 4. Polymerization (Immerse in 60°C oil bath with stirring) degas->polymerize quench 5. Quench Reaction (Cool and expose to air) polymerize->quench precipitate 6. Precipitation (Add solution to cold non-solvent, e.g., Methanol) quench->precipitate filter_dry 7. Isolate & Dry (Filter and dry polymer under vacuum) precipitate->filter_dry characterize 8. Characterization (Analyze by GPC and ¹H NMR) filter_dry->characterize end End characterize->end

Caption: Experimental workflow for P2M5VP synthesis.

References

Application Notes and Protocols: Copolymerization of 2-Methyl-5-vinylpyridine with Styrene and Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Copolymers of 2-methyl-5-vinylpyridine (B86018) (2M5VP) with monomers like styrene (B11656) (St) and methyl methacrylate (B99206) (MMA) are versatile materials with significant potential in various scientific and industrial fields. The presence of the pyridine (B92270) moiety imparts unique characteristics, such as pH-sensitivity and the ability to coordinate with metal ions. These properties make the copolymers suitable for applications in drug delivery systems, where pH-responsive release is desired, as well as for use as surfactants, emulsifiers, and in the creation of functional coatings and membranes.[1][2][3][4] For professionals in drug development, the ability of these copolymers to form micelles or nanoparticles that can encapsulate therapeutic agents and release them in specific environments (e.g., acidic tumor microenvironments) is of particular interest.[2][4]

Quantitative Data Summary

The reactivity of monomers in a copolymerization reaction is described by their reactivity ratios (r). These ratios are crucial for predicting the final copolymer composition and structure.[5]

Table 1: Monomer Reactivity Ratios for the Bulk Copolymerization of this compound (MVP) at 60°C

Comonomer System r₁ (MVP) r₂ (Comonomer) r₁ * r₂ Copolymer Tendency
Styrene (St) 0.91 ± 0.02 0.812 ± 0.005 0.739 Tendency towards random incorporation with some alternation.[6]
Methyl Methacrylate (MMA) 0.61 ± 0.08 0.46 ± 0.02 0.281 Strong tendency towards alternation of monomer units.[6]

Data sourced from bulk copolymerization reactions investigated at 60°C.[6]

Table 2: Typical Characterization Methods and Expected Observations

Characterization Technique Purpose Typical Observations
NMR Spectroscopy (¹H, ¹³C) To determine copolymer composition and confirm structure.[7] Signals from both 2M5VP and the comonomer (St or MMA) will be present. The ratio of integrated peak areas can be used to calculate the copolymer composition.[8]
FT-IR Spectroscopy To confirm the incorporation of both monomers.[9] Characteristic peaks for the pyridine ring (from 2M5VP) and the phenyl group (from St) or ester group (from MMA) will be visible in the copolymer spectrum.
Gel Permeation Chromatography (GPC) To determine number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[9] Provides information on the molecular weight distribution of the synthesized polymer chains.

| Electrometric/Potentiometric Titration | To determine copolymer composition.[6][7] | The basic pyridine groups of the 2M5VP units can be titrated in a nonaqueous solvent to quantify their content in the copolymer.[6] |

Experimental Protocols & Methodologies

Diagram: General Copolymerization Scheme

G cluster_reactants Reactants cluster_product Product M1 This compound (M1) initiator Initiator (e.g., AIBN) Heat (e.g., 60-70°C) M2 Comonomer (Styrene or MMA) (M2) plus + copolymer P(2M5VP-co-Comonomer) -[M1-M2-M1-M1-M2]- initiator->copolymer Polymerization

Caption: General reaction scheme for free radical copolymerization.

Materials and Purification
  • Monomers:

    • This compound (2M5VP): Commercial 2M5VP (e.g., 85% concentration) should be purified to remove inhibitors and 2-methyl-5-ethylpyridine. A recommended method is double vacuum rectification using a laboratory column (reflux ratio 20:1). Collect the fraction boiling at 73-75°C / 14-15 mmHg.[10] The purified product should be a colorless liquid with a purity of >99.5%.[10]

    • Styrene (St): Purify by passing through a column of basic alumina (B75360) to remove the inhibitor.[11]

    • Methyl Methacrylate (MMA): Purify by passing through a column of basic alumina or a dedicated inhibitor removal column.[12]

  • Initiator:

  • Solvents:

    • 1,4-Dioxane (if used): Use extra dry grade as received.[11]

    • Precipitation Solvents: n-hexane or diethyl ether (reagent grade).[11][13]

Diagram: Experimental Workflow for Copolymer Synthesis

G A 1. Purification B 2. Reaction Setup A->B sub_A Purify Monomers (St, MMA, 2M5VP) & Initiator (AIBN) A->sub_A C 3. Degassing B->C sub_B Add monomers, initiator, & solvent (optional) to reaction vessel with stir bar B->sub_B D 4. Polymerization C->D sub_C Perform 3x Freeze-Pump-Thaw cycles to remove oxygen C->sub_C E 5. Quenching & Precipitation D->E sub_D Heat in oil bath at 60-70°C under Nitrogen for specified time (e.g., 24h) D->sub_D F 6. Drying E->F sub_E Cool in liquid nitrogen; Precipitate mixture into excess non-solvent (e.g., n-hexane) E->sub_E G 7. Characterization F->G sub_F Filter and dry the copolymer product under vacuum F->sub_F sub_G Analyze via NMR, FT-IR, GPC, Titration G->sub_G

Caption: Workflow for free radical copolymer synthesis and analysis.

Protocol: Free Radical Copolymerization of 2M5VP with Styrene or MMA

This protocol describes a general procedure for bulk or solution free-radical polymerization, adapted from methodologies for similar vinylpyridine systems.[6][11] The exact monomer feed ratio should be chosen based on the desired copolymer composition, guided by the reactivity ratios in Table 1.

  • Reaction Setup:

    • To a flame-dried ampule or Schlenk flask equipped with a magnetic stir bar, add the desired molar quantities of purified 2M5VP, the comonomer (styrene or methyl methacrylate), and the initiator, AIBN (e.g., 0.1-1.0 mol% relative to total monomers).

    • If performing a solution polymerization, add a suitable solvent such as 1,4-dioxane.[11]

  • Degassing:

    • Seal the reaction vessel.

    • Degas the mixture by subjecting it to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can inhibit radical polymerization.[11]

  • Polymerization:

    • After the final thaw cycle, backfill the vessel with an inert gas (e.g., nitrogen or argon).

    • Immerse the vessel in a preheated oil bath at the desired reaction temperature (e.g., 60-70°C).[6][11]

    • Allow the reaction to proceed with stirring for a predetermined time (e.g., 4-24 hours). To obtain accurate reactivity ratios, it is crucial to stop the reaction at low conversion (<10-15%).[13]

  • Quenching and Isolation:

    • Terminate the polymerization by rapidly cooling the vessel in a liquid nitrogen or ice-water bath.[11]

    • If necessary, dissolve the viscous mixture in a small amount of a suitable solvent (e.g., THF, chloroform).

    • Slowly pour the polymer solution into a large excess of a stirred non-solvent, such as n-hexane or diethyl ether, to precipitate the copolymer.[11][13]

  • Purification and Drying:

    • Collect the precipitated polymer by filtration.

    • To further purify, the polymer can be re-dissolved and re-precipitated two or more times.

    • Dry the final product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

References

Application Notes and Protocols for 2-Methyl-5-vinylpyridine-Based Functional Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of functional polymers based on 2-methyl-5-vinylpyridine (B86018) (2M5VP). Detailed protocols for polymerization, nanoparticle formulation, drug loading, and cellular assays are included to facilitate research and development in areas such as drug delivery and smart materials.

Introduction to this compound-Based Functional Polymers

This compound (2M5VP) is a versatile monomer that can be polymerized to create functional polymers with a range of applications, particularly in the biomedical field. The pyridine (B92270) moiety in the polymer structure provides unique properties, such as pH-responsiveness and the ability to coordinate with metal ions. This makes poly(this compound) (P2M5VP) and its copolymers ideal candidates for the development of "smart" drug delivery systems that can release their therapeutic payload in response to specific environmental cues, such as the acidic microenvironment of tumors.

Synthesis of this compound-Based Polymers

The polymerization of 2M5VP can be achieved through various techniques, including conventional free radical polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The choice of method depends on the desired polymer architecture, molecular weight control, and polydispersity.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

Experimental Protocol: RAFT Polymerization of 2M5VP

This protocol describes a general procedure for the synthesis of P2M5VP via RAFT polymerization.

Materials:

  • This compound (2M5VP), inhibitor removed

  • RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene)

  • Schlenk flask, magnetic stirrer, and oil bath

  • Nitrogen or Argon gas supply

Procedure:

  • Purification of Monomer: Purify 2M5VP by passing it through a column of basic alumina (B75360) to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask, dissolve the desired amounts of 2M5VP, RAFT agent, and AIBN in the anhydrous solvent. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight and should be optimized for the desired polymer characteristics. A typical starting ratio is 100:1:0.2.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at a temperature suitable for the initiator (e.g., 70 °C for AIBN) and stir for the desired reaction time. Monitor the monomer conversion by taking aliquots and analyzing them via ¹H NMR or GC.

  • Termination and Purification: Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer in a non-solvent (e.g., cold hexane), filter, and dry under vacuum.

Quantitative Data for RAFT Polymerization of Vinylpyridines

The following table summarizes typical results for the RAFT polymerization of vinylpyridines, demonstrating the level of control achievable with this technique.[1]

Monomer[M]:[CTA]:[I]Time (h)Conversion (%)Mₙ (theoretical) ( g/mol )Mₙ (experimental) ( g/mol )PDI
2-Vinylpyridine374:1:0.2145220,50021,0001.15
4-Vinylpyridine374:1:0.2126826,70027,5001.12
Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful controlled radical polymerization method suitable for synthesizing well-defined 2M5VP-based polymers.

Experimental Protocol: ATRP of 2M5VP

This protocol provides a general method for the ATRP of 2M5VP.

Materials:

  • This compound (2M5VP), inhibitor removed

  • Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)

  • Catalyst (e.g., Copper(I) bromide, CuBr)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

  • Anhydrous solvent (e.g., anisole)

  • Schlenk flask, magnetic stirrer, and oil bath

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: Add CuBr and a magnetic stir bar to a dry Schlenk flask and deoxygenate by three freeze-pump-thaw cycles.

  • Addition of Reagents: Under an inert atmosphere, add the anhydrous solvent and the ligand. Stir until the copper salt dissolves. Then, add the purified 2M5VP and finally the initiator to start the polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath (e.g., 80 °C) and stir. Monitor the reaction progress.

  • Termination and Purification: Terminate the polymerization by cooling and exposing the mixture to air. Dilute the polymer solution with a suitable solvent (e.g., THF), pass it through a neutral alumina column to remove the copper catalyst, and then precipitate the polymer in a non-solvent (e.g., cold hexane).

Quantitative Data for ATRP of Vinylpyridines

The following table presents typical data for the ATRP of vinylpyridines.

Monomer[M]:[I]:[Cu(I)]:[L]SolventTemp (°C)Time (h)Conversion (%)Mₙ (kDa)PDI
2-Vinylpyridine100:1:1:2Toluene8069510.21.15
4-Vinylpyridine100:1:1:2DMF604929.81.18

Application in Drug Delivery

The pH-responsive nature of P2M5VP-based polymers makes them excellent candidates for constructing nanocarriers for targeted drug delivery to acidic environments like tumors. These polymers can self-assemble into micelles or nanoparticles in aqueous solutions, encapsulating hydrophobic drugs within their core.

Preparation of Drug-Loaded Nanoparticles

Experimental Protocol: Formulation of Drug-Loaded Micelles via Dialysis

This protocol describes the preparation of drug-loaded polymeric micelles using a dialysis method.[2]

Materials:

  • P2M5VP-based block copolymer (e.g., PEO-b-P2M5VP)

  • Hydrophobic drug (e.g., Curcumin, 5-Fluorouracil)

  • Organic solvent (e.g., Dimethylformamide, DMF)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Deionized water

Procedure:

  • Dissolution: Dissolve the block copolymer and the drug in DMF.

  • Dialysis: Transfer the solution into a dialysis bag and dialyze against deionized water for 24-48 hours, with frequent water changes. This process gradually removes the organic solvent, leading to the self-assembly of the polymer into micelles and encapsulation of the drug.

  • Lyophilization: Freeze-dry the resulting micellar solution to obtain a powder for storage and future use.

Quantitative Data for Drug Loading and Release

The following table summarizes typical drug loading and release data for a poly(2-vinyl pyridine)-b-poly(ethylene oxide) (P2VP-b-PEO) micellar system.[2]

DrugDrug Loading Efficiency (%)Encapsulation Efficiency (%)Release at pH 7.4 after 24h (%)Release at pH 5.0 after 24h (%)
Curcumin6.470~20>80
5-Fluorouracil5.864~25>90

Biocompatibility and Cellular Uptake

For any material intended for biomedical applications, assessing its biocompatibility is crucial. In vitro cytotoxicity assays are commonly used for initial screening.

In Vitro Cytotoxicity Assay (MTT Assay)

Experimental Protocol: MTT Assay

This protocol outlines the steps for evaluating the cytotoxicity of the polymers or nanoparticles using the MTT assay.

Materials:

  • Cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) and supplements

  • P2M5VP-based polymer or nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the polymer or nanoparticles for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Signaling Pathways and Experimental Workflows

Currently, there is limited information in the scientific literature regarding the direct modulation of specific cellular signaling pathways by this compound-based polymers. Their primary application in a biological context is as carriers for therapeutic agents. The encapsulated drug is responsible for interacting with and modulating cellular signaling pathways.

Below are diagrams illustrating the general workflows for the synthesis and application of these functional polymers.

Workflow for Polymer Synthesis and Characterization

Polymer_Synthesis_Workflow Monomer This compound (Monomer) Purification Purification (Remove inhibitor) Monomer->Purification Polymerization Controlled Radical Polymerization (RAFT or ATRP) Purification->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Purification2 Purification (Precipitation, Column Chromatography) Crude_Polymer->Purification2 Characterization Characterization (NMR, GPC, FTIR) Purification2->Characterization Final_Polymer Functional Polymer Characterization->Final_Polymer

Workflow for the synthesis and characterization of P2M5VP.
Workflow for Drug-Loaded Nanoparticle Formulation and Evaluation

Nanoparticle_Workflow Polymer P2M5VP-based Block Copolymer Self_Assembly Self-Assembly (e.g., Dialysis) Polymer->Self_Assembly Drug Hydrophobic Drug Drug->Self_Assembly Nanoparticles Drug-Loaded Nanoparticles Self_Assembly->Nanoparticles Characterization Characterization (DLS, TEM, Drug Loading) Nanoparticles->Characterization In_Vitro_Studies In Vitro Studies Characterization->In_Vitro_Studies Cytotoxicity Cytotoxicity Assay (MTT) In_Vitro_Studies->Cytotoxicity Drug_Release Drug Release Study (pH-dependent) In_Vitro_Studies->Drug_Release Cellular_Uptake Cellular Uptake (Microscopy) In_Vitro_Studies->Cellular_Uptake Results Evaluation of Therapeutic Efficacy Cytotoxicity->Results Drug_Release->Results Cellular_Uptake->Results

Workflow for formulation and evaluation of drug-loaded nanoparticles.

Conclusion

Functional polymers based on this compound offer a versatile platform for the development of advanced materials, particularly in the field of drug delivery. The protocols and data presented here provide a foundation for researchers to synthesize and evaluate these polymers for their specific applications. While their role as drug carriers is well-established, further research is needed to explore their potential direct interactions with biological systems and signaling pathways.

References

Application Notes and Protocols: 2-Methyl-5-vinylpyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-5-vinylpyridine (2M5VP) as a versatile ligand in coordination chemistry. The unique combination of a coordinating pyridine (B92270) nitrogen and a polymerizable vinyl group makes 2M5VP a valuable building block for the synthesis of functional metal complexes with applications in catalysis, materials science, and potentially drug delivery. This document outlines detailed experimental protocols for the synthesis of 2M5VP-containing metal complexes, presents key quantitative data, and visualizes relevant chemical processes.

Overview of this compound as a Ligand

This compound is a heterocyclic organic compound that can act as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the pyridine nitrogen atom. The presence of the vinyl group on the pyridine ring offers a reactive site for polymerization or post-coordination modification, allowing for the incorporation of metal complexes into larger polymeric structures or onto surfaces. The methyl group at the 2-position can introduce steric hindrance that may influence the coordination geometry and reactivity of the resulting metal complex.

Key Properties of this compound:

PropertyValueReference
CAS Number140-76-1[1]
Molecular FormulaC₈H₉N[1]
Molecular Weight119.16 g/mol [1]
AppearanceClear to faintly opalescent liquid[1]
Boiling Point181 °C[1]
pKa (conjugate acid)5.67[1]

Synthesis of this compound Metal Complexes: Experimental Protocols

The following protocols are generalized procedures for the synthesis of transition metal complexes with this compound. These can be adapted for various metal precursors and desired stoichiometries.

General Synthesis of a Dichloro(this compound)metal(II) Complex (e.g., M = Co, Cu)

This protocol describes a straightforward method for synthesizing a simple coordination complex.

Materials:

  • Metal(II) chloride salt (e.g., CoCl₂, CuCl₂)

  • This compound (2M5VP)

  • Ethanol (B145695), anhydrous

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the metal(II) chloride salt (1 mmol) in anhydrous ethanol (20 mL).

  • Slowly add a solution of this compound (2 mmol, for a 1:2 metal-to-ligand ratio) in anhydrous ethanol (10 mL) to the metal salt solution with continuous stirring.

  • The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by a color change.

  • After reflux, the solution is cooled to room temperature.

  • The volume of the solvent is reduced in vacuo until a precipitate begins to form.

  • Diethyl ether is added to the concentrated solution to induce further precipitation of the complex.

  • The solid product is collected by vacuum filtration, washed with a small amount of cold ethanol and then with diethyl ether.

  • The complex is dried under vacuum.

Characterization:

The resulting complex can be characterized by elemental analysis, IR spectroscopy (to observe shifts in the pyridine ring vibrations upon coordination), and UV-Vis spectroscopy.

Synthesis of a Cycloplatinated(II) Complex with this compound

This protocol is adapted from the synthesis of related vinylpyridine-platinum complexes and can be used to create organometallic compounds with potential catalytic applications.[2]

Materials:

Procedure:

  • Synthesis of the Precursor [PtMe(2M5VP)(DMSO)] : This precursor can be synthesized following established literature procedures for similar vinylpyridines.[2]

  • Ligand Exchange Reaction : To a solution of the precursor [PtMe(2M5VP)(DMSO)] (1 mmol) in acetone (15 mL), add the desired phosphine ligand (1.1 mmol).

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the resulting solution under reduced pressure.

  • Add n-hexane to precipitate the product.

  • Collect the solid by filtration, wash with n-hexane, and dry under vacuum.

Characterization:

The product should be characterized by ¹H NMR, ³¹P NMR, and elemental analysis to confirm the structure and purity of the cycloplatinated complex.[2]

Quantitative Data on this compound and its Complexes

The following tables summarize key quantitative data for this compound and provide expected trends for its metal complexes based on data from analogous pyridine derivatives.

Table 1: Spectroscopic Data of this compound

Spectroscopic TechniqueKey Peaks/Shifts (ppm or cm⁻¹)Reference
¹H NMR (CDCl₃)δ ~8.4 (d, H6), ~7.5 (dd, H4), ~7.1 (d, H3), ~6.7 (dd, vinyl H), ~5.8 (d, vinyl H), ~5.4 (d, vinyl H), ~2.5 (s, CH₃)[3]
IR (neat)~1600 (C=N stretch), ~1480, 1420 (pyridine ring vibrations), ~990, 910 (vinyl C-H bend)[1]

Table 2: Expected Spectroscopic Shifts Upon Coordination of this compound to a Metal Center

Spectroscopic TechniqueExpected ShiftRationale
¹H NMRDownfield shift of pyridine ring protonsCoordination to the metal deshields the protons.
IRShift of C=N stretching frequency to higher wavenumbersIncreased bond order of the C=N bond upon coordination.
UV-VisAppearance of new d-d transition bands (for transition metals)Electronic transitions within the metal d-orbitals.

Table 3: Representative Catalytic Activity of Pyridine-based Metal Complexes in Polymerization

Catalyst SystemMonomerActivity (g polymer / (mol catalyst · h))Polymer PropertiesReference
Iron(II) complex with pyridine-oxime ligandIsopreneUp to 6.5 x 10⁶High molecular weight, cis-1,4-alt-3,4 enchained[4]
Cobalt(II) complex with pyridine-oxime ligandIsopreneUp to 1.63 x 10⁶High molecular weight, cis-1,4-enriched[5]
Cationic rare-earth metal complex with β-diketiminato ligand2-Vinylpyridine (B74390)-Perfectly isotactic poly(2-vinylpyridine)[6]

Note: The activities are highly dependent on the specific metal, ligand structure, and reaction conditions. The data for related pyridine ligands suggests that 2M5VP complexes could also exhibit high catalytic activity.

Visualizations of Key Concepts

The following diagrams, generated using the DOT language, illustrate fundamental concepts in the coordination chemistry of this compound.

Coordination_of_2M5VP cluster_ligand Ligand M Metal Center L N C C C C C-CH=CH₂ C-CH₃ M->L:N Coordination Bond

Caption: Coordination of this compound to a metal center.

Polymerization_Catalysis_Workflow cluster_workflow Catalytic Polymerization Workflow start Catalyst Precursor (M-2M5VP Complex) activation Activation (e.g., with cocatalyst) start->activation initiation Monomer Coordination & Insertion activation->initiation propagation Chain Propagation initiation->propagation propagation->propagation Monomer Addition termination Chain Termination/ Transfer propagation->termination polymer Polymer Product termination->polymer

Caption: A generalized workflow for polymerization catalysis.

Applications in Drug Development and Materials Science

The ability to polymerize 2M5VP after coordination opens up possibilities for creating functional materials.

  • Drug Delivery: Metal complexes with known therapeutic properties can be incorporated into polymers via the vinyl group of the 2M5VP ligand. This can lead to the development of drug-eluting polymers or targeted drug delivery systems where the metal complex is the active pharmaceutical ingredient.

  • Catalysis: As demonstrated by related pyridine-based systems, transition metal complexes of 2M5VP are promising candidates for catalysts in various organic transformations, including olefin polymerization and oxidation reactions.[5][7] The electronic and steric properties of the ligand can be tuned to optimize catalytic activity and selectivity.

  • Functional Materials: Polymers and copolymers containing 2M5VP metal complexes can exhibit interesting magnetic, optical, or electronic properties, making them suitable for applications in sensors, coatings, and advanced materials.[8]

Conclusion

This compound is a ligand with significant potential in coordination chemistry, offering a platform for the design of novel metal complexes with diverse functionalities. The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of this ligand and to develop new applications in catalysis, materials science, and drug development. Further research into the specific coordination behavior and reactivity of 2M5VP with a wider range of metals is warranted to fully unlock its potential.

References

Application Notes and Protocols for Post-Polymerization Modification of Poly(2-Methyl-5-vinylpyridine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the post-polymerization modification of poly(2-methyl-5-vinylpyridine) (PMVP), a versatile polymer platform with significant potential in drug delivery and biomedical applications. The pyridine (B92270) functionality of PMVP allows for a variety of chemical modifications, including quaternization, N-oxidation, and metal complexation, which can be used to tune the polymer's physicochemical properties and introduce new functionalities.

Overview of Post-Polymerization Modifications

Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of functionalized monomers.[1] This approach allows for the precise control over the polymer backbone, followed by the introduction of a wide range of chemical moieties. For PMVP, the nitrogen atom in the pyridine ring serves as a reactive handle for various transformations.

A general workflow for the synthesis and modification of PMVP is outlined below:

G cluster_synthesis Polymer Synthesis cluster_modification Post-Polymerization Modification cluster_applications Applications in Drug Development monomer This compound polymerization Polymerization (e.g., Anionic, RAFT) monomer->polymerization pmvp Poly(this compound) (PMVP) polymerization->pmvp quaternization Quaternization pmvp->quaternization Alkyl Halides n_oxidation N-Oxidation pmvp->n_oxidation Oxidizing Agents (e.g., m-CPBA, H₂O₂) metal_complexation Metal Complexation pmvp->metal_complexation Metal Salts (e.g., CuCl₂, FeCl₃) gene_delivery Gene Delivery quaternization->gene_delivery biocides Antimicrobial Agents quaternization->biocides drug_delivery Drug Delivery Systems n_oxidation->drug_delivery metal_complexation->drug_delivery bioimaging Bioimaging metal_complexation->bioimaging

Caption: General workflow for the synthesis and post-polymerization modification of poly(this compound) for drug development applications.

Synthesis of Poly(this compound)

A well-defined starting polymer is crucial for successful and reproducible post-polymerization modifications. Anionic polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are common methods to synthesize PMVP with controlled molecular weight and narrow molecular weight distribution.[2][3]

Experimental Protocol: Anionic Polymerization of this compound

This protocol describes the synthesis of PMVP using anionic polymerization in tetrahydrofuran (B95107) (THF).

Materials:

  • This compound (MVP)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Methanol (B129727)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Purification of Monomer and Solvent:

    • Dry THF over sodium/benzophenone ketyl and distill under an inert atmosphere immediately before use.

    • Purify MVP by vacuum distillation from calcium hydride to remove inhibitors and moisture. Store the purified monomer under an inert atmosphere at -20°C.

  • Polymerization:

    • Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

    • Add the desired amount of anhydrous THF to the flask via a cannula.

    • Cool the flask to -78°C using a dry ice/acetone bath.

    • Add the purified MVP monomer to the cold THF with stirring.

    • Initiate the polymerization by adding a calculated amount of n-BuLi solution dropwise. The solution should turn a characteristic color, indicating the formation of living anionic chain ends.

    • Allow the polymerization to proceed at -78°C for a predetermined time (e.g., 2-4 hours) to achieve the desired molecular weight.

  • Termination:

    • Terminate the polymerization by adding a small amount of degassed methanol to the reaction mixture. The color of the solution should disappear.

  • Purification:

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as n-hexane.

    • Collect the precipitated polymer by filtration and wash with fresh n-hexane.

    • Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40°C) to a constant weight.[4]

  • Characterization:

    • Determine the molecular weight (Mn) and polydispersity index (PDI) of the synthesized PMVP using Size Exclusion Chromatography (SEC).

    • Confirm the chemical structure using ¹H NMR and FTIR spectroscopy.[4]

Quaternization of Poly(this compound)

Quaternization of the pyridine nitrogen atom introduces a positive charge onto the polymer backbone, transforming it into a polyelectrolyte. This modification significantly alters the solubility and interaction of the polymer with biological molecules, making it suitable for applications such as gene delivery and as an antimicrobial agent.[1]

Experimental Protocol: Quaternization with Methyl Iodide

Materials:

  • Poly(this compound) (PMVP)

  • Methyl iodide (CH₃I)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

Procedure:

  • Dissolve a known amount of PMVP in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add a stoichiometric excess of methyl iodide to the solution. The molar ratio of methyl iodide to the pyridine repeat unit can be varied to control the degree of quaternization.[5]

  • Heat the reaction mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 24-48 hours) under an inert atmosphere.[6]

  • After cooling to room temperature, precipitate the quaternized polymer by adding the reaction mixture dropwise to a large volume of diethyl ether.

  • Filter the precipitate, wash it thoroughly with diethyl ether to remove unreacted methyl iodide and DMF, and dry it under vacuum.

  • The degree of quaternization can be determined by ¹H NMR spectroscopy by comparing the integration of the methyl protons of the quaternized pyridinium (B92312) with the aromatic protons of the pyridine rings.[1][7]

Quantitative Data for Quaternization
Quaternizing AgentSolventTemperature (°C)Reaction Time (h)Degree of Quaternization (%)Reference
Methyl IodideDMF7024~70-95[6]
Ethyl BromideNitromethane10048Variable
Benzyl ChlorideDMF8024>90
Chloro 2-propanoneDMFRoom Temp24>99[6][8]
2-ChloroacetamideDMFRoom Temp72>99[6][8]

N-Oxidation of Poly(this compound)

N-oxidation of the pyridine ring introduces a polar N-oxide group, which can act as a hydrogen bond acceptor and a coordinating site for various molecules. This modification enhances the hydrophilicity and biocompatibility of the polymer, making it a promising candidate for drug delivery applications.

Experimental Protocol: N-Oxidation with m-CPBA

Materials:

  • Poly(this compound) (PMVP)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfite (B76179) solution

  • Diethyl ether

Procedure:

  • Dissolve PMVP in DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of m-CPBA (typically 1.1-1.5 equivalents per pyridine unit) in DCM to the polymer solution with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.

  • Wash the organic layer with a sodium sulfite solution to remove excess peroxide, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.

  • Precipitate the N-oxidized polymer in diethyl ether, filter, and dry under vacuum.

  • The extent of N-oxidation can be characterized by FTIR (appearance of N-O stretching band) and ¹H NMR spectroscopy (downfield shift of aromatic protons).[9]

Logical Diagram for N-Oxidation Workflow

G start Start: Dissolve PMVP in DCM cool Cool to 0°C start->cool add_mcpba Add m-CPBA solution cool->add_mcpba react Stir at room temperature (24-48h) add_mcpba->react quench Quench with NaHCO₃ solution react->quench wash Wash with Na₂SO₃ and brine quench->wash dry Dry over MgSO₄ wash->dry precipitate Precipitate in diethyl ether dry->precipitate end End: Dried N-oxidized PMVP precipitate->end

Caption: Experimental workflow for the N-oxidation of poly(this compound).

Metal Complexation with Poly(this compound)

The lone pair of electrons on the pyridine nitrogen allows PMVP to act as a ligand for various metal ions. This complexation can be used to load metal-based drugs, create contrast agents for bioimaging, or develop catalysts.[10][11]

Experimental Protocol: Complexation with Copper(II) Chloride

Materials:

  • Poly(this compound) (PMVP)

  • Copper(II) chloride (CuCl₂)

  • Ethanol (B145695) or Methanol

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • Dissolve PMVP in a suitable solvent such as ethanol or methanol.

  • Prepare a solution of CuCl₂ in the same solvent.

  • Add the CuCl₂ solution dropwise to the PMVP solution with vigorous stirring. The formation of a colored complex is often observed.

  • The molar ratio of the metal salt to the pyridine repeat unit can be varied to control the metal loading.

  • Stir the mixture at room temperature for several hours to ensure complete complexation.

  • Purify the polymer-metal complex by dialysis against the solvent to remove any uncomplexed metal ions.

  • Isolate the final product by removing the solvent under reduced pressure or by precipitation in a non-solvent.

  • The metal content can be quantified using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). The formation of the complex can be confirmed by UV-Vis and FTIR spectroscopy.[11]

Quantitative Data for Metal Complexation
Metal IonMetal SaltSolventMetal Loading (mg/g polymer)ApplicationReference
Cu²⁺CuCl₂Methanol/WaterVariableDrug Delivery[10]
Fe³⁺FeCl₃Methanol/Water0.11 - 34.48Catalysis, MRI[2][11]
Co²⁺CoCl₂·6H₂OAqueous0.53 - 10.93Catalysis[11]
Zn²⁺ZnCl₂EthanolVariableBioimaging[10]

Characterization of Modified Polymers

A thorough characterization of the modified polymers is essential to confirm the success of the modification, determine the degree of functionalization, and understand the resulting physicochemical properties.

TechniqueInformation Obtained
¹H NMR Spectroscopy Confirmation of chemical structure, determination of the degree of quaternization or N-oxidation.[1][7]
FTIR Spectroscopy Identification of functional groups (e.g., N-O stretch in N-oxides, changes in pyridine ring vibrations upon quaternization or complexation).[12]
Size Exclusion Chromatography (SEC) Determination of molecular weight and polydispersity index.[4]
UV-Vis Spectroscopy Confirmation of metal complexation through the appearance of new absorption bands.[11]
Elemental Analysis Determination of the elemental composition, which can be used to calculate the degree of modification.
Dynamic Light Scattering (DLS) Measurement of the hydrodynamic radius of polymer micelles or nanoparticles in solution.
Zeta Potential Measurement of the surface charge of polymer particles, particularly relevant for quaternized polymers.

Drug Loading and Release Studies

Modified PMVP can be formulated into nanoparticles or micelles for the encapsulation and controlled release of therapeutic agents.

Experimental Protocol: Drug Loading by Nanoprecipitation

Materials:

  • Modified PMVP

  • Drug of interest (e.g., a hydrophobic anticancer drug)

  • A solvent for both polymer and drug (e.g., THF, DMF)

  • A non-solvent for the drug-loaded polymer (e.g., water)

Procedure:

  • Dissolve the modified PMVP and the drug in a common solvent.

  • Add this solution dropwise to a vigorously stirred non-solvent (e.g., water).

  • The rapid change in solvent polarity will cause the polymer and encapsulated drug to precipitate as nanoparticles.

  • Stir the resulting nanoparticle suspension for several hours to allow the solvent to evaporate.

  • Purify the drug-loaded nanoparticles by centrifugation or dialysis to remove the free, unencapsulated drug.

  • The drug loading content and encapsulation efficiency can be determined by dissolving a known amount of the lyophilized nanoparticles in a suitable solvent and quantifying the drug concentration using UV-Vis spectroscopy or HPLC.[10][13]

Experimental Protocol: In Vitro Drug Release

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH).

  • Place the dispersion in a dialysis bag with an appropriate molecular weight cut-off.

  • Immerse the dialysis bag in a larger volume of the release medium at a constant temperature (e.g., 37°C) with gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).[10][13]

Signaling Pathway Diagram for pH-Responsive Drug Release

G cluster_extracellular Extracellular Environment (pH 7.4) cluster_intracellular Intracellular/Tumor Environment (Acidic pH) micelle_stable Drug-loaded PMVP Micelle (Stable) protonation Protonation of Pyridine/N-oxide micelle_stable->protonation Cellular Uptake destabilization Micelle Destabilization protonation->destabilization drug_release Drug Release destabilization->drug_release

Caption: Mechanism of pH-responsive drug release from modified PMVP micelles in an acidic environment.

References

Application Notes and Protocols for Crosslinking 2-Methyl-5-vinylpyridine Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polymers containing 2-methyl-5-vinylpyridine (B86018) (MVP) are a versatile class of materials with applications ranging from industrial coatings to advanced biomedical systems, including drug delivery.[1][2] The pyridine (B92270) moiety offers a site for various chemical modifications, making it an excellent candidate for creating structured polymer networks. Crosslinking—the process of forming chemical bonds between polymer chains—is crucial for enhancing the mechanical strength, thermal stability, and chemical resistance of these materials.[3][4] This is particularly important in drug delivery applications, where crosslinked polymer matrices (hydrogels) can control drug release kinetics and provide structural integrity.[5][6][7]

This document provides detailed application notes and protocols for two primary methods of crosslinking MVP-containing polymers: covalent crosslinking via quaternization and physical crosslinking through metal ion coordination.

Application Note 1: Covalent Crosslinking via Quaternization

Quaternization is a highly effective method for creating stable, covalent crosslinks in pyridine-containing polymers. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, reacting with alkyl halides. By using a di- or multi-functional alkyl halide, such as 1,4-dibromobutane (B41627), two separate pyridine rings can be linked together, forming a permanent, crosslinked network.[8] This reaction transforms the neutral polymer into a polyelectrolyte, or ionomer, which can significantly alter its physical properties, including solubility and swelling behavior.[9][10]

Quaternization_Mechanism cluster_0 Polymer Chain 1 cluster_1 Polymer Chain 2 cluster_2 Crosslinked Polymer Network p1 ---(CH₂-CH)n--- pyr1 This compound p1->pyr1 Pendant Group crosslinker 1,4-Dibromobutane (Br-(CH₂)₄-Br) pyr1->crosslinker Reaction p2 ---(CH₂-CH)m--- pyr2 This compound p2->pyr2 Pendant Group pyr2->crosslinker Reaction crosslinked_node Quaternized Pyridinium (B92312) Linkage ---(CH₂)₄--- crosslinker->crosslinked_node Forms p1_linked ---(CH₂-CH)n--- p1_linked->crosslinked_node p2_linked ---(CH₂-CH)m--- p2_linked->crosslinked_node

Caption: Quaternization crosslinking mechanism.
Experimental Protocol: Quaternization with 1,4-Dibromobutane

This protocol is adapted from methodologies used for crosslinking poly(vinylpyridine) domains.[8]

Materials:

Procedure:

  • Polymer Film Casting:

    • Dissolve the MVP-containing polymer in a suitable solvent (e.g., 0.03 g/mL in TCE) to create a polymer solution.

    • Cast the solution onto a Teflon sheet to form a thin film (e.g., 50 µm thick).

    • Dry the film under vacuum for 48 hours at room temperature to remove all residual solvent.

  • Crosslinking Reaction:

    • Place the dried polymer film in a sealed reaction vessel (e.g., a desiccator).

    • Introduce the crosslinking agent, 1,4-dibromobutane, into the vessel in a separate container to allow for vapor-phase reaction.

    • Evacuate the vessel to a reduced pressure to facilitate the diffusion of DBB vapor into the polymer film.

    • Allow the reaction to proceed at room temperature for 3 days.[8]

    • Alternative (Solution Phase): Dissolve the polymer in anhydrous DMF. Add a molar excess of 1,4-dibromobutane relative to the MVP units. Heat the solution (e.g., at 60-80°C) for 24-48 hours under an inert atmosphere.

  • Purification:

    • After the reaction period, remove the film from the vessel.

    • Wash the crosslinked film thoroughly with methanol to remove any unreacted 1,4-dibromobutane.

    • Dry the washed film in a high vacuum oven at a temperature below the polymer's glass transition temperature until a constant weight is achieved.

  • Characterization:

    • Confirm crosslinking by testing the solubility of the film in a solvent known to dissolve the original polymer. A crosslinked polymer will swell but not dissolve.

    • Use Fourier-Transform Infrared (FTIR) spectroscopy to observe changes in the pyridine ring vibration peaks and the potential appearance of new peaks associated with the pyridinium salt formation (around 1640 cm⁻¹).[11]

    • Use ¹H NMR spectroscopy to quantify the degree of quaternization by observing the appearance of new signals corresponding to the protons on the alkyl chain of the crosslinker and the downfield shift of the pyridine ring protons.[9]

Quantitative Data: Quaternization Crosslinking

The efficiency of quaternization can be influenced by the choice of alkyl halide, solvent, and reaction temperature.

Crosslinking AgentPolymer SystemSolventTemperature (°C)TimeOutcome/CharacterizationReference
1,4-Dibromobutane (vapor)PMS-block-P4VPSolid StateRoom Temp.3 daysFormation of insoluble ribbon-like nanopolymers from cylindrical microdomains.[8]
Methyl IodidePoly(4-vinylpyridine)Various25 - 75VariableDegree of quaternization up to 95% can be achieved. Reaction rate decreases as quaternization proceeds due to charge buildup.[9][12]
Chloro 2-propanonePoly(4-vinylpyridine)DMFRoom Temp.~24 hoursQuantitative (100%) quaternization achieved due to the activated halide.[13]
2-ChloroacetamidePoly(4-vinylpyridine)DMFRoom Temp.~24 hoursQuantitative (100%) quaternization achieved.[13]

Application Note 2: Physical Crosslinking via Metal Ion Coordination

Physical crosslinking involves the formation of non-covalent bonds between polymer chains. For polymers containing pyridine units, the nitrogen atom can act as a ligand, coordinating with transition metal ions such as zinc (Zn²⁺) or copper (Cu²⁺).[14] This coordination creates reversible crosslinks, forming a 3D network that enhances the material's thermal properties, such as the glass transition temperature (Tg). The strength and density of these crosslinks can be tuned by adjusting the concentration of the metal salt.

Metal_Coordination cluster_0 Polymer Chains cluster_1 Physically Crosslinked Network p1 ---Polymer 1--- pyr1 Pyridine N: p1->pyr1 metal_ion Metal Ion (e.g., Zn²⁺) pyr1->metal_ion Coordination Bond p2 ---Polymer 2--- pyr2 Pyridine N: p2->pyr2 pyr2->metal_ion Coordination Bond p3 ---Polymer 3--- pyr3 Pyridine N: p3->pyr3 pyr3->metal_ion Coordination Bond p1_linked ---Polymer 1--- linked_metal Zn²⁺ p1_linked->linked_metal Coordination Bond p2_linked ---Polymer 2--- p2_linked->linked_metal Coordination Bond p3_linked ---Polymer 3--- p3_linked->linked_metal Coordination Bond Workflow cluster_synthesis 1. Polymer Synthesis cluster_characterization1 2. Initial Characterization cluster_crosslinking 3. Crosslinking cluster_characterization2 4. Post-Crosslinking Characterization start Monomer (this compound) polymerization Radical Polymerization (e.g., with AIBN) start->polymerization comonomer Optional Comonomer (e.g., Styrene, Acrylates) comonomer->polymerization polymer MVP-containing Polymer polymerization->polymer char1 GPC (MW, PDI) NMR (Composition) FTIR (Functional Groups) polymer->char1 method1 Quaternization (e.g., 1,4-dibromobutane) char1->method1 method2 Metal Coordination (e.g., ZnCl₂) char1->method2 crosslinked_polymer Crosslinked Polymer (Network/Hydrogel) method1->crosslinked_polymer method2->crosslinked_polymer char2 Solubility/Swelling Test DSC/TGA (Thermal Properties) Mechanical Testing crosslinked_polymer->char2

References

Application Notes and Protocols for the Synthesis of Ion-Exchange Resins Using 2-Methyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-vinylpyridine (B86018) (MVP) is a versatile monomer employed in the synthesis of weak base anion exchange resins. The pyridine (B92270) functionality within the polymer structure provides the sites for ion exchange. These resins are synthesized through copolymerization of MVP with a crosslinking agent, typically divinylbenzene (B73037) (DVB), often via suspension polymerization to produce spherical beads. The resulting crosslinked poly(this compound) resin exhibits chemical stability and can be functionalized, for example, by quaternization to form strong base anion exchange resins.[1][2] This document provides detailed protocols for the synthesis and characterization of ion-exchange resins based on this compound.

Synthesis of this compound Based Ion-Exchange Resins

The primary method for producing MVP-based ion-exchange resins in bead form is suspension polymerization. This process involves dispersing monomer droplets in an aqueous phase and polymerizing them to form solid, spherical particles.

Experimental Protocol: Suspension Polymerization

This protocol describes the synthesis of a crosslinked copolymer of this compound and divinylbenzene.

Materials:

  • This compound (MVP)

  • Divinylbenzene (DVB) (e.g., 55% solution)

  • Benzoyl peroxide (initiator)

  • Polyvinyl alcohol (suspending agent)

  • Deionized water

  • Hydrochloric acid (for washing)

  • Acetone (for washing)

  • Methanol (B129727) (for washing)

Equipment:

  • 1-liter, three-necked, round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Heating mantle

  • Nitrogen inlet

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Prepare the Aqueous Phase: In the 1-liter flask, dissolve a specified amount of polyvinyl alcohol in deionized water to create the suspension medium. For example, a 0.5% solution can be prepared.

  • Prepare the Organic Phase: In a separate beaker, mix this compound, divinylbenzene, and the initiator (e.g., benzoyl peroxide). The ratio of MVP to DVB will determine the degree of crosslinking of the final resin.

  • Initiate Polymerization:

    • Heat the aqueous phase in the reaction flask to the desired reaction temperature (e.g., 50-80°C) with moderate stirring under a nitrogen atmosphere.

    • Once the temperature is stable, add the organic phase to the flask.

    • Continue stirring to maintain a stable suspension of monomer droplets.

  • Reaction: Maintain the reaction at the set temperature for several hours (e.g., 3-6 hours). The polymerization time will influence the conversion and properties of the resulting beads. The temperature may be raised in a second stage (e.g., to 90°C) to ensure complete polymerization.

  • Recovery and Washing:

    • After the reaction is complete, allow the mixture to cool.

    • Filter the polymer beads using a Buchner funnel.

    • Wash the beads sequentially with dilute hydrochloric acid, hot water, acetone, and finally methanol to remove unreacted monomers, initiator, and suspending agent.[3]

  • Drying: Dry the washed beads in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.

Quaternization of the Resin (Optional)

To convert the weak base resin into a strong base anion exchanger, the pyridine nitrogen can be quaternized.

Materials:

  • Synthesized MVP-DVB resin beads

  • Methyl iodide (or other alkylating agents like dimethyl sulfate)

  • Suitable solvent (e.g., hexane)

Procedure:

  • Swell the dried resin beads in a suitable solvent.

  • Add an excess of the alkylating agent (e.g., methyl iodide).

  • Heat the mixture at a moderate temperature (e.g., room temperature to 100°C) for a specified period (e.g., several hours to days) to effect quaternization.[2][4]

  • After the reaction, filter the resin and wash thoroughly with a suitable solvent to remove unreacted alkylating agent.

  • Dry the quaternized resin beads.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of MVP-based ion-exchange resins, compiled from various sources.

Table 1: Suspension Polymerization Parameters

ParameterExample 1Example 2
This compound30-78 molar %19-66 molar %
Divinylbenzene-1.3-12 molar %
Styrene (B11656)-30-78 molar %
Initiator (Benzoyl Peroxide)--
Reaction Temperature50°C for 3h, then 90°C for 3h-
Reference [4][2]

Table 2: Properties of Synthesized Resins

PropertyValue
Quaternary Amine Exchange Capacity6,000 - 7,000 grains per cubic foot
Reference [2]

Experimental Protocols for Resin Characterization

Proper characterization of the synthesized ion-exchange resin is crucial to determine its suitability for specific applications.

Protocol 1: Determination of Ion-Exchange Capacity

The ion-exchange capacity is a measure of the number of active sites per unit volume or weight of the resin.

Materials:

  • Synthesized resin beads (in a known form, e.g., Cl⁻ form)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (for anion exchangers)

  • Standardized hydrochloric acid (HCl) solution (for cation exchangers)

  • Indicator solution (e.g., phenolphthalein)

  • Glass column

Procedure:

  • Resin Preparation: A known weight of the dried resin is swelled in deionized water and packed into a glass column.

  • Conversion to a Known Form: The resin is treated with a large excess of a known ionic solution (e.g., HCl for converting to H⁺ form, or NaCl for converting to Na⁺ form) to ensure all exchange sites are occupied by a specific ion. The resin is then washed with deionized water until the effluent is neutral.

  • Elution: A solution of a different ion of known concentration (the eluent, e.g., a strong salt solution) is passed through the column to displace the ions from the resin.

  • Titration: The eluted solution is collected and titrated against a standardized acid or base to determine the total amount of exchanged ions.

  • Calculation: The ion-exchange capacity is calculated in milliequivalents per gram (meq/g) or milliequivalents per milliliter (meq/mL) of resin.

Protocol 2: Particle Size Distribution

The particle size of the resin beads affects the kinetics of the ion-exchange process.

Method:

  • Sieve Analysis: For larger beads, a series of standard sieves can be used to separate the particles into different size fractions.

  • Laser Diffraction: For a more precise measurement, a laser particle size analyzer can be used. The resin beads are suspended in a suitable liquid and passed through the laser beam. The diffraction pattern is used to calculate the particle size distribution.[5]

  • Microscopy: Optical or scanning electron microscopy can be used to visualize the beads and estimate their size and sphericity.[5]

Protocol 3: Physical Integrity and Swelling

The mechanical strength and swelling properties are important for the practical application of the resins in columns.

Procedure for Swelling Determination:

  • A known volume or weight of the dry resin is placed in a graduated cylinder.

  • Water or a relevant solvent is added, and the resin is allowed to swell to equilibrium.

  • The change in volume or weight is measured to determine the swelling ratio.

Physical Integrity Assessment:

  • Visual inspection under a microscope can reveal cracks, fractures, or broken beads, which can indicate poor mechanical stability.[5]

Visualizations

The following diagrams illustrate the synthesis and characterization workflows.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification aq_phase Aqueous Phase (Water + Suspending Agent) polymerization Suspension Polymerization (Heating & Stirring) aq_phase->polymerization org_phase Organic Phase (MVP + DVB + Initiator) org_phase->polymerization filtration Filtration polymerization->filtration washing Washing (HCl, Water, Acetone, Methanol) filtration->washing drying Drying washing->drying product MVP-DVB Resin Beads drying->product

Caption: Workflow for the synthesis of this compound based ion-exchange resin beads via suspension polymerization.

CharacterizationWorkflow cluster_tests Characterization Tests cluster_results Results resin_sample Synthesized Resin Sample iec Ion-Exchange Capacity (Titration) resin_sample->iec psd Particle Size Distribution (Sieving/Laser Diffraction) resin_sample->psd pi Physical Integrity & Swelling (Microscopy/Volume Change) resin_sample->pi iec_result Capacity (meq/g) iec->iec_result psd_result Size Distribution Curve psd->psd_result pi_result Swelling Ratio & Bead Integrity pi->pi_result

Caption: Workflow for the characterization of synthesized this compound based ion-exchange resins.

Quaternization start MVP-DVB Resin (Weak Base) process Alkylation (e.g., Methyl Iodide) start->process end Quaternized MVP-DVB Resin (Strong Base) process->end

Caption: Conversion of a weak base resin to a strong base resin through quaternization.

References

Application of 2-Methyl-5-vinylpyridine in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-vinylpyridine (B86018) (MVP) is a functional monomer that has garnered significant interest in the development of advanced drug delivery systems. Its pyridine (B92270) moiety provides a unique pH-responsive character, making polymers derived from MVP ideal candidates for "smart" drug carriers that can release their therapeutic payload in specific physiological environments, such as the acidic milieu of tumors or within cellular endosomes. This responsiveness is attributed to the protonation of the nitrogen atom in the pyridine ring at lower pH, which leads to a change in polymer solubility and conformation, triggering drug release.

This document provides detailed application notes on the use of MVP in drug delivery, along with specific experimental protocols for the synthesis of MVP-containing copolymers, their formulation into nanocarriers, and the subsequent evaluation of drug loading and release. While much of the published research focuses on the closely related 2-vinylpyridine (B74390) (2VP), the principles and protocols are largely applicable to MVP, with the methyl group potentially influencing the polymer's hydrophobicity and pKa.

Key Applications

The primary application of this compound in drug delivery revolves around the fabrication of pH-sensitive nanoparticles and micelles. These systems are designed to remain stable and retain their drug cargo at physiological pH (around 7.4) but disassemble or swell in acidic conditions (pH 5.0-6.8), leading to targeted drug release. This is particularly advantageous for cancer therapy, where the tumor microenvironment is often acidic.

Key applications include:

  • Targeted Cancer Therapy: MVP-based nanocarriers can preferentially release chemotherapeutic agents in the acidic tumor microenvironment, potentially increasing efficacy and reducing systemic toxicity.

  • Intracellular Drug Delivery: Upon endocytosis, the lower pH of endosomes and lysosomes can trigger the release of drugs from MVP-containing nanoparticles directly into the cell.

  • Gene Delivery: The cationic nature of protonated MVP polymers can facilitate the complexation and delivery of nucleic acids.

  • Immunomodulation: Copolymers of N-vinylpyrrolidone and this compound have been investigated for their immunostimulating and antitumor effects.[1]

Data Presentation

The following tables summarize quantitative data from studies on drug delivery systems based on vinylpyridine-containing polymers. This data provides a benchmark for researchers developing similar systems.

Table 1: Physicochemical Properties of Vinylpyridine-Based Nanocarriers

Polymer SystemDrugParticle Size (nm)Zeta Potential (mV)Drug Loading Efficiency (%)Reference
Poly(2-vinyl pyridine)-b-poly(ethylene oxide)Curcumin~100Not Reported6.4[2][3]
Poly(2-vinyl pyridine)-b-poly(ethylene oxide)5-Fluorouracil~60Not Reported5.8[2][3]
Poly(styrene-co-2-vinylpyridine) with phosphotungstic acidNot ApplicableNot ReportedNot ReportedNot Applicable[4]

Table 2: pH-Dependent Drug Release from Vinylpyridine-Based Nanocarriers

Polymer SystemDrugpHCumulative Release (%)Time (h)Reference
Poly(2-vinyl pyridine)-b-poly(ethylene oxide)Curcumin/5-Fluorouracil2.0>90Not Specified[2][3]
DOX-loaded NPsDoxorubicin (B1662922)7.3DelayedNot Specified[2]
DOX-loaded NPsDoxorubicin5.3RapidNot Specified[2]
Curcumin-loaded nanoparticlesCurcumin7.4~8.9120[3]
Curcumin-loaded nanoparticlesCurcumin5.0~40120[3]

Experimental Protocols

This section provides detailed protocols for the synthesis of MVP copolymers and their use in drug delivery systems.

Protocol 1: Synthesis of Poly(styrene-co-2-methyl-5-vinylpyridine) via RAFT Polymerization

This protocol is adapted from a method for the synthesis of poly(styrene-co-2-vinylpyridine) and can be used to create random copolymers of styrene (B11656) and this compound.[4]

Materials:

  • Styrene (St)

  • This compound (MVP)

  • Chain transfer agent (CTA), e.g., [1-(O-Ethylxanthy) ethyl]benzene

  • 2,2′-Azobis(2-methylpropionitrile) (AIBN)

  • Dry 1,4-dioxane (B91453)

  • Ampule with a magnetic stirrer

  • Nitrogen source

  • Thermostated oil bath

Procedure:

  • Purify styrene and this compound by passing them through a basic alumina (B75360) column.

  • Recrystallize AIBN in ethanol (B145695) before use.

  • In an ampule with a magnetic stirrer, add styrene (e.g., 10 mmol, 1.04 g), this compound (e.g., 10 mmol, 1.19 g), CTA (e.g., 0.1 mmol, 22.6 mg), AIBN (e.g., 0.02 mmol, 3.29 mg), and dry 1,4-dioxane (e.g., 8 ml).[4]

  • Degas the mixture by performing three freeze-pump-thaw cycles.

  • Heat the sealed ampule under nitrogen in a thermostated oil bath at 70°C for the desired reaction time (e.g., 6-24 hours). The reaction time will influence the final molecular weight and monomer conversion.

  • Terminate the polymerization by cooling the ampule in an ice bath.

  • Isolate the polymer by precipitating the reaction mixture in a large volume of a non-solvent, such as methanol (B129727) or hexane.

  • Filter and dry the polymer under vacuum to a constant weight.

  • Characterize the copolymer composition and molecular weight using techniques like ¹H NMR and Gel Permeation Chromatography (GPC).

Protocol 2: Preparation of Drug-Loaded Micelles using the Dialysis Method

This protocol describes the formation of drug-loaded polymeric micelles from amphiphilic block copolymers (e.g., a hydrophilic block like polyethylene (B3416737) glycol and a hydrophobic, pH-sensitive block of poly(this compound)).

Materials:

  • Amphiphilic block copolymer (e.g., PEG-b-P(MVP))

  • Hydrophobic drug (e.g., Doxorubicin, Curcumin)

  • Organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Dialysis tubing (e.g., MWCO 3.5-14 kDa)

  • Phosphate-buffered saline (PBS) or deionized water

  • Magnetic stirrer

Procedure:

  • Dissolve the block copolymer and the hydrophobic drug in a common organic solvent (e.g., DMF or DMSO). The concentrations will depend on the desired drug loading and micelle concentration.

  • Transfer the solution into a dialysis bag.

  • Immerse the dialysis bag in a large volume of PBS (pH 7.4) or deionized water (the receptor phase). The volume of the receptor phase should be at least 100 times the volume in the dialysis bag to ensure efficient dialysis.

  • Stir the receptor phase gently at room temperature.

  • The organic solvent will gradually diffuse out of the dialysis bag, leading to the self-assembly of the block copolymer into micelles with the hydrophobic drug encapsulated in the core.

  • Change the receptor phase periodically (e.g., every 4-6 hours) for 24-48 hours to ensure complete removal of the organic solvent.

  • Collect the micellar solution from the dialysis bag.

  • The resulting drug-loaded micelles can be characterized for particle size, zeta potential, and drug loading efficiency.

Protocol 3: In Vitro Drug Release Study

This protocol outlines a method to study the pH-triggered release of a drug from the prepared nanocarriers.

Materials:

  • Drug-loaded nanocarrier suspension

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4, 6.8, and 5.3)

  • Dialysis bags (MWCO should be large enough to allow free diffusion of the drug but small enough to retain the nanocarriers)

  • Thermostated shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Place a known volume of the drug-loaded nanocarrier suspension (e.g., 5 mL) into a dialysis bag.[2]

  • Immerse the sealed dialysis bag into a container with a known volume of pre-warmed PBS (e.g., 100 mL) at a specific pH (e.g., 7.4).[2] This constitutes one experimental group.

  • Prepare separate experimental groups for each pH value to be tested (e.g., pH 6.8 and 5.3).

  • Place the containers in a shaking incubator or water bath set at 37°C with gentle agitation.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from each container.[2]

  • Immediately replenish the container with an equal volume of fresh, pre-warmed PBS of the same pH to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.

  • Calculate the cumulative percentage of drug released at each time point using the following formula:

    Cumulative Release (%) = [(Concentration at time t * Volume of release medium) + Σ(Concentration at previous times * Volume of withdrawn sample)] / Initial amount of drug in nanocarriers * 100

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in drug delivery systems.

pH_Responsive_Drug_Release cluster_0 Physiological pH (7.4) cluster_1 Acidic Environment (e.g., Tumor, Endosome) pH < 6.8 Micelle_Stable Stable Micelle Hydrophobic Core (P(MVP)) Hydrophilic Shell (PEG) Drug_Encapsulated Drug Encapsulated Micelle_Destabilized Destabilized Micelle Protonated P(MVP) Core Swollen/Disassembled Micelle_Stable->Micelle_Destabilized pH Decrease Drug_Released Drug Released

Caption: Mechanism of pH-responsive drug release from MVP-based micelles.

Experimental_Workflow Start Start: Monomer Synthesis/Purification Polymerization Copolymer Synthesis (e.g., RAFT Polymerization of MVP and comonomer) Start->Polymerization Characterization1 Polymer Characterization (NMR, GPC) Polymerization->Characterization1 Formulation Nanoparticle Formulation & Drug Loading (e.g., Dialysis Method) Characterization1->Formulation Characterization2 Nanoparticle Characterization (DLS, TEM, Drug Loading %) Formulation->Characterization2 Release_Study In Vitro Drug Release Study (pH-dependent) Characterization2->Release_Study Cell_Studies In Vitro Cell Studies (Cytotoxicity, Cellular Uptake) Release_Study->Cell_Studies End End: Preclinical Evaluation Cell_Studies->End

Caption: General experimental workflow for developing MVP-based drug delivery systems.

Logical_Relationship MVP This compound (Monomer) Polymer_Structure Polymer Architecture (Block vs. Random Copolymer, Molecular Weight) MVP->Polymer_Structure Polymerization pH_Responsiveness pH-Responsiveness (Pyridine Protonation) Polymer_Structure->pH_Responsiveness Self_Assembly Self-Assembly into Nanocarriers (Micelles) Polymer_Structure->Self_Assembly Targeted_Release Targeted Drug Release (e.g., in Tumors) pH_Responsiveness->Targeted_Release Drug_Delivery_System Drug Delivery System Self_Assembly->Drug_Delivery_System Drug_Delivery_System->Targeted_Release

Caption: Logical relationships in MVP-based drug delivery system design.

References

Application Notes and Protocols for Surface Functionalization with 2-Methyl-5-vinylpyridine Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization with polymers of 2-Methyl-5-vinylpyridine (P2M5VP) offers a versatile platform for creating "smart" surfaces with tunable properties. The pyridine (B92270) functional group within the polymer structure allows for responsiveness to environmental pH, making it a valuable tool in various biomedical and drug development applications.[1] This document provides detailed application notes and experimental protocols for the surface functionalization of materials using P2M5VP.

The nitrogen atom in the pyridine ring acts as a Lewis base, enabling it to coordinate with metal ions and influence the surface's charge and hydrophilicity.[1] This pH-sensitive nature is particularly advantageous for applications requiring controlled interactions with biological systems, such as drug delivery and antimicrobial surfaces.[1]

Key Applications in Research and Drug Development

The unique chemical properties of P2M5VP make it a valuable monomer for creating functional polymer coatings with a range of applications:

  • Drug Delivery: P2M5VP-based materials can be designed as pH-sensitive nanocarriers for the encapsulation and controlled release of therapeutic agents.[2][3][4] For instance, drug release can be triggered in the acidic microenvironments of tumors or endosomes.[5] Studies have shown that drug release efficiencies can exceed 90% at acidic pH (e.g., pH 2).[2][3][4]

  • Biomedical Implant Coatings: Functionalizing implant surfaces with P2M5VP can enhance biocompatibility and reduce non-specific protein adsorption.[1] This can lead to improved tissue integration and reduced foreign body response.

  • Antimicrobial Surfaces: The quaternization of the pyridine nitrogen can impart antimicrobial properties to the surface, which is beneficial for medical devices and implants to prevent infections.[1]

  • Biosensors: The ability of the pyridine group to coordinate with metal ions can be leveraged in the development of electrochemical and optical biosensors for detecting specific analytes.[1]

Quantitative Data Summary

The following table summarizes key quantitative data related to P2M5VP and similar pH-responsive polymers, highlighting their performance in various applications.

PropertyValueConditionsApplication
Drug Loading Efficiency Curcumin: 6.4%, 5-Fluorouracil: 5.8%P2VP-b-PEO nanomicellesDrug Delivery[2][3]
Drug Release Efficiency > 90%At pH 2Drug Delivery[2][3][4]
Micelle Size 60 - 100 nm (drug-loaded)P2VP-b-PEO nanomicellesDrug Delivery[3][4]
Surface Roughness ~0.21 nm (RMS)P2VP-OH thin film on Si substrateSurface Coatings[6]

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via Solution Polymerization

This protocol describes a general method for synthesizing P2M5VP.

Materials:

  • This compound (2M5VP) monomer

  • Isopropyl alcohol (IPA) (solvent)

  • Benzoyl peroxide (BPO) (initiator)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Dissolve the 2M5VP monomer (e.g., 30 g) in IPA (e.g., 70 g) in a round-bottom flask.[7]

  • Add the initiator, BPO, to the solution. The initiator-to-monomer weight ratio can be varied (e.g., 2 or 4 wt%) to control the polymerization.[8]

  • Stir the solution using a magnetic stirrer and heat to the desired reaction temperature (e.g., 55, 65, or 75 °C).[8]

  • Allow the reaction to proceed for a set time (e.g., 6 or 24 hours).[8]

  • After polymerization, the polymer can be purified by precipitation in a non-solvent (e.g., diethyl ether) and dried under vacuum.[9]

Protocol 2: Surface Functionalization via Spin Coating

This protocol details the deposition of a P2M5VP composite film onto a glass substrate.

Materials:

  • Synthesized P2M5VP

  • Metal oxide nanoparticles (e.g., TiO₂, ZnO)

  • Glass substrates

  • Spin coater

Procedure:

  • Prepare a solution of the P2M5VP polymer.

  • Disperse the metal oxide nanoparticles into the polymer solution to create a composite material.

  • Deposit the composite solution onto a clean glass substrate.

  • Use a spin coater to create a uniform thin film of the P2M5VP-metal oxide composite.[7] The spinning speed and time can be adjusted to control the film thickness.

  • Dry the coated substrate to remove the solvent.

Protocol 3: Characterization of P2M5VP Functionalized Surfaces

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the synthesized polymer.

  • Procedure: Analyze the polymer sample to identify characteristic peaks. For P2VP, expect peaks in the 2850–2952 cm⁻¹ region (C–H stretching), and around 1589 cm⁻¹ and 1568 cm⁻¹ (stretching vibrations of the pyridine ring).[8]

2. Scanning Electron Microscopy (SEM):

  • Purpose: To observe the surface morphology of the functionalized material.

  • Procedure: Image the surface of the coated substrate to assess uniformity and the distribution of any composite materials. For example, P(2-VP)-TiO₂ films may show a channel-like morphology, while P(2-VP)-ZnO films can present a more homogeneous surface.[7][8]

3. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition and chemical states at the surface.

  • Procedure: Acquire spectra from the functionalized surface. The presence and binding energies of N 1s and C 1s core levels can confirm the presence of the pyridine rings from the P2M5VP.[6]

Visualizations

G cluster_synthesis Polymer Synthesis cluster_functionalization Surface Functionalization cluster_application Applications monomer This compound Monomer polymerization Solution Polymerization monomer->polymerization Initiator (BPO) polymer Poly(this compound) polymerization->polymer spin_coating Spin Coating polymer->spin_coating substrate Substrate (e.g., Glass, Implant) substrate->spin_coating functionalized_surface P2M5VP-Coated Surface spin_coating->functionalized_surface drug_delivery Drug Delivery functionalized_surface->drug_delivery antimicrobial Antimicrobial Surfaces functionalized_surface->antimicrobial biosensing Biosensing functionalized_surface->biosensing G cluster_pH pH-Responsive Drug Release cluster_mechanism Mechanism high_pH Physiological pH (e.g., 7.4) Drug Encapsulated low_pH Acidic pH (e.g., < 6.8) Drug Released high_pH->low_pH Protonation of Pyridine Ring Conformational Change protonation Pyridine nitrogen gets protonated low_pH->protonation repulsion Electrostatic repulsion between polymer chains protonation->repulsion swelling Polymer swells/dissolves repulsion->swelling release Release of encapsulated drug swelling->release

References

Application Notes and Protocols: Preparation of Stimuli-Responsive Polymers from 2-Methyl-5-vinylpyridine for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and application of stimuli-responsive polymers derived from 2-Methyl-5-vinylpyridine (2M5VP). The protocols detailed herein are intended to enable the development of advanced drug delivery systems that can respond to specific physiological cues, such as pH changes, to trigger the release of therapeutic agents. The primary focus is on the preparation of block copolymers containing a poly(this compound) (P2M5VP) segment, which imparts pH-sensitivity, and their subsequent self-assembly into drug-loaded micelles.

While the following protocols are based on established methods for vinylpyridine polymerization, particularly 2-vinylpyridine (B74390) (2VP), they have been adapted for this compound. Researchers should be aware that optimization of reaction conditions may be necessary due to potential differences in monomer reactivity.

Introduction to Stimuli-Responsive Polymers from this compound

Stimuli-responsive polymers are a class of "smart" materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or enzymes.[1][2] This responsiveness makes them highly attractive for a variety of biomedical applications, including targeted drug delivery, tissue engineering, and diagnostics.[3][4]

This compound is a vinylpyridine derivative that contains a basic pyridine (B92270) ring. Polymers of 2M5VP, particularly when incorporated into block copolymers, can exhibit pronounced pH-responsive behavior. The pyridine nitrogen atom can be protonated at acidic pH, leading to a change in the polymer's solubility and conformation. This transition can be harnessed to trigger the release of encapsulated drugs in specific acidic environments, such as those found in tumor tissues or within endosomal compartments of cells.[5][6]

This document outlines the synthesis of P2M5VP-based block copolymers via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.[7][8] Subsequently, the formation of pH-responsive micelles and their application in drug loading and release are detailed.

Experimental Protocols

Synthesis of a Poly(ethylene glycol)-based Macro-Chain Transfer Agent (PEG-CTA)

To synthesize amphiphilic block copolymers, a hydrophilic macro-chain transfer agent (macro-CTA) is first prepared. Poly(ethylene glycol) (PEG) is a commonly used hydrophilic block due to its biocompatibility and "stealth" properties, which can help to prolong circulation times of nanoparticles in the body.[9]

Protocol 2.1.1: Synthesis of α-Methoxy-ω-(dodecylthiocarbonothioylthio-2-methylpropionate) Poly(ethylene glycol) (mPEG-DDMAT)

  • Materials:

    • Poly(ethylene glycol) methyl ether (mPEG, Mn = 2000 g/mol )

    • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve mPEG (1.0 eq), DDMAT (1.5 eq), and DMAP (0.05 eq) in anhydrous DCM.

    • Cool the flask in an ice bath and add a solution of DCC (1.5 eq) in anhydrous DCM dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 48 hours in the dark.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the product by adding the concentrated solution to cold diethyl ether.

    • Collect the yellow precipitate by filtration and dry under vacuum.

    • Characterize the resulting mPEG-DDMAT macro-CTA by ¹H NMR spectroscopy and Gel Permeation Chromatography (GPC).

Synthesis of Poly(ethylene glycol)-b-poly(this compound) (PEG-b-P2M5VP) Block Copolymers via RAFT Polymerization

Protocol 2.2.1: RAFT Polymerization of this compound

  • Materials:

    • mPEG-DDMAT macro-CTA (from Protocol 2.1.1)

    • This compound (2M5VP), inhibitor removed

    • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

    • 1,4-Dioxane, anhydrous

  • Procedure:

    • In a Schlenk flask, dissolve the mPEG-DDMAT macro-CTA (1.0 eq), 2M5VP (e.g., 100 eq for a target degree of polymerization of 100), and AIBN (0.2 eq relative to CTA) in anhydrous 1,4-dioxane.

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Backfill the flask with an inert gas (e.g., argon or nitrogen) and seal.

    • Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 8-24 hours). The reaction time will influence the final molecular weight.

    • Quench the polymerization by cooling the flask in an ice bath and exposing the contents to air.

    • Purify the block copolymer by precipitating the reaction mixture into a large excess of a non-solvent, such as cold hexane (B92381) or diethyl ether.

    • Collect the polymer by filtration or centrifugation and dry under vacuum at room temperature.

    • Characterize the final PEG-b-P2M5VP block copolymer by ¹H NMR and GPC to determine the molecular weight and polydispersity index (PDI).

Table 1: Example of Quantitative Data for PEG-b-P2M5VP Synthesis

Sample IDTarget DP of P2M5VPMn (GPC, g/mol )PDI (Đ)
PEG-b-P2M5VP-50508,5001.15
PEG-b-P2M5VP-10010014,0001.20
PEG-b-P2M5VP-20020025,0001.25

Note: The values presented are illustrative and the actual results may vary depending on the specific reaction conditions.

Preparation of Drug-Loaded pH-Responsive Micelles

The amphiphilic nature of the PEG-b-P2M5VP block copolymers allows them to self-assemble into core-shell micelles in an aqueous environment. The hydrophobic P2M5VP block forms the core, which can encapsulate hydrophobic drugs, while the hydrophilic PEG block forms the corona, providing stability.

Protocol 2.3.1: Micelle Formation and Drug Loading via Dialysis

This method is suitable for loading hydrophobic drugs into the core of the micelles.[10]

  • Materials:

    • PEG-b-P2M5VP block copolymer

    • Hydrophobic drug (e.g., Curcumin, Doxorubicin)

    • Dimethylformamide (DMF) or other suitable organic solvent

    • Phosphate-buffered saline (PBS, pH 7.4)

    • Dialysis tubing (e.g., MWCO 3.5-7 kDa)

  • Procedure:

    • Dissolve the PEG-b-P2M5VP copolymer and the hydrophobic drug in DMF. A typical polymer concentration is 10 mg/mL and a drug-to-polymer weight ratio can range from 1:10 to 1:5.

    • Stir the solution until both components are fully dissolved.

    • Transfer the solution into a dialysis bag.

    • Dialyze against PBS (pH 7.4) at room temperature for 24-48 hours, with several changes of the dialysis buffer. This process gradually removes the organic solvent, leading to the self-assembly of the polymer into drug-loaded micelles.

    • Collect the micellar solution from the dialysis bag.

    • Filter the solution through a 0.45 µm syringe filter to remove any large aggregates.

    • Determine the drug loading content (DLC) and drug loading efficiency (DLE) using UV-Vis spectroscopy or HPLC.

Table 2: Example of Quantitative Data for Drug Loading

DrugPolymerDLC (wt%)DLE (%)Micelle Size (DLS, nm)
CurcuminPEG-b-P2M5VP-1008.282120
DoxorubicinPEG-b-P2M5VP-10012.575135

DLC (%) = (weight of loaded drug / weight of drug-loaded micelles) x 100 DLE (%) = (weight of loaded drug / weight of drug initially added) x 100

Characterization of Stimuli-Responsive Behavior and Drug Release

The pH-responsive nature of the P2M5VP core is the key to the triggered drug release. At physiological pH (~7.4), the P2M5VP core is hydrophobic and collapsed, retaining the drug. In an acidic environment (pH < 6.5), the pyridine groups in the P2M5VP block become protonated, leading to the swelling or disassembly of the micellar core and subsequent release of the encapsulated drug.[9]

Protocol 2.4.1: In Vitro pH-Triggered Drug Release Study

  • Materials:

    • Drug-loaded micellar solution (from Protocol 2.3.1)

    • PBS buffers at different pH values (e.g., pH 7.4 and pH 5.5)

    • Dialysis tubing (e.g., MWCO 3.5-7 kDa)

  • Procedure:

    • Place a known volume (e.g., 1 mL) of the drug-loaded micellar solution into a dialysis bag.

    • Immerse the dialysis bag in a larger volume (e.g., 20 mL) of release buffer (PBS at pH 7.4 or pH 5.5) at 37 °C with gentle stirring.

    • At predetermined time intervals, withdraw a sample (e.g., 1 mL) from the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

    • Quantify the amount of released drug in the collected samples using UV-Vis spectroscopy or HPLC.

    • Calculate the cumulative drug release as a percentage of the total loaded drug.

Table 3: Example of pH-Dependent Drug Release Data

Time (h)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
1515
41240
81865
122280
242892

Visualizations

The following diagrams illustrate the key processes described in these application notes.

Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_micellization Drug Loading Monomer This compound RAFT RAFT Polymerization Monomer->RAFT PEG_CTA PEG Macro-CTA PEG_CTA->RAFT Initiator AIBN Initiator->RAFT Block_Copolymer PEG-b-P2M5VP RAFT->Block_Copolymer Dialysis Dialysis vs. PBS Block_Copolymer->Dialysis Drug Hydrophobic Drug Drug->Dialysis Solvent Organic Solvent Solvent->Dialysis Micelles Drug-Loaded Micelles Dialysis->Micelles

Caption: Experimental workflow for the synthesis of PEG-b-P2M5VP and drug loading.

Caption: Formation of a core-shell micelle from an amphiphilic block copolymer.

Drug_Release_Pathway Micelle_pH74 Drug-Loaded Micelle (pH 7.4, Hydrophobic Core) Acidic_Env Acidic Environment (e.g., Tumor, Endosome) pH < 6.5 Micelle_pH74->Acidic_Env Protonation Protonation of Pyridine Groups Acidic_Env->Protonation Swelling Core Swelling/ Micelle Disassembly Protonation->Swelling Release Drug Release Swelling->Release

References

Application Notes and Protocols for Emulsion Polymerization of 2-Methyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the emulsion polymerization of 2-Methyl-5-vinylpyridine (2M5VP). This document is intended to serve as a practical guide for the synthesis of poly(this compound) [P2M5VP] latexes, which have applications in areas such as drug delivery, coatings, and specialty adhesives.

Introduction

Emulsion polymerization is a versatile technique for producing high molecular weight polymers with a high polymerization rate. The process involves emulsifying a water-insoluble monomer, such as this compound, in an aqueous medium with the aid of a surfactant. Polymerization is then initiated by a water-soluble initiator, leading to the formation of stable polymer latex particles. This method offers excellent heat transfer and viscosity control, making it a robust choice for polymer synthesis.

Experimental Protocols

While specific experimental data for the emulsion polymerization of this compound is not extensively detailed in readily available literature, a representative protocol can be formulated based on the established principles of emulsion polymerization for vinyl monomers and related vinylpyridines. The following protocol is a generalized method and may require optimization for specific applications.

Materials
  • Monomer: this compound (2M5VP), inhibitor removed (e.g., by passing through an alumina (B75360) column).

  • Continuous Phase: Deionized (DI) water.

  • Surfactant (Emulsifier): Sodium dodecyl sulfate (B86663) (SDS) or other suitable anionic or non-ionic surfactants.

  • Initiator: Potassium persulfate (KPS) or other water-soluble initiators.

  • Atmosphere: Inert gas (e.g., Nitrogen or Argon).

Equipment
  • Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet.

  • Heating mantle with a temperature controller.

  • Syringe pump or dropping funnel for monomer addition (for semi-batch processes).

Generalized Batch Emulsion Polymerization Protocol

This protocol describes a standard batch emulsion polymerization process.

  • Preparation: To a 250 mL three-neck flask, add 100 mL of deionized water and the desired amount of surfactant (e.g., 0.5 g of SDS).

  • Inert Atmosphere: Purge the flask with nitrogen for 30 minutes to remove oxygen, while stirring the solution at a moderate speed (e.g., 200-300 rpm).

  • Heating: Heat the flask to the desired reaction temperature (e.g., 70°C) under a continuous nitrogen blanket.

  • Initiator Addition: Once the temperature has stabilized, add the water-soluble initiator (e.g., 0.2 g of KPS dissolved in 5 mL of DI water) to the flask.

  • Monomer Addition: Immediately after initiator addition, add the this compound monomer (e.g., 10 g) to the reaction mixture.

  • Polymerization: Allow the reaction to proceed at the set temperature for a specified duration (e.g., 4-6 hours) with continuous stirring. The appearance of a milky-white emulsion indicates the formation of polymer latex.

  • Cooling: After the polymerization is complete, cool the reactor to room temperature.

  • Characterization: The resulting poly(this compound) latex can be characterized for various properties as described in the following sections.

Data Presentation

The following tables summarize typical quantitative data that could be expected from the emulsion polymerization of this compound. These values are illustrative and will vary depending on the specific reaction conditions.

Table 1: Effect of Initiator Concentration on Polymer Properties

Initiator (KPS) Conc. (wt% based on monomer)Monomer Conversion (%)Average Particle Size (nm)Molecular Weight (Mw, kDa)Polydispersity Index (PDI)
0.5851205501.8
1.0921004001.6
2.098802501.5

Table 2: Effect of Surfactant Concentration on Polymer Properties

Surfactant (SDS) Conc. (wt% based on monomer)Monomer Conversion (%)Average Particle Size (nm)Molecular Weight (Mw, kDa)Polydispersity Index (PDI)
1.0881504201.7
2.095904101.6
4.097604001.5

Table 3: Effect of Reaction Temperature on Polymer Properties

Temperature (°C)Monomer Conversion (%)Average Particle Size (nm)Molecular Weight (Mw, kDa)Polydispersity Index (PDI)
60801106001.9
70921004001.6
8095953001.7

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the emulsion polymerization of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Polymerization prep_reagents Prepare Aqueous Phase (Water + Surfactant) charge_reactor Charge Reactor with Aqueous Phase prep_reagents->charge_reactor prep_monomer Prepare Monomer (2M5VP, Inhibitor Removed) add_monomer Add Monomer prep_monomer->add_monomer prep_initiator Prepare Initiator Solution (e.g., KPS in Water) add_initiator Add Initiator prep_initiator->add_initiator purge Purge with Nitrogen charge_reactor->purge heat Heat to Reaction Temp. purge->heat heat->add_initiator add_initiator->add_monomer polymerize Polymerize (e.g., 4-6 hours) add_monomer->polymerize cool Cool to Room Temp. polymerize->cool characterize Characterize Latex (Particle Size, MW, etc.) cool->characterize G Initiator Initiator (e.g., K₂S₂O₈) Radical Free Radicals (2 SO₄⁻•) Initiator->Radical Initiation (Heat) Propagating_Chain Propagating Polymer Chain Radical->Propagating_Chain Addition Monomer Monomer (2M5VP) Monomer->Propagating_Chain Propagating_Chain->Propagating_Chain Propagation Polymer Polymer (P2M5VP) Propagating_Chain->Polymer Termination

Application Notes and Protocols for the Living Anionic Polymerization of 2-Methyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the living anionic polymerization of 2-Methyl-5-vinylpyridine (2M5VP). This method allows for the synthesis of well-defined poly(this compound) (P2M5VP) with controlled molecular weight and a narrow molecular weight distribution, which is crucial for applications in drug delivery, gene therapy, and smart materials.

Overview

Living anionic polymerization is a powerful technique for the synthesis of polymers with precisely controlled architectures. The absence of termination and chain transfer reactions allows for the formation of polymers with predictable molecular weights and low polydispersity indices (PDI). For vinylpyridine monomers, this technique requires stringent anhydrous and anaerobic conditions to prevent the deactivation of the highly reactive anionic propagating species. The polymerization of this compound, an analogue of 2-vinylpyridine (B74390), is expected to proceed in a similar living manner, yielding polymers with tailored properties.

Reagents and Purification

The success of living anionic polymerization is critically dependent on the purity of all reagents and solvents. The following purification procedures are essential.

Reagent/SolventPurification Protocol
This compound (Monomer) Stir over calcium hydride (CaH₂) for 24-48 hours, then degas through several freeze-pump-thaw cycles. Vacuum distill from a fresh portion of CaH₂ or a sodium mirror immediately prior to use.
Tetrahydrofuran (THF) (Solvent) Reflux over sodium/benzophenone ketyl under a nitrogen or argon atmosphere until a persistent deep blue or purple color is obtained. Distill directly into the reaction vessel before use.
sec-Butyllithium (sec-BuLi) (Initiator) Typically used as a solution in cyclohexane. The concentration should be accurately determined by titration (e.g., with diphenylacetic acid) before use.
Methanol (B129727) (Terminating Agent) Degas thoroughly by bubbling with dry argon or nitrogen for at least 30 minutes before use.
Argon/Nitrogen (Inert Gas) High purity (99.999%) is required. Pass through a drying agent (e.g., molecular sieves or a commercial gas purifier) to remove any traces of oxygen and moisture.

Experimental Workflow

The following diagram illustrates the key steps in the living anionic polymerization of this compound.

G cluster_prep Preparation cluster_poly Polymerization cluster_analysis Analysis Purification Reagent & Solvent Purification Reactor_Setup Reactor Assembly & Flame Drying Purification->Reactor_Setup Solvent_Addition Solvent Distillation into Reactor Reactor_Setup->Solvent_Addition Monomer_Addition Monomer Addition at -78 °C Solvent_Addition->Monomer_Addition Initiation Initiator Addition (sec-BuLi) Monomer_Addition->Initiation Propagation Polymerization Propagation Initiation->Propagation Termination Termination with Degassed Methanol Propagation->Termination Isolation Polymer Precipitation & Isolation Termination->Isolation Characterization Characterization (SEC, NMR) Isolation->Characterization

Experimental workflow for the living anionic polymerization of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the living anionic polymerization of 2-vinylpyridine and its derivatives.

4.1. Reactor Setup

  • Assemble a glass reactor equipped with a magnetic stir bar and sealed with rubber septa. The reactor should have at least two side arms for the introduction of reagents and a connection to a high-vacuum or Schlenk line.

  • Thoroughly flame-dry the entire apparatus under high vacuum to remove any adsorbed moisture.

  • Allow the reactor to cool to room temperature under a positive pressure of high-purity argon or nitrogen.

4.2. Polymerization Procedure

  • Solvent Addition: Distill the purified THF (e.g., 100 mL) directly into the reactor under an inert atmosphere.

  • Cooling: Cool the reactor to -78 °C using a dry ice/acetone bath.

  • Monomer Addition: Add the purified this compound monomer (e.g., 5.0 g, 42 mmol) to the cooled THF via a gas-tight syringe.

  • Initiation: Rapidly add the calculated amount of sec-BuLi initiator to the vigorously stirred monomer solution. The amount of initiator will determine the target molecular weight of the polymer. For example, for a target number-average molecular weight (Mn) of 10,000 g/mol , 0.5 mmol of sec-BuLi would be required. The solution should immediately develop a characteristic deep red color, indicating the formation of the living poly(2-methyl-5-vinylpyridyl) anions.

  • Propagation: Allow the polymerization to proceed at -78 °C with continuous stirring. The reaction is typically fast and may be complete within 30-60 minutes.

  • Termination: To quench the polymerization, add a small amount of degassed methanol (e.g., 1-2 mL) to the reaction mixture. The deep red color of the living anions should disappear instantly.

  • Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by slowly pouring the solution into a large excess of a non-solvent, such as n-hexane or petroleum ether.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at room temperature or slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.

Characterization

The synthesized poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution, and structure.

TechniquePurposeExpected Results
Size Exclusion Chromatography (SEC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).A narrow and monomodal peak, indicating a well-controlled polymerization. PDI values are expected to be below 1.1.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the polymer and verify the complete conversion of the monomer.Disappearance of the vinyl proton signals of the monomer and the appearance of broad signals corresponding to the polymer backbone.

Expected Quantitative Data

EntryMonomer (g)Initiator (sec-BuLi, mmol)Target Mn ( g/mol )Experimental Mn ( g/mol )PDI (Mw/Mn)
15.01.05,0005,2001.05
25.00.510,00010,5001.06
35.00.2520,00021,0001.07
45.00.150,00053,0001.08

Note: The experimental Mn may deviate slightly from the target Mn due to initiator efficiency and minor impurities.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical progression of the living anionic polymerization process.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator sec-BuLi Anion Initial Carbanion Initiator->Anion Addition Monomer This compound Monomer->Anion Living_Chain Living Polymer Chain (P2M5VP-) Longer_Chain Propagated Living Chain Living_Chain->Longer_Chain Monomer Addition New_Monomer Monomer New_Monomer->Longer_Chain Living_Chain_Term Living Polymer Chain Terminator Methanol (MeOH) Final_Polymer Neutral Polymer (P2M5VP-H) Terminator->Final_Polymer Living_Chain_Term->Final_Polymer Protonation

Logical flow of the living anionic polymerization of this compound.

Safety Precautions

  • sec-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere. Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

  • THF is highly flammable and can form explosive peroxides. Use in a well-ventilated fume hood and away from ignition sources.

  • High-vacuum lines and glassware can pose an implosion hazard. Ensure all glassware is free of cracks and defects. Use a safety shield.

  • The polymerization reaction is exothermic. Maintaining the low temperature is crucial to control the reaction rate and prevent side reactions.

Troubleshooting & Optimization

How to remove inhibitor from 2-Methyl-5-vinylpyridine before polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered when preparing 2-Methyl-5-vinylpyridine (MVP) for polymerization by removing the shipping inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the common inhibitors found in commercial this compound?

Commercial this compound is typically stabilized with phenolic inhibitors to prevent premature polymerization during transport and storage. Common inhibitors include tert-butylcatechol (TBC), hydroquinone (B1673460) (HQ), and the monomethyl ether of hydroquinone (MEHQ).[1][2] Other inhibitors that have been used for vinylpyridines include o-aminophenol (OAP).[3]

Q2: Why is it necessary to remove the inhibitor from this compound before polymerization?

The presence of an inhibitor can lead to a significant induction period where no polymerization occurs or can completely prevent the desired reaction.[2] While it is sometimes possible to overcome the inhibitor by adding a large excess of the initiator, this can lead to undesirable outcomes such as polymers with low molecular weight, branching, and low conversion.[2] Therefore, for controlled polymerization and reproducible results, it is highly recommended to remove the inhibitor.

Q3: What are the primary methods for removing inhibitors from this compound?

The three most common laboratory-scale methods for removing phenolic inhibitors from vinyl monomers like MVP are:

  • Column Chromatography: Passing the monomer through a column packed with basic alumina (B75360).[2][3][4]

  • Caustic Washing (Liquid-Liquid Extraction): Using a dilute aqueous solution of sodium hydroxide (B78521) (NaOH) to convert the acidic phenolic inhibitor into a water-soluble salt, which can then be separated.[2]

  • Vacuum Distillation: Distilling the monomer under reduced pressure to separate it from the less volatile inhibitor.[1][5]

Q4: Which inhibitor removal method is most suitable for my experiment?

For laboratory-scale purifications, passing the monomer through a column of basic activated alumina is generally the most convenient and effective method.[1] Caustic washing is also a viable option but requires a subsequent and thorough drying step to remove any residual water, which can interfere with certain polymerization reactions.[1] Vacuum distillation is excellent for achieving high purity but carries the risk of inducing polymerization if the temperature is not carefully controlled.[1][5]

Q5: How can I confirm that the inhibitor has been successfully removed?

While quantitative analysis using techniques like HPLC or UV-Vis spectroscopy is the most accurate method, a simple qualitative test can be performed for some inhibitors. For instance, the presence of o-aminophenol (OAP) in MVP can be detected by adding a few drops of a 2% aqueous cupric sulfate (B86663) solution to a small sample; a brown color indicates the presence of OAP.[3] For phenolic inhibitors in general, their removal can often be visually confirmed by the disappearance of a yellowish band at the top of the alumina column during chromatography.

Data Presentation

The efficiency of inhibitor removal can vary based on the specific conditions of the experiment. The table below provides representative data for the common removal methods.

Removal MethodAdsorbent/ReagentTypical Initial Inhibitor Concentration (ppm)Estimated Final Inhibitor Concentration (ppm)Estimated Removal Efficiency (%)AdvantagesDisadvantages
Column Chromatography Basic Activated Alumina100 - 1000< 10> 99%Simple, effective for lab scale, fast.Alumina must be active; potential for clogging with viscous monomers.
Caustic Washing 5% Aqueous NaOH100 - 100010 - 5095 - 99%Inexpensive, suitable for larger quantities.Requires multiple extractions and thorough drying of the monomer.[1]
Vacuum Distillation N/A100 - 1000< 5> 99%Yields high purity monomer.Risk of polymerization during heating; requires specialized equipment.[1]

Note: The initial and final inhibitor concentrations are estimates for typical commercial-grade monomers and may vary depending on the supplier and storage conditions.

Experimental Protocols

Protocol 1: Inhibitor Removal using an Alumina Column

Materials:

  • This compound containing inhibitor

  • Basic activated alumina

  • Glass chromatography column with a stopcock

  • Glass wool or cotton

  • Anhydrous solvent (e.g., hexane (B92381) or dichloromethane, optional for dilution)

  • Collection flask

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Insert a small plug of glass wool or cotton at the bottom of the column to retain the alumina.

    • Add the basic activated alumina to the column. A bed height of 10-15 cm is typically sufficient for small-scale purifications.

    • Gently tap the column to ensure the alumina is well-packed.

  • Purification:

    • Carefully add the this compound to the top of the alumina bed.

    • Open the stopcock and collect the purified monomer in a clean, dry flask. The inhibitor will be adsorbed onto the alumina.

    • The purified monomer should be used immediately for the best results.

Protocol 2: Inhibitor Removal by Caustic Washing

Materials:

  • This compound containing inhibitor

  • 5% (w/v) aqueous sodium hydroxide (NaOH) solution

  • Deionized water

  • Saturated brine solution

  • Separatory funnel

  • Anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Filtration apparatus

  • Collection flask

Procedure:

  • Extraction:

    • Place the this compound into a separatory funnel.

    • Add an equal volume of the 5% aqueous NaOH solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate. The lower aqueous layer contains the inhibitor salt.

    • Drain and discard the lower aqueous layer.

    • Repeat the washing step two more times with fresh NaOH solution.

  • Neutralization and Drying:

    • Wash the monomer with deionized water until the aqueous wash is neutral (check with pH paper).

    • Wash the monomer with a saturated brine solution to aid in the removal of residual water.

    • Transfer the monomer to a clean flask and add an anhydrous drying agent. Swirl the flask for several minutes.

  • Final Steps:

    • Filter the monomer to remove the drying agent.

    • The purified monomer should be used immediately.

Protocol 3: Inhibitor Removal by Vacuum Distillation

Materials:

  • This compound containing inhibitor

  • Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum source)

  • Heating mantle

  • Stir bar or boiling chips

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.

    • Place the this compound and a stir bar or boiling chips into the distillation flask.

  • Distillation:

    • Begin stirring and slowly apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask.

    • The boiling point of this compound at atmospheric pressure (760 mmHg) is approximately 175.5°C.[6][7] Under vacuum, the boiling point will be significantly lower.

    • Collect the fraction that distills at a constant temperature. This is the purified monomer.

  • Post-Distillation:

    • After distillation, cool the system before carefully releasing the vacuum.

    • The purified monomer should be stored under an inert atmosphere and refrigerated if not used immediately.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Polymerization Fails or is Inhibited After Purification 1. Incomplete inhibitor removal. 2. Water contamination (especially after caustic wash).[1] 3. Re-inhibition by atmospheric oxygen.1. Repurify the monomer or use a more rigorous purification method. 2. Ensure the monomer is thoroughly dried with an anhydrous drying agent before use. 3. Handle the purified monomer under an inert atmosphere (e.g., nitrogen or argon).
Monomer Polymerizes During Vacuum Distillation 1. Distillation temperature is too high. 2. Insufficient vacuum.1. Lower the heating mantle temperature. 2. Ensure the vacuum system is free of leaks and can achieve a lower pressure to reduce the boiling point.
Alumina Column Clogs or Flow is Very Slow 1. Alumina is too fine or not packed properly. 2. The monomer is too viscous.1. Repack the column with a coarser grade of alumina. 2. Dilute the monomer with a dry, inert, and volatile solvent (e.g., hexane) before loading it onto the column. The solvent can be removed under reduced pressure after purification.[1]
Monomer Turns Cloudy After Alumina Column Purification Fine particles of alumina have passed through the column.Reprepare the column, ensuring the glass wool or cotton plug is sufficient to retain the adsorbent. Adding a small layer of sand on top of the plug can also help.[1]

Workflow and Logic Diagrams

Inhibitor_Removal_Workflow cluster_selection Decision Making cluster_protocols Experimental Protocols cluster_post_treatment Post-Purification start Start: Inhibited MVP choose_method Choose Removal Method start->choose_method column Column Chromatography (Alumina) choose_method->column Convenience & Speed wash Caustic Wash (NaOH) choose_method->wash Scale & Cost distill Vacuum Distillation choose_method->distill High Purity Needed post_column Collect Purified Monomer column->post_column post_wash Dry Monomer wash->post_wash post_distill Collect Distillate distill->post_distill final_product Purified MVP (Ready for Polymerization) post_column->final_product post_wash->final_product post_distill->final_product

Caption: Workflow for selecting and performing an inhibitor removal strategy for this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Polymerization Fails incomplete_removal Incomplete Inhibitor Removal? start->incomplete_removal water_present Water Contamination? start->water_present air_exposure Air Exposure? start->air_exposure repurify Repurify Monomer incomplete_removal->repurify dry_monomer Thoroughly Dry Monomer water_present->dry_monomer use_inert Use Inert Atmosphere air_exposure->use_inert

Caption: Troubleshooting logic for failed polymerization of this compound after inhibitor removal.

References

Preventing premature polymerization of 2-Methyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the premature polymerization of 2-Methyl-5-vinylpyridine (MVP) during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What causes this compound (MVP) to polymerize prematurely?

A1: Premature polymerization of MVP is a free-radical chain reaction that can be initiated by several factors, including:

  • Heat: Elevated temperatures significantly increase the rate of polymerization.

  • Light: UV light can provide the energy to initiate radical formation.

  • Oxygen: While essential for the function of phenolic inhibitors at low concentrations, high concentrations of oxygen or the formation of peroxides can promote polymerization.

  • Contamination: Contaminants such as acids, bases, and transition metal salts can act as catalysts for polymerization.

  • Inhibitor Depletion: Over time, the inhibitor present in the monomer can be consumed, leaving the MVP unprotected.

Q2: What are the signs of MVP polymerization?

A2: The following signs indicate that your MVP may have started to polymerize:

  • Increased viscosity (thickening of the liquid).

  • Formation of a gel or solid precipitates.

  • Haziness or cloudiness in the liquid.

  • Generation of heat (in cases of bulk polymerization).

Q3: What inhibitors are used to stabilize MVP?

A3: Phenolic compounds are commonly used as inhibitors for vinyl monomers like MVP. The most common inhibitor is 4-tert-butylcatechol (TBC) . Hydroquinone (HQ) can also be used. These inhibitors require the presence of a small amount of oxygen to function effectively.[1]

Q4: How should I store this compound to prevent polymerization?

A4: Proper storage is critical for maintaining the stability of MVP. Key storage recommendations are:

  • Temperature: Store in a refrigerator at 2-8°C.[1]

  • Light: Keep in an amber or opaque container to protect from light.[1]

  • Atmosphere: Store under an air headspace. Phenolic inhibitors like TBC require oxygen to function. Do not store under an inert atmosphere like nitrogen or argon if a phenolic inhibitor is being used.[1]

  • Container: Use a tightly sealed container to prevent contamination and evaporation of the monomer.

Q5: Why is my MVP turning yellow or brown?

A5: A change in color from colorless to yellow or brown can be an indication of degradation or the presence of impurities.[2] While this does not necessarily mean polymerization has occurred, it is a sign that the quality of the monomer may be compromised. It is advisable to assess the purity of the material before use.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to the premature polymerization of MVP.

Issue 1: Increased Viscosity or Solid Formation in Stored MVP
  • Possible Cause: Premature polymerization has begun.

  • Troubleshooting Steps:

    • Safety First: Handle the container with care, as significant polymerization can cause pressure buildup.

    • Assess the Extent: Determine if the entire container has polymerized or only a portion. If it is fully solidified, it is likely unusable.

    • Check Storage Conditions: Verify that the storage temperature has been consistently maintained between 2-8°C and that the container was protected from light.

    • Evaluate Inhibitor Level: If possible, and if the material is still liquid, consider analyzing the inhibitor concentration. A significant depletion of the inhibitor is a likely cause.

    • Future Prevention: If improper storage is identified as the cause, revise your storage procedures. If the monomer is old, consider that the inhibitor may have been consumed over time.

Issue 2: Polymerization During an Experiment (e.g., Distillation)
  • Possible Cause: Insufficient inhibitor or excessive heat.

  • Troubleshooting Steps:

    • Immediately Stop Heating: If polymerization is observed during a heated process, immediately remove the heat source to slow down the reaction.

    • Cool the Reaction: If safe to do so, cool the vessel to further inhibit the polymerization rate.

    • Review Experimental Protocol:

      • Inhibitor: Was an inhibitor added before heating? For processes like distillation, adding an inhibitor is crucial.[3]

      • Temperature: Was the temperature of the process as low as possible? Consider using vacuum distillation to lower the boiling point and reduce the thermal stress on the monomer.

    • Future Prevention: Always add an appropriate amount of inhibitor (e.g., TBC) before any heating steps. Optimize your process to use the lowest possible temperature.

Data Presentation

The following tables summarize key quantitative data for the storage and handling of this compound.

Table 1: Recommended Storage Conditions and Inhibitor Concentrations

ParameterRecommendationRationale
Storage Temperature 2-8°C (Refrigerated)Reduces the rate of thermally initiated polymerization.[1]
Inhibitor 4-tert-Butylcatechol (TBC)A common and effective free-radical scavenger.
Inhibitor Concentration 10 - 100 ppmThis is a general range for vinylpyridines; the optimal concentration may need to be determined experimentally.[1]
Storage Atmosphere AirOxygen is necessary for the inhibitory function of phenolic inhibitors like TBC.[1]
Light Protection Amber or opaque containerPrevents UV light from initiating polymerization.[1]

Experimental Protocols

Protocol 1: Removal of TBC Inhibitor Using an Alumina (B75360) Column

Objective: To remove the TBC inhibitor from MVP for polymerization experiments where the inhibitor would interfere.

Materials:

  • This compound containing TBC inhibitor

  • Basic activated alumina

  • Chromatography column with a stopcock

  • Glass wool or cotton

  • Anhydrous solvent (e.g., hexane (B92381) or diethyl ether, optional for dilution)

  • Collection flask

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of glass wool or cotton at the bottom of the column to retain the alumina.

    • Add a small layer of sand over the plug (optional, but recommended).

    • Prepare a slurry of basic activated alumina in a non-polar solvent like hexane.

    • Pour the slurry into the column and allow the alumina to pack, gently tapping the column to ensure even packing.

    • Drain the solvent until the level is just above the top of the alumina bed. Do not let the column run dry.

  • Purification:

    • If the MVP is viscous, it can be diluted with a minimal amount of a dry, inert solvent.

    • Carefully add the MVP to the top of the alumina column.

    • Open the stopcock and begin collecting the purified, inhibitor-free MVP in a clean, dry flask.

    • The TBC will be adsorbed onto the alumina, often visible as a yellowish band at the top of the column.

  • Post-Purification:

    • The purified MVP should be used immediately as it is no longer protected from polymerization.

    • If a solvent was used for dilution, it can be removed by rotary evaporation at a low temperature.

Protocol 2: Accelerated Stability Study

Objective: To evaluate the stability of MVP under elevated temperatures to predict its shelf-life under recommended storage conditions.

Materials:

  • This compound with a known inhibitor concentration

  • Several small, sealable amber glass vials

  • Oven with precise temperature control (e.g., 40°C or 50°C)

  • Viscometer or rheometer

  • Analytical method for quantifying inhibitor concentration (e.g., HPLC or a colorimetric method)

Procedure:

  • Sample Preparation:

    • Aliquot the MVP into multiple amber vials, ensuring a small air headspace in each.

    • Seal the vials tightly.

  • Incubation:

    • Place the vials in an oven set to a constant elevated temperature (e.g., 40°C).[1][4]

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 2, 4, and 8 weeks), remove one vial for analysis.

    • Allow the vial to cool to room temperature.

  • Analysis:

    • Visual Inspection: Observe for any changes in color, clarity, or the presence of solids.

    • Viscosity Measurement: Measure the viscosity of the sample. A significant increase in viscosity indicates the onset of polymerization.

    • Inhibitor Concentration: Quantify the remaining inhibitor concentration.

  • Data Interpretation:

    • Plot the viscosity and inhibitor concentration as a function of time.

    • A rapid increase in viscosity or a rapid decrease in inhibitor concentration indicates poor stability under the tested conditions. This data can be used to estimate the shelf-life at lower, recommended storage temperatures.

Mandatory Visualizations

logical_relationship cluster_storage Storage and Handling cluster_polymerization Premature Polymerization Store Store MVP Cool Cool (2-8°C) Store->Cool Dark Dark (Opaque Container) Store->Dark Air Air Headspace Store->Air Heat Heat Light Light NoInhibitor Inhibitor Depletion Polymerization Polymerization Heat->Polymerization Light->Polymerization Contaminants Contaminants Contaminants->Polymerization NoInhibitor->Polymerization

Caption: Factors influencing the stability of this compound.

experimental_workflow cluster_inhibitor_removal Inhibitor Removal Workflow Start MVP with Inhibitor PrepareColumn Prepare Alumina Column Start->PrepareColumn LoadMVP Load MVP onto Column PrepareColumn->LoadMVP Elute Elute with Solvent (optional) LoadMVP->Elute Collect Collect Purified MVP Elute->Collect UseImmediately Use Immediately Collect->UseImmediately

Caption: Experimental workflow for removing TBC inhibitor using an alumina column.

signaling_pathway cluster_inhibition_mechanism Mechanism of Inhibition by TBC Initiator Initiator (Heat, Light) Monomer MVP Monomer Initiator->Monomer creates Radical Free Radical (R•) Monomer->Radical Polymerization Polymerization Monomer->Polymerization leads to Radical->Monomer attacks TBC TBC Inhibitor Radical->TBC reacts with Inactive Inactive Product TBC->Inactive forms

Caption: Simplified mechanism of free-radical polymerization and inhibition by TBC.

References

Technical Support Center: Optimizing 2-Methyl-5-vinylpyridine (MVP) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the initiator concentration for the polymerization of 2-Methyl-5-vinylpyridine (MVP). Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common types of initiators used for the polymerization of this compound (MVP)?

A1: MVP can be polymerized using both free-radical and anionic initiators. Common free-radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO), which are thermally decomposed to generate radicals. Anionic polymerization can be initiated by organolithium compounds, such as sec-butyllithium (B1581126) (s-BuLi), and requires stringent anhydrous and anaerobic conditions.

Q2: How does the initiator concentration affect the molecular weight of the resulting poly(this compound)?

A2: In free-radical polymerization, the molecular weight of the polymer is inversely proportional to the square root of the initiator concentration.[1] Therefore, increasing the initiator concentration will lead to a higher concentration of growing polymer chains, which in turn results in more frequent termination events and a lower average molecular weight.[2] Conversely, a lower initiator concentration will produce higher molecular weight polymers. For living anionic polymerizations, the number-average molecular weight is more directly controlled by the molar ratio of the monomer to the initiator.

Q3: What is a typical initiator-to-monomer ratio for MVP polymerization?

A3: The optimal ratio depends on the desired molecular weight and the polymerization technique. For free-radical polymerization, initiator concentrations typically range from 0.1 to 2 mol% relative to the monomer. For anionic polymerization, where precise molecular weight control is sought, the ratio is calculated based on the target degree of polymerization.

Q4: My MVP monomer is turning yellow or brown. What is the cause and can I still use it?

A4: Vinylpyridines, including MVP, are susceptible to oxidation and premature polymerization, especially when exposed to air, light, and heat.[3] The color change is an indication of degradation or oligomerization. It is highly recommended to purify the monomer before use, for example, by vacuum distillation, to remove any inhibitors and oligomers. Using discolored monomer can lead to inconsistent and unpredictable polymerization results.

Q5: Can I perform the polymerization of MVP in an aqueous solution?

A5: While some vinylpyridine polymerizations can be carried out in aqueous systems, for example, using water-soluble initiators like potassium persulfate (KPS), MVP has limited solubility in water.[4] Solution polymerization in organic solvents such as toluene, THF, or DMF is more common. For applications requiring aqueous dispersion, emulsion or suspension polymerization techniques can be employed.[4]

Troubleshooting Guides

Issue 1: The polymerization reaction is not initiating or the conversion is very low.
Possible Cause Troubleshooting Steps
Inactive Initiator Ensure the initiator has been stored correctly and is not expired. For thermally initiated reactions, verify that the reaction temperature is appropriate for the initiator's half-life.
Presence of Inhibitor Commercial MVP contains an inhibitor to prevent premature polymerization during storage. The inhibitor must be removed prior to polymerization, typically by passing the monomer through a column of basic alumina (B75360) or by vacuum distillation.[3]
Oxygen Inhibition (Free-Radical Polymerization) Oxygen is a potent inhibitor of free-radical polymerization. Ensure the reaction mixture is thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
Impurities in Monomer or Solvent (Anionic Polymerization) Anionic polymerization is extremely sensitive to protic impurities like water and alcohols. Ensure all glassware is flame-dried and the monomer and solvent are rigorously purified and dried before use.
Issue 2: The polymer has a very broad molecular weight distribution (high Polydispersity Index - PDI).
Possible Cause Troubleshooting Steps
High Initiator Concentration A very high initiator concentration can lead to a high rate of termination and chain transfer reactions, broadening the PDI.[1] Reduce the initiator concentration.
Chain Transfer Reactions Chain transfer to the solvent, monomer, or impurities can terminate a growing chain and initiate a new one, leading to a broader PDI.[1] Select a solvent with a low chain transfer constant (e.g., toluene, benzene).
Temperature Fluctuations Inconsistent reaction temperature can affect the rates of initiation, propagation, and termination, leading to a broader PDI. Use a stable temperature-controlled bath.
Non-uniform Initiation Ensure the initiator is well-dissolved and evenly distributed throughout the monomer solution before starting the polymerization.
Issue 3: The reaction mixture becomes extremely viscous or solidifies prematurely (gelation).
Possible Cause Troubleshooting Steps
High Monomer Concentration At high concentrations, the rate of polymerization can be very rapid, leading to a significant increase in viscosity (gel effect or Trommsdorff effect). Reduce the initial monomer concentration by adding more solvent.
Uncontrolled Exothermic Reaction Polymerization is an exothermic process. If the heat is not dissipated effectively, the reaction rate can accelerate uncontrollably. Conduct the reaction in a vessel that allows for efficient heat transfer and consider using a cooling bath.
Cross-linking from Impurities Dimeric or other polyunsaturated impurities in the monomer can act as cross-linkers, leading to gelation. Ensure the monomer is pure.

Data Presentation

The following table summarizes the expected trends in the free-radical polymerization of a vinylpyridine monomer (data adapted from studies on 2-vinylpyridine, which is structurally similar to MVP) with varying initiator (AIBN) concentrations.

Initiator Concentration (mol/L x 10³)Rate of Polymerization (mol/L/s x 10⁵)Number Average Molecular Weight (Mn)Expected Trend for MVP
2.01.5250,000Lower initiator concentration leads to higher molecular weight.
4.02.1180,000Increasing initiator concentration increases the rate of polymerization.
6.02.6150,000A higher rate of polymerization often corresponds to a lower molecular weight.
8.03.0130,000The relationship between initiator concentration and molecular weight is inverse.

Note: The absolute values will vary for this compound depending on the specific reaction conditions (temperature, solvent, etc.), but the general trends are expected to be similar.[5]

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of this compound

Materials:

  • This compound (MVP), inhibitor removed

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous Toluene

  • Methanol (B129727)

  • Argon or Nitrogen gas

Procedure:

  • Monomer Purification: Remove the inhibitor from MVP by passing it through a short column of basic alumina.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, dissolve the desired amount of purified MVP in anhydrous toluene.

  • Initiator Addition: Add the calculated amount of AIBN to the flask. The monomer-to-initiator molar ratio can be adjusted to target a specific molecular weight range (e.g., 200:1 for higher molecular weight, 50:1 for lower molecular weight).

  • Deoxygenation: Seal the flask and deoxygenate the solution by bubbling with argon or nitrogen for 30 minutes, or by performing at least three freeze-pump-thaw cycles.

  • Polymerization: Place the flask in a preheated oil bath at 60-70°C and stir. The polymerization time can range from 6 to 24 hours, depending on the desired conversion.

  • Termination and Precipitation: Cool the reaction to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol or hexane (B92381), while stirring vigorously.

  • Polymer Isolation: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Protocol 2: Anionic Polymerization of this compound

Materials:

  • This compound (MVP), rigorously purified and dried

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Anhydrous Methanol

  • Argon gas

Procedure:

  • Rigorous Purification: Purify MVP by vacuum distillation from calcium hydride. Purify THF by distillation from a sodium/benzophenone ketyl under an argon atmosphere.

  • Reaction Setup: Assemble a flame-dried glass reactor with a magnetic stir bar under a positive pressure of argon.

  • Solvent Addition: Transfer the desired amount of anhydrous THF to the reactor via cannula.

  • Cooling and Initiation: Cool the reactor to -78°C using a dry ice/acetone bath. Add the calculated amount of s-BuLi initiator via syringe. The amount of initiator will determine the molecular weight of the polymer.

  • Monomer Addition: Slowly add the purified MVP monomer dropwise to the stirred solution. A color change, indicating the formation of the living anionic species, should be observed.

  • Polymerization: Allow the polymerization to proceed at -78°C for 1-2 hours.

  • Termination: Terminate the polymerization by adding a small amount of anhydrous methanol via syringe. The color of the solution should disappear.

  • Polymer Isolation: Allow the solution to warm to room temperature and precipitate the polymer in a suitable non-solvent (e.g., hexane or water, depending on the desired workup). Collect the polymer by filtration and dry it under vacuum.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Workflow: Low Polymerization Conversion start Low Conversion Observed check_initiator Is the initiator active and at the correct temperature? start->check_initiator check_inhibitor Was the monomer inhibitor removed? check_initiator->check_inhibitor Yes solution_initiator Replace initiator / Adjust temperature check_initiator->solution_initiator No check_oxygen Was the system properly deoxygenated? check_inhibitor->check_oxygen Yes solution_inhibitor Purify monomer (e.g., alumina column) check_inhibitor->solution_inhibitor No solution_oxygen Improve deoxygenation procedure check_oxygen->solution_oxygen No end_node Re-run Experiment check_oxygen->end_node Yes solution_initiator->end_node solution_inhibitor->end_node solution_oxygen->end_node

Caption: Troubleshooting workflow for low polymerization conversion.

G cluster_relationship Initiator Concentration vs. Polymer Properties initiator_conc Initiator Concentration num_chains Number of Propagating Chains initiator_conc->num_chains Increases poly_rate Rate of Polymerization initiator_conc->poly_rate Increases termination_rate Rate of Termination num_chains->termination_rate Increases mol_weight Average Molecular Weight termination_rate->mol_weight Decreases

Caption: Relationship between initiator concentration and polymer properties.

References

Technical Support Center: Synthesis of 2-Methyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Methyl-5-vinylpyridine (MVP).

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound (MVP)?

A1: The primary industrial route for MVP synthesis is the vapor-phase dehydrogenation of 2-methyl-5-ethylpyridine (MEP). Another common method involves the condensation of 2-methylpyridine (B31789) (2-picoline) with formaldehyde (B43269).

Q2: My MVP synthesis by dehydrogenation of MEP has a low yield. What are the likely causes?

A2: Low yields in the dehydrogenation of MEP are often due to incomplete conversion or the occurrence of side reactions. Key factors to investigate include:

  • Reaction Temperature: The temperature must be high enough for dehydrogenation to occur but not so high as to cause thermal cracking of the starting material or product.

  • Catalyst Activity: The catalyst may be deactivated or may not be optimal for the reaction.

  • Residence Time: The time the reactants are in contact with the catalyst may be too short for complete conversion.

Q3: I am observing significant polymer formation in my MVP synthesis. How can I prevent this?

A3: MVP is prone to polymerization, especially at elevated temperatures. To mitigate this, a polymerization inhibitor, such as 4-tert-butylcatechol, is often introduced during the reaction or purification steps. It is also crucial to keep the product cool after synthesis and during storage.

Q4: What are the common impurities found in MVP produced by the dehydrogenation of MEP?

A4: The most common impurity is unreacted 2-methyl-5-ethylpyridine (MEP). Other potential impurities include products of thermal cracking, such as pyridine (B92270) and 2-picoline, as well as other pyridine derivatives.

Q5: In the synthesis of the MEP precursor, what are the typical side products?

A5: The synthesis of MEP from acetaldehyde (B116499) and ammonia (B1221849) (Chichibabin reaction) can produce a mixture of pyridine bases. Common side products include 2- and 4-picoline, as well as higher boiling point pyridine compounds. The formation of these byproducts is influenced by the reaction conditions.

Troubleshooting Guides

Route 1: Dehydrogenation of 2-Methyl-5-ethylpyridine (MEP)

This is a widely used method for producing MVP. The reaction is typically carried out in the vapor phase over a metal oxide catalyst at high temperatures.

Experimental Protocol: Vapor-Phase Dehydrogenation of MEP

A vaporized mixture of 2-methyl-5-ethylpyridine and an inert gas (such as carbon dioxide or nitrogen) is passed through a heated tube reactor containing a dehydrogenation catalyst.[1] A common catalyst is iron(III) oxide, often promoted with potassium oxide or potassium carbonate.[2] The reaction is typically conducted at temperatures between 500°C and 700°C.[1] The product stream is then cooled to condense the MVP and any unreacted MEP. The MVP is subsequently purified by fractional distillation.[1]

Troubleshooting Common Issues:

IssuePotential CauseRecommended Solution
Low Conversion of MEP to MVP Insufficient reaction temperature.Gradually increase the reactor temperature in 20°C increments, monitoring the product composition at each step.
Low catalyst activity.Ensure the catalyst is properly activated. If catalyst deactivation is suspected, regenerate or replace the catalyst.
Short residence time.Decrease the flow rate of the reactants to increase their contact time with the catalyst.
Formation of Cracking Products (e.g., Pyridine, 2-Picoline) Excessively high reaction temperature.Lower the reaction temperature. High temperatures can lead to the cleavage of C-C bonds.
Inappropriate catalyst.Select a catalyst with higher selectivity for dehydrogenation over cracking.
Significant Polymerization of MVP High temperature in the condenser or collection vessel.Ensure efficient cooling of the product stream immediately after it exits the reactor.
Absence of a polymerization inhibitor.Introduce a suitable polymerization inhibitor into the collection system.

Quantitative Data on Product Distribution:

The composition of the condensate from the dehydrogenation of MEP can vary. In one reported process, the condensate contains between 25% and 40% this compound, with the remainder being primarily unreacted 2-methyl-5-ethylpyridine.[1]

CatalystTemperature (°C)MEP Conversion (%)MVP Selectivity (%)Reference
Iron Oxide based550-65040-6085-95General Literature Data
Chromia-Alumina500-60030-5080-90General Literature Data

Note: The data in this table is representative and actual results will depend on the specific catalyst formulation, reactor design, and operating conditions.

Route 2: Condensation of 2-Methylpyridine (2-Picoline) with Formaldehyde

This method involves a two-step process: the formation of an intermediate alcohol followed by dehydration.

Experimental Protocol: Condensation and Dehydration

2-Methylpyridine is reacted with formaldehyde in an autoclave at a temperature of 150-200°C to form 2-(2-pyridyl)ethanol. After the reaction, unreacted 2-methylpyridine is removed by distillation. The remaining intermediate is then dehydrated by heating with a dehydrating agent, such as concentrated aqueous sodium hydroxide, and the resulting 2-vinylpyridine (B74390) is purified by fractional distillation under reduced pressure in the presence of a polymerization inhibitor.

Troubleshooting Common Issues:

IssuePotential CauseRecommended Solution
Low Yield of the Intermediate Alcohol Incomplete reaction between 2-picoline and formaldehyde.Increase the reaction time or temperature. Ensure the molar ratio of reactants is optimized.
Formation of Byproducts During Condensation Side reactions of formaldehyde.Optimize the reaction conditions (temperature, pressure, catalyst) to favor the desired condensation.
Incomplete Dehydration of the Alcohol Insufficient amount or strength of the dehydrating agent.Increase the amount of dehydrating agent or use a more potent one.
Dehydration temperature is too low.Increase the temperature during the dehydration step, while carefully monitoring for polymerization.
Polymerization During Distillation Absence of a polymerization inhibitor.Ensure a suitable inhibitor is added before distillation.
Distillation at atmospheric pressure.Purify the MVP by vacuum distillation to lower the required temperature and reduce the risk of polymerization.

Visualizing Reaction Pathways and Workflows

Main Synthesis and Side Reactions in MEP Dehydrogenation

Dehydrogenation of MEP: Main Reaction and Side Products MEP 2-Methyl-5-ethylpyridine (MEP) MVP This compound (MVP) MEP->MVP Dehydrogenation (Main Reaction) Cracking Cracking Products (e.g., Pyridine, 2-Picoline) MEP->Cracking High Temperature Polymer Polymerization MVP->Polymer Heat/No Inhibitor

Caption: Main reaction and side products in MVP synthesis via MEP dehydrogenation.

Troubleshooting Workflow for Low MVP Yield

Troubleshooting Low MVP Yield Start Low MVP Yield Detected Check_Conversion Analyze Product Mixture for Unreacted MEP Start->Check_Conversion High_MEP High MEP Content? Check_Conversion->High_MEP Increase_Temp Increase Reaction Temperature High_MEP->Increase_Temp Yes Low_MEP Low MEP Content High_MEP->Low_MEP No End Yield Improved Increase_Temp->End Increase_Time Increase Residence Time Increase_Time->End Check_Catalyst Check Catalyst Activity Check_Catalyst->End Check_Byproducts Analyze for Cracking Products Low_MEP->Check_Byproducts High_Cracking High Cracking Products? Check_Byproducts->High_Cracking Decrease_Temp Decrease Reaction Temperature High_Cracking->Decrease_Temp Yes Optimize_Catalyst Optimize Catalyst Selection High_Cracking->Optimize_Catalyst No Decrease_Temp->End Optimize_Catalyst->End

Caption: A logical workflow for troubleshooting low yields in MVP synthesis.

References

Controlling molecular weight and polydispersity of poly(2-Methyl-5-vinylpyridine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight and polydispersity of poly(2-methyl-5-vinylpyridine) during its synthesis.

Troubleshooting Guides

High polydispersity, uncontrolled molecular weight, and low yields are common challenges in the polymerization of This compound (B86018). The following table outlines potential causes and recommended solutions for issues encountered during controlled polymerization techniques such as RAFT, ATRP, and anionic polymerization.

Problem / Observation Potential Cause(s) Recommended Solution(s)
High Polydispersity Index (PDI > 1.3) 1. Inefficient Initiation: Slow initiation compared to propagation leads to chains starting at different times. 2. Chain Transfer Reactions: Transfer of the growing radical to monomer, polymer, or solvent. 3. Impurities: Presence of water, oxygen, or other inhibitors can terminate growing chains. 4. High Temperature: Can increase the rate of side reactions and termination.1. Optimize Initiator/Catalyst: Select a more efficient initiating system for the chosen polymerization technique. Ensure rapid and quantitative initiation. 2. Adjust Reaction Conditions: Lower the reaction temperature to minimize side reactions. Choose a solvent with a low chain transfer constant. 3. Purify Reagents: Thoroughly purify the monomer, solvent, and initiator to remove inhibitors. Degas the reaction mixture to remove oxygen. 4. Monitor Temperature: Maintain a stable and optimal reaction temperature.
Molecular Weight Higher/Lower than Theoretical 1. Inaccurate Reagent Stoichiometry: Incorrect ratio of monomer to initiator. 2. Incomplete Initiator Efficiency: Not all initiator molecules start a polymer chain. 3. Termination Reactions: Premature termination of growing chains leads to lower molecular weight.1. Precise Measurements: Accurately weigh and dispense all reagents. 2. Choose a Suitable Initiator: Select an initiator with known high efficiency under the reaction conditions. 3. Minimize Impurities: Ensure the reaction is free from terminating agents like oxygen.
Bimodal or Multimodal Molecular Weight Distribution 1. Slow Initiation/Activation: A slow initiation process can lead to a second population of chains forming later in the reaction. 2. Presence of Air Leaks: Continuous introduction of oxygen can lead to termination and re-initiation. 3. Side Reactions with the Pyridine (B92270) Moiety: The nitrogen atom in the pyridine ring can interact with the catalyst or initiator, leading to different active species.1. Ensure Rapid Initiation: Use a fast and efficient initiator. In ATRP, ensure the catalyst complex is rapidly activating the initiator. 2. Maintain an Inert Atmosphere: Use Schlenk line techniques or a glovebox to ensure an oxygen-free environment. 3. Select Appropriate Catalyst/Initiator: For ATRP of vinylpyridines, using a chloride-based system can reduce side reactions compared to a bromide-based system.[1][2]
Low Monomer Conversion or Stalled Reaction 1. Inhibitor Presence: Impurities in the monomer or solvent are quenching the polymerization. 2. Catalyst Deactivation (ATRP): The catalyst is being irreversibly oxidized. 3. Low Temperature: The reaction rate is too slow at the chosen temperature.1. Purify Monomer: Pass the monomer through a column of basic alumina (B75360) to remove inhibitors. 2. Use a Reducing Agent (ATRP): Employ techniques like ARGET or ICAR ATRP which use a reducing agent to regenerate the active catalyst. 3. Increase Temperature: Gradually increase the reaction temperature, while monitoring the effect on polydispersity.

Frequently Asked Questions (FAQs)

Q1: How can I precisely control the molecular weight of poly(this compound)?

A1: The molecular weight of poly(this compound) in a living/controlled polymerization is primarily determined by the molar ratio of the monomer to the initiator ([M]/[I]) and the monomer conversion. By carefully controlling this ratio, you can target a specific molecular weight. The theoretical number-average molecular weight (Mn) can be calculated using the following formula:

Mn = ([M]₀ / [I]₀) * Conversion * MW_monomer + MW_initiator

Where [M]₀ is the initial monomer concentration, [I]₀ is the initial initiator concentration, and MW is the molecular weight.

Q2: What is a typical polydispersity index (PDI) I can expect for the controlled polymerization of this compound?

A2: With controlled radical polymerization techniques like RAFT and ATRP, it is possible to achieve a PDI between 1.10 and 1.25.[3] Anionic polymerization, when performed under stringent conditions, can yield even lower PDIs, often below 1.1. A PDI below 1.3 is generally considered indicative of a well-controlled polymerization.

Q3: Which controlled polymerization technique is best suited for this compound?

A3: The choice of technique depends on the desired polymer architecture, functional group tolerance, and experimental setup.

  • Anionic Polymerization: Offers excellent control over molecular weight and can produce polymers with very low PDI. However, it is highly sensitive to impurities and requires stringent anhydrous and anaerobic conditions.[4][5]

  • Atom Transfer Radical Polymerization (ATRP): Is a robust method that is more tolerant to impurities than anionic polymerization. However, the pyridine nitrogen can coordinate with the copper catalyst, potentially affecting the polymerization kinetics. Careful selection of the ligand and reaction conditions is crucial.

  • Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: Is a versatile technique compatible with a wide range of functional monomers. It is generally less sensitive to impurities than anionic polymerization and avoids the use of metal catalysts.[3][6]

Q4: How does reaction temperature affect the molecular weight and polydispersity?

A4: Temperature plays a critical role in polymerization. Increasing the temperature generally increases the polymerization rate. However, excessively high temperatures can lead to an increase in side reactions, such as chain transfer and termination, which can broaden the polydispersity and affect the final molecular weight. The optimal temperature will depend on the specific polymerization technique and initiator used.

Q5: My polymerization of this compound is showing a bimodal molecular weight distribution in the GPC. What could be the cause?

A5: A bimodal distribution typically indicates the presence of two distinct polymer populations. This can be caused by:

  • Slow initiation: If the initiation of new polymer chains is slow compared to their growth, a second population of chains may start growing later in the reaction.

  • Chain transfer to monomer or polymer: This can create new active centers, leading to branched polymers and a broader or bimodal distribution.

  • Impurities: The presence of certain impurities can lead to different initiation or termination pathways.

  • Air leak: A continuous small leak of air into the reaction can cause some chains to terminate while others continue to grow.

Quantitative Data Summary

The following table summarizes the expected outcomes for the molecular weight and polydispersity of poly(vinylpyridine)s under different controlled polymerization conditions. While the data may not be specific to this compound, it provides a good starting point for experimental design.

Polymerization Method Monomer [M]/[I]/[CTA/Catalyst] Ratio Temperature (°C) Time (h) Mn ( g/mol ) PDI (Mw/Mn) Reference
RAFT2-Vinylpyridine374 / 1 / 4.75 (CTA)60628,0001.18[3]
RAFT4-Vinylpyridine374 / 1 / 4.75 (CTA)60221,2001.10[3]
Anionic2-VinylpyridineVaries-78-10,000 - 500,000< 1.1[7]
ATRP4-Vinylpyridine100 / 1 / 1403~10,0001.25[8]

Experimental Protocols

RAFT Polymerization of this compound

This protocol is adapted from established procedures for other vinylpyridines and is a good starting point for optimization.[3][9]

Materials:

  • This compound (monomer), purified by passing through basic alumina.

  • AIBN (Azobisisobutyronitrile) (initiator), recrystallized from methanol.

  • Cumyl dithiobenzoate (CDB) (RAFT agent).

  • Anhydrous toluene (B28343) (solvent).

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, add CDB (e.g., 0.054 g, 0.2 mmol) and AIBN (e.g., 0.0082 g, 0.05 mmol).

  • Add purified this compound (e.g., 5.95 g, 50 mmol) and anhydrous toluene (e.g., 10 mL).

  • Seal the flask with a rubber septum and deoxygenate the mixture by three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with nitrogen or argon.

  • Place the flask in a preheated oil bath at 70 °C and stir.

  • Monitor the polymerization by taking aliquots at regular intervals to determine monomer conversion (via ¹H NMR) and molecular weight/PDI (via GPC).

  • To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold hexane (B92381) or diethyl ether).

  • Collect the polymer by filtration and dry under vacuum at room temperature.

Visualizations

Experimental_Workflow Experimental Workflow for RAFT Polymerization reagent_prep Reagent Preparation (Purification & Weighing) reaction_setup Reaction Setup (Schlenk Flask) reagent_prep->reaction_setup deoxygenation Deoxygenation (Freeze-Pump-Thaw) reaction_setup->deoxygenation polymerization Polymerization (Heating & Stirring) deoxygenation->polymerization monitoring Monitoring (NMR & GPC) polymerization->monitoring quenching Quenching (Cooling & Air Exposure) polymerization->quenching precipitation Precipitation (in Non-solvent) quenching->precipitation isolation Isolation & Drying precipitation->isolation

Caption: A typical experimental workflow for the RAFT polymerization of this compound.

Troubleshooting_Logic Troubleshooting Logic for High Polydispersity start High PDI Observed check_impurities Check for Impurities (Monomer, Solvent) start->check_impurities check_initiation Evaluate Initiation Rate start->check_initiation check_temp Review Reaction Temperature start->check_temp purify Action: Purify/Degas Reagents check_impurities->purify change_initiator Action: Change Initiator/Catalyst check_initiation->change_initiator lower_temp Action: Lower Temperature check_temp->lower_temp

Caption: A logical workflow for troubleshooting high polydispersity in polymerization reactions.

References

Technical Support Center: Troubleshooting Low Yield in 2-Methyl-5-vinylpyridine Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the copolymerization of 2-Methyl-5-vinylpyridine (MVP). This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My copolymerization of this compound is resulting in a very low or no yield. What are the most common causes?

Low yield in MVP copolymerization can stem from several factors, ranging from reagent purity to reaction conditions. The most common culprits include:

  • Monomer Impurity: this compound is susceptible to oxidation and spontaneous polymerization. Impurities can inhibit the polymerization process or lead to premature termination.

  • Presence of Inhibitors: Commercial MVP often contains inhibitors (like 4-tert-butylcatechol) to prevent self-polymerization during storage. These must be removed before use.

  • Inadequate Initiator Concentration: The concentration of the free-radical initiator is a critical parameter. Too little initiator will result in a slow or incomplete reaction.

  • Suboptimal Reaction Temperature: The rate of free-radical polymerization is highly temperature-dependent. The ideal temperature will depend on the initiator used.

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. Inadequate degassing of the reaction mixture is a frequent cause of low yield.

  • Poor Solvent Choice: The solvent can influence the solubility of the monomers and the resulting copolymer, potentially leading to precipitation and low isolated yield.

  • Comonomer Reactivity: If the comonomer has a significantly different reactivity ratio compared to MVP, one monomer may be consumed preferentially, leading to a low incorporation of the other and a low yield of the desired copolymer.

Q2: I suspect my this compound monomer is impure. How can I purify it and how does purity affect the yield?

Monomer purity is paramount for a successful polymerization. Impurities in MVP can act as inhibitors or chain transfer agents, both of which will reduce the polymer yield and molecular weight. One study highlights the necessity of purifying MVP to a high degree (99.5-99.8%) to achieve good results in copolymerization.[1]

A standard procedure for purifying MVP involves:

  • Washing: To remove any water-soluble impurities.

  • Drying: Using a suitable drying agent like anhydrous magnesium sulfate (B86663) or calcium hydride.

  • Distillation under Reduced Pressure: This is the most critical step to remove non-volatile impurities and any oligomers that may have formed during storage. It is crucial to perform the distillation in the presence of a polymerization inhibitor to prevent polymerization in the distillation flask.

For a detailed protocol, please refer to the Experimental Protocols section below.

The impact of monomer purity on yield can be significant. Even small amounts of impurities can lead to a substantial decrease in the final product.

Illustrative Impact of Monomer Purity on Copolymer Yield

Purity of this compoundExpected Copolymer Yield (%)*
> 99.5%85 - 95
98% - 99%60 - 80
95% - 98%40 - 60
< 95%< 40

*Note: This data is illustrative and based on general principles of free-radical polymerization. Actual yields may vary depending on the specific comonomer and reaction conditions.

Q3: How does the initiator concentration affect the copolymerization yield?

The initiator concentration has a direct and significant impact on the monomer conversion and, consequently, the polymer yield. A higher initiator concentration leads to a greater number of initial radical species, which in turn increases the rate of polymerization and can lead to a higher monomer conversion in a given time.

However, an excessively high initiator concentration can lead to a lower molecular weight polymer and may increase the likelihood of side reactions. Therefore, optimizing the initiator concentration is key to achieving a high yield of a polymer with the desired molecular weight.

Illustrative Effect of Initiator (AIBN) Concentration on Monomer Conversion

Initiator (AIBN) to Monomer Molar RatioMonomer Conversion (%)*
1:100050 - 60
1:50070 - 80
1:25085 - 95
1:100> 95 (with potential for lower molecular weight)

*Note: This data is illustrative and based on typical free-radical polymerizations. The optimal initiator concentration should be determined experimentally for your specific system.

Q4: What is the optimal temperature for the copolymerization of this compound?

The optimal temperature for the copolymerization of MVP is primarily determined by the choice of initiator. The reaction temperature should be high enough to ensure a sufficient rate of decomposition of the initiator to generate free radicals, but not so high as to cause unwanted side reactions or thermal polymerization of the monomers.

For commonly used initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), the optimal temperature range is typically between 60°C and 80°C.

Illustrative Effect of Temperature on Monomer Conversion (using AIBN initiator)

Reaction Temperature (°C)Monomer Conversion (%)*
5040 - 50
6070 - 80
7085 - 95
80> 90 (with increased risk of side reactions)

*Note: This data is illustrative. The ideal temperature should be optimized for your specific initiator and comonomer pair.

Experimental Protocols

Protocol 1: Purification of this compound Monomer

Objective: To remove inhibitors and other impurities from commercial this compound.

Materials:

  • This compound (commercial grade)

  • 10% aqueous sodium hydroxide (B78521) solution

  • Anhydrous magnesium sulfate or calcium hydride

  • A small amount of a polymerization inhibitor (e.g., 4-tert-butylcatechol)

  • Distillation apparatus suitable for vacuum distillation

Procedure:

  • Inhibitor Removal (Alkaline Wash):

    • In a separatory funnel, wash the commercial MVP with an equal volume of 10% aqueous sodium hydroxide solution to remove phenolic inhibitors.

    • Shake the funnel gently and allow the layers to separate.

    • Discard the aqueous layer.

    • Repeat the washing process two more times.

  • Washing with Deionized Water:

    • Wash the MVP with an equal volume of deionized water to remove any residual sodium hydroxide.

    • Discard the aqueous layer.

    • Repeat the water wash until the aqueous layer is neutral (check with pH paper).

  • Drying:

    • Transfer the washed MVP to a clean, dry flask.

    • Add a suitable amount of anhydrous magnesium sulfate or calcium hydride to the flask.

    • Stir the mixture for several hours or let it stand overnight to ensure complete drying.

  • Vacuum Distillation:

    • Filter the dried MVP to remove the drying agent.

    • Add a small amount of a fresh polymerization inhibitor to the flask.

    • Set up the apparatus for vacuum distillation.

    • Distill the MVP under reduced pressure, collecting the fraction that boils at the correct temperature (approximately 75-77 °C at 15 mmHg).

    • Store the purified monomer in a refrigerator under an inert atmosphere (e.g., nitrogen or argon) and in the dark. Use within a few days of purification.

Protocol 2: Free-Radical Copolymerization of this compound with Styrene

Objective: To synthesize a copolymer of this compound and Styrene via free-radical polymerization.

Materials:

  • Purified this compound (MVP)

  • Purified Styrene

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator

  • Anhydrous toluene (B28343) or other suitable solvent

  • Schlenk flask or similar reaction vessel

  • Nitrogen or Argon source for inert atmosphere

  • Magnetic stirrer and heating mantle/oil bath with temperature control

  • Methanol (B129727) or hexane (B92381) for precipitation

Procedure:

  • Reaction Setup:

    • In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of purified MVP and styrene.

    • Add the appropriate amount of solvent (e.g., toluene). The monomer concentration is typically in the range of 1-2 M.

    • Add the initiator (e.g., AIBN, typically 0.1-1 mol% with respect to the total moles of monomers).

  • Degassing:

    • Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

    • After the final thaw, backfill the flask with nitrogen or argon.

  • Polymerization:

    • Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 60-70 °C for AIBN).

    • Stir the reaction mixture for the desired period (typically 6-24 hours). The solution will become more viscous as the polymerization progresses.

  • Termination and Precipitation:

    • To terminate the reaction, cool the flask to room temperature and expose the solution to air.

    • Slowly pour the viscous polymer solution into a large excess of a non-solvent (e.g., methanol or hexane) while stirring vigorously.

    • The copolymer will precipitate as a solid.

  • Purification and Drying:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomers and initiator residues.

    • Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizations

Signaling Pathways and Experimental Workflows

free_radical_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical 1 Radical 1 Initiator->Radical 1 Heat Radical 2 Radical 2 Radical 1->Radical 2 Initiated Monomer Initiated Monomer Radical 2->Initiated Monomer + Monomer Growing Polymer Chain Growing Polymer Chain Initiated Monomer->Growing Polymer Chain + n Monomers Dead Polymer Dead Polymer Growing Polymer Chain->Dead Polymer Combination or Disproportionation

Caption: Mechanism of Free-Radical Polymerization.

troubleshooting_workflow start Low Copolymer Yield check_purity Check Monomer Purity start->check_purity purify Purify Monomer (see Protocol 1) check_purity->purify Impure check_initiator Verify Initiator Concentration and Activity check_purity->check_initiator Pure purify->check_initiator adjust_initiator Adjust Initiator Concentration check_initiator->adjust_initiator Incorrect check_temp Check Reaction Temperature check_initiator->check_temp Correct adjust_initiator->check_temp adjust_temp Optimize Temperature check_temp->adjust_temp Suboptimal check_degassing Ensure Proper Degassing check_temp->check_degassing Optimal adjust_temp->check_degassing degas_again Repeat Freeze-Pump-Thaw Cycles check_degassing->degas_again Inadequate success High Yield Achieved check_degassing->success Adequate degas_again->success

Caption: Troubleshooting Workflow for Low Copolymer Yield.

References

Technical Support Center: 2-Methyl-5-vinylpyridine (MVP) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the polymerization of 2-Methyl-5-vinylpyridine (MVP).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in polymerizing this compound (MVP)?

A1: The polymerization of MVP can be challenging due to several factors:

  • High Reactivity and Spontaneous Polymerization: MVP is highly susceptible to spontaneous polymerization, especially at elevated temperatures or upon exposure to light and air. This necessitates the use of inhibitors for storage and their subsequent removal before polymerization.

  • Sensitivity to Impurities: The polymerization process, particularly anionic polymerization, is extremely sensitive to impurities such as water, oxygen, and other electrophilic compounds. These impurities can inhibit or terminate the polymerization, leading to low yields and poor control over the polymer properties.

  • Exothermic Nature: The polymerization of MVP is an exothermic process. Without proper heat management, this can lead to uncontrolled reactions and a broadening of the molecular weight distribution.

Q2: Which polymerization methods are suitable for MVP?

A2: MVP can be polymerized via several methods, each with its own advantages and disadvantages:

  • Free Radical Polymerization: This is a common and relatively robust method. However, it can be difficult to control the molecular weight and architecture of the resulting polymer.

  • Anionic Polymerization: This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity). However, it requires stringent reaction conditions, including high-purity reagents and an inert atmosphere.[1][2][3][4][5]

  • Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer a good balance of control over the polymer architecture and tolerance to a wider range of functional groups compared to anionic polymerization.

Q3: How should I purify the MVP monomer before polymerization?

A3: Thorough purification of the MVP monomer is critical for successful and controlled polymerization. A common procedure involves the following steps:

  • Removal of Inhibitor: Commercially available MVP is often stabilized with inhibitors like tert-butyl catechol (TBC). These can be removed by washing with an aqueous alkaline solution (e.g., 10% NaOH) followed by washing with deionized water until neutral.

  • Drying: The monomer should be dried over a suitable drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium hydride (CaH₂).

  • Distillation: The dried monomer should be distilled under reduced pressure. It is crucial to perform the distillation in the presence of a drying agent like CaH₂ to remove any remaining traces of water. The purified monomer should be collected and stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20°C) and used promptly.

Troubleshooting Guides

Issue 1: Failed or Incomplete Anionic Polymerization
Symptom Potential Cause Troubleshooting Steps
No polymerization or very low monomer conversion.Presence of electrophilic impurities: Water, oxygen, or other protic impurities in the monomer, solvent, or glassware can terminate the anionic propagating species.[1][2][3][4][5]1. Rigorous Purification: Ensure all reagents (monomer, solvent) are meticulously purified and dried. 2. Proper Glassware Preparation: Flame-dry all glassware under high vacuum immediately before use to remove adsorbed moisture. 3. Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire process using a high-vacuum line or a glovebox.
Polymer has a broad molecular weight distribution (high PDI).Slow initiation: If the initiation rate is comparable to or slower than the propagation rate, polymer chains will have different lengths.1. Choose a suitable initiator: Use an initiator that reacts rapidly and completely with the monomer. 2. Optimize initiation conditions: Ensure rapid mixing of the initiator with the monomer solution at the appropriate temperature.
Polymerization starts but terminates prematurely.Impurities introduced during polymerization: Leaks in the reaction setup or impurities in the terminating agent can quench the living polymer chains.1. Check for leaks: Ensure all joints and seals in the reaction apparatus are secure. 2. Purify terminating agent: If end-functionalization is desired, ensure the terminating agent is pure and dry.
Issue 2: Problems with Free Radical Polymerization
Symptom Potential Cause Troubleshooting Steps
Long induction period before polymerization starts.Presence of inhibitors: Residual polymerization inhibitors (e.g., TBC) from the monomer will scavenge radicals and delay the onset of polymerization.1. Thorough Monomer Purification: Ensure the inhibitor is completely removed during the purification process. 2. Increase Initiator Concentration: A higher initiator concentration can help to overcome the effect of residual inhibitors, but this may affect the final polymer properties.
Low polymerization rate or low final conversion.Insufficient initiator concentration or decomposition: The initiator may not be providing a sufficient flux of radicals.1. Optimize Initiator Concentration: Increase the initiator concentration. 2. Check Initiator Purity and Age: Use a fresh, purified initiator. 3. Verify Reaction Temperature: Ensure the reaction temperature is appropriate for the chosen initiator's half-life.
Formation of insoluble gel or cross-linked polymer.High polymerization temperature or high monomer concentration: This can lead to chain transfer to polymer and branching, resulting in cross-linking.1. Lower the Reaction Temperature: This will reduce the rate of side reactions. 2. Use a Solvent: Performing the polymerization in a suitable solvent can help to dissipate heat and reduce the likelihood of cross-linking. 3. Control Monomer Conversion: Stop the polymerization at a lower conversion before significant cross-linking occurs.
Polymer has a very broad molecular weight distribution.High rate of termination or chain transfer reactions. 1. Use a Chain Transfer Agent (CTA): For better control over molecular weight, consider using a controlled radical polymerization technique like RAFT. 2. Optimize Reaction Conditions: Adjust the temperature and initiator concentration to favor propagation over termination and transfer reactions.

Quantitative Data on the Effect of Impurities

While specific quantitative data for the effect of all impurities on this compound polymerization is not extensively available in the public domain, the following table summarizes the expected qualitative and semi-quantitative effects based on the behavior of similar vinyl monomers.

ImpurityPolymerization Type AffectedExpected EffectImpact on Polymer Properties
Water AnionicStrong inhibition/termination. Reacts with and deactivates the anionic initiator and propagating chain ends.Drastically reduced or no polymer yield.
RadicalCan affect the polymerization kinetics in aqueous systems, potentially increasing the rate of polymerization for water-soluble monomers.[1]May alter molecular weight and its distribution.
Oxygen AnionicStrong inhibition/termination. Reacts with and deactivates the anionic species.Drastically reduced or no polymer yield.
RadicalInhibition. Oxygen is a radical scavenger and will react with initiating and propagating radicals, leading to an induction period before polymerization begins.Can lead to lower molecular weights and broader distributions if not completely removed.
tert-Butyl Catechol (TBC) RadicalInhibition. TBC is a radical scavenger and will prevent polymerization until it is consumed.Results in a significant induction period. If not fully removed, can lead to poor reproducibility.
2-Methyl-5-ethylpyridine Anionic & RadicalMay act as a chain transfer agent, though its effect is generally expected to be minor compared to protic impurities in anionic polymerization. In radical polymerization, it is largely considered an inert impurity.Could potentially lower the average molecular weight, but significant effects are not widely reported.

Experimental Protocols

Anionic Polymerization of MVP (High-Vacuum Technique)

This protocol requires expertise in handling air- and moisture-sensitive reagents.

1. Purification of Reagents:

  • This compound (MVP): Stir over CaH₂ for 24 hours, then distill under high vacuum. The purified monomer should be stored in a sealed ampoule under argon.

  • Tetrahydrofuran (THF): Reflux over a sodium/benzophenone ketyl until a deep blue or purple color persists, then distill directly into the reaction flask.

2. Polymerization Procedure:

  • Assemble a flame-dried glass reactor equipped with a magnetic stirrer and connected to a high-vacuum line.

  • Distill the purified THF into the reactor.

  • Cool the reactor to -78 °C using a dry ice/acetone bath.

  • Distill the purified MVP monomer into the reactor.

  • Add the initiator (e.g., a solution of sec-butyllithium (B1581126) in hexane, titrated separately) dropwise to the stirred monomer solution until a faint, persistent color is observed, indicating the titration of impurities. Then, add the calculated amount of initiator to start the polymerization.

  • Allow the polymerization to proceed for the desired time (e.g., 1-2 hours).

  • Terminate the polymerization by adding a degassed quenching agent (e.g., methanol).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane).

  • Filter and dry the polymer under vacuum.

Free Radical Bulk Polymerization of MVP

1. Monomer Purification:

  • Wash the MVP monomer with 10% aqueous NaOH to remove the inhibitor, followed by washing with deionized water until neutral.

  • Dry the monomer over anhydrous MgSO₄, filter, and distill under reduced pressure.

2. Polymerization Procedure:

  • Place the purified MVP and a radical initiator (e.g., azobisisobutyronitrile, AIBN, recrystallized from methanol) in a polymerization tube. A typical initiator concentration is 0.1-1.0 mol%.

  • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Seal the tube under vacuum or an inert atmosphere.

  • Place the sealed tube in a constant temperature bath (e.g., 60°C for AIBN) for the desired reaction time.

  • After polymerization, dissolve the viscous solution in a suitable solvent (e.g., THF).

  • Precipitate the polymer by pouring the solution into a non-solvent (e.g., hexane).

  • Filter and dry the polymer under vacuum.

Visualizations

Monomer_Purification_Workflow Start Commercial MVP (with inhibitor) Wash_NaOH Wash with 10% NaOH (aq) Start->Wash_NaOH Wash_H2O Wash with DI Water Wash_NaOH->Wash_H2O Dry_MgSO4 Dry over Anhydrous MgSO4 Wash_H2O->Dry_MgSO4 Filter Filter Dry_MgSO4->Filter Distill Vacuum Distillation Filter->Distill Purified_MVP Purified MVP Distill->Purified_MVP

Caption: Workflow for the purification of this compound monomer.

Anionic_Polymerization_Troubleshooting Start Anionic Polymerization Fails No_Polymer No Polymer Formation or Low Yield Start->No_Polymer High_PDI Broad Molecular Weight Distribution Start->High_PDI Premature_Termination Polymerization Stops Unexpectedly Start->Premature_Termination Impurity_Check Check Purity of Monomer and Solvent No_Polymer->Impurity_Check Glassware_Check Check Glassware Preparation No_Polymer->Glassware_Check Atmosphere_Check Check for Leaks/ Inert Atmosphere No_Polymer->Atmosphere_Check Initiation_Check Review Initiation Procedure High_PDI->Initiation_Check Premature_Termination->Impurity_Check Impurity ingress Premature_Termination->Atmosphere_Check

Caption: Troubleshooting decision tree for anionic polymerization of MVP.

References

Technical Support Center: Improving the Thermal Stability of Poly(2-Methyl-5-vinylpyridine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the thermal stability of poly(2-methyl-5-vinylpyridine) (P2M5VP).

Frequently Asked Questions (FAQs) & Troubleshooting

1. My P2M5VP is degrading at a lower temperature than expected. What are the common degradation pathways and typical thermal stability limits?

Poly(this compound) primarily degrades via depolymerization, leading to the formation of the monomer and lower molecular weight oligomers. The thermal stability of homopolymers of vinylpyridines can be influenced by factors such as molecular weight and the presence of any residual initiator or impurities from synthesis. The onset of thermal degradation for P2M5VP is typically observed at temperatures above 270°C. If you are observing degradation at lower temperatures, consider the following:

  • Purity of the Polymer: Residual monomers, solvents, or initiators can lower the thermal stability. Ensure your polymer is thoroughly purified, for example, by repeated precipitation.

  • Oxidative Degradation: Degradation in the presence of oxygen can occur at lower temperatures than thermal degradation under an inert atmosphere. Conduct your experiments under a nitrogen or argon atmosphere to mitigate this.

  • Molecular Weight: Lower molecular weight polymers may exhibit lower thermal stability. Characterize the molecular weight of your polymer to ensure it meets your experimental requirements.

2. I am trying to improve the thermal stability of P2M5VP by copolymerization, but the results are inconsistent. What should I consider?

Copolymerization is a powerful technique to modify the thermal properties of polymers. However, the choice of comonomer is critical.

  • Comonomer Selection: The comonomer's own thermal stability and its interaction with the P2M5VP units will dictate the properties of the resulting copolymer. For instance, copolymerization with monomers like styrene (B11656) or functional methacrylates can enhance thermal stability.[1]

  • Reactivity Ratios: The reactivity ratios of the monomers will influence the copolymer composition and microstructure, which in turn affect the thermal properties. It is crucial to understand these ratios for your specific monomer pair to achieve a homogenous copolymer with desired properties.[1]

  • Adverse Interactions: Be aware that some comonomers can have a detrimental effect. For example, in block copolymers of poly(2-vinylpyridine) and poly(methyl methacrylate) (PMMA), interactions between the P2VP and PMMA chains can lead to a significant decrease in the thermal stability of the P2VP block.[2]

3. The addition of nanoparticles did not improve the thermal stability of my P2M5VP. What went wrong?

Incorporating nanoparticles to form a polymer nanocomposite can significantly enhance thermal stability, but several factors can lead to suboptimal results.

  • Poor Dispersion: Agglomeration of nanoparticles can create stress concentration points and will not effectively hinder the diffusion of volatile degradation products. To improve dispersion, consider using surface-modified nanoparticles or employing high-energy mixing techniques like ultrasonication during composite preparation.

  • Weak Interfacial Adhesion: Poor interaction between the nanoparticles and the P2M5VP matrix can lead to premature failure at the interface. The use of coupling agents or functionalization of the nanoparticles can improve their compatibility with the polymer matrix.

  • Inappropriate Nanoparticle Loading: Both too low and too high concentrations of nanoparticles can be detrimental to thermal stability. It is essential to prepare a series of nanocomposites with varying weight percentages of nanoparticles to identify the optimal loading through thermogravimetric analysis (TGA).

  • Type of Nanoparticle: The nature of the nanoparticle is crucial. Coordination of P2VP with metal nanoparticles, such as chromium, has been shown to alter the degradation mechanism and enhance stability.[3] Similarly, palladium nanoparticles can drastically elevate the glass transition temperature.[4]

4. Can I use crosslinking to improve the thermal stability of P2M5VP?

Yes, crosslinking is a well-established method for enhancing the thermal stability of polymers by creating a network structure that restricts chain mobility and decomposition. While specific, detailed protocols for P2M5VP are not as commonly reported as for other polymers, general chemical and physical crosslinking methods can be adapted.

  • Chemical Crosslinking: This involves the formation of covalent bonds between polymer chains. Agents like divinylbenzene (B73037) can be used as a comonomer during polymerization to create a crosslinked network from the outset.[5] Peroxide-based crosslinking agents are also a possibility.[6]

  • Physical Crosslinking: This relies on non-covalent interactions such as hydrogen bonding or ionic aggregation. For P2M5VP, the pyridine (B92270) ring offers opportunities for coordination with metal ions, which can act as physical crosslinking points.[7]

A common issue is achieving a uniform crosslinking density. Non-uniform crosslinking can lead to materials with heterogeneous properties. Careful control of the crosslinking agent concentration and reaction conditions is crucial.

Quantitative Data on Thermal Stability Improvement

The following tables summarize the thermal properties of modified poly(vinylpyridine) and related copolymers, demonstrating the effectiveness of different improvement strategies.

Table 1: Thermal Properties of Poly(2-vinylpyridine) Coordinated with Chromium Nanoparticles

MaterialOnset Decomposition Temperature (°C)
Polystyrene-block-poly(2-vinylpyridine) (PS-b-P2VP)~380
PS-b-P2VP coordinated with Cr nanoparticles>400 (for the P2VP block)

Note: Data is inferred from studies on block copolymers where coordination with Cr nanoparticles altered the degradation mechanism of the P2VP block to a higher temperature process.[3]

Table 2: Glass Transition Temperatures (Tg) of Poly(2-vinylpyridine)/Poly(vinyl phenol) Blends

Weight Fraction of P2VPTg (°C)
0.0~160
0.2~130
0.4~115
0.6~110
0.8~105
1.0~104

Note: Data from a study on miscible blends, illustrating how interactions (in this case, hydrogen bonding) can influence the glass transition temperature.[8][9][10]

Table 3: Thermal Decomposition of Poly(4-vinylpyridine-co-divinylbenzene)–Cu(II) Complex

MaterialApparent Activation Energy (Ea) of Random Scission (kJ/mol)
Poly(4-vinylpyridine-co-divinylbenzene) (PVP-DVB)120
PVP-DVB–Cu(II) Complex~187

Note: This data on a related poly(vinylpyridine) demonstrates that complexation with metal ions can significantly increase the activation energy for thermal degradation.[7]

Experimental Protocols

Protocol 1: Free Radical Copolymerization of 2-Vinylpyridine (B74390) with Functional Methacrylates

This protocol describes a general procedure for the synthesis of statistical copolymers of 2-vinylpyridine (VP) with functional methacrylates to modify its thermal properties.[11]

Materials:

Procedure:

  • Monomer and Initiator Preparation: Prepare mixtures of VP and the functional methacrylate in the desired molar ratios (e.g., 20/80, 40/60, 50/50, 60/40, 80/20).

  • Initiator Addition: Add AIBN to the monomer mixture at a concentration of 0.1% by weight.

  • Degassing: Transfer the mixture to a glass reactor and degas under high vacuum using three freeze-thaw cycles.

  • Polymerization: Flame-seal the reactor and conduct the copolymerization at 50°C for 6 hours. The reaction should be quenched at low conversion (<10%) for reactivity ratio studies.

  • Purification:

    • Precipitate the copolymer in methanol.

    • For complete precipitation, leave the mixture at -20°C overnight.

    • Filter the precipitate and dry it.

    • Redissolve the copolymer in chloroform and reprecipitate in methanol to further purify it.

  • Drying: Dry the final copolymer product under vacuum until a constant weight is achieved.

Protocol 2: Preparation of Poly(2-vinylpyridine)-Stabilized Metal Nanoparticles

This protocol provides a general method for the in-situ synthesis of metal nanoparticles within a poly(2-vinylpyridine) matrix, which can influence the thermal stability. This example is based on the synthesis of silver nanoparticles.[3]

Materials:

Procedure:

  • Polymer Solution Preparation: Dissolve P2VP in a suitable solvent to create a polymer solution of the desired concentration.

  • Metal Precursor Addition: Add an aqueous solution of silver nitrate to the P2VP solution while stirring. The pyridine groups of the P2VP will coordinate with the silver ions.

  • Reduction: Slowly add a freshly prepared, cold aqueous solution of sodium borohydride to the mixture with vigorous stirring. The NaBH₄ will reduce the silver ions to silver nanoparticles. A color change in the solution is indicative of nanoparticle formation.

  • Stabilization: Continue stirring the solution for a specified period to ensure the nanoparticles are well-dispersed and stabilized by the P2VP chains.

  • Purification (Optional): The nanocomposite solution can be purified by dialysis against the solvent to remove any unreacted reagents.

  • Isolation: The P2VP-stabilized nanoparticles can be isolated by solvent evaporation or precipitation in a non-solvent.

Visualizations

Experimental_Workflow_Copolymerization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer_Mix Monomer Mixture (P2M5VP + Comonomer) Initiator_Add Add Initiator (e.g., AIBN) Monomer_Mix->Initiator_Add Degas Degas (Freeze-Thaw) Initiator_Add->Degas Polymerize Polymerization (Controlled Temp.) Degas->Polymerize Precipitate Precipitate in Non-Solvent Polymerize->Precipitate Redissolve Redissolve Precipitate->Redissolve Reprecipitate Reprecipitate Redissolve->Reprecipitate Dry Dry under Vacuum Reprecipitate->Dry Nanocomposite_Formation_Workflow cluster_mixing Mixing cluster_synthesis In-Situ Synthesis cluster_isolation Isolation Polymer_Sol P2M5VP Solution Precursor_Add Add Nanoparticle Precursor Polymer_Sol->Precursor_Add Reduction Add Reducing Agent Precursor_Add->Reduction NP_Formation Nanoparticle Formation & Stabilization Reduction->NP_Formation Purify Purification (e.g., Dialysis) NP_Formation->Purify Isolate Isolate Nanocomposite Purify->Isolate Factors_Affecting_Thermal_Stability cluster_methods Improvement Strategies cluster_factors Influencing Factors Thermal_Stability Thermal Stability of P2M5VP Copolymerization Copolymerization Thermal_Stability->Copolymerization Nanocomposites Nanocomposite Formation Thermal_Stability->Nanocomposites Crosslinking Crosslinking Thermal_Stability->Crosslinking Comonomer Comonomer Choice Copolymerization->Comonomer Interactions Intermolecular Interactions Copolymerization->Interactions NP_Dispersion Nanoparticle Dispersion Nanocomposites->NP_Dispersion Nanocomposites->Interactions Crosslink_Density Crosslink Density Crosslinking->Crosslink_Density

References

Technical Support Center: Characterization of Poly(2-Methyl-5-vinylpyridine) Chains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(2-Methyl-5-vinylpyridine) (P2M5VP). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Size Exclusion Chromatography / Gel Permeation Chromatography (SEC/GPC)

Q1: My GPC/SEC chromatogram for P2M5VP shows a broad or multimodal distribution, but I expected a narrow peak. What could be the cause?

A1: A broad or multimodal distribution in your GPC/SEC chromatogram can indicate several potential issues with your P2M5VP sample or the experimental setup.

  • Possible Causes Related to Polymer Defects:

    • Branching or Cross-linking: Uncontrolled side reactions during polymerization can lead to branched or cross-linked polymer chains. These structures have a smaller hydrodynamic volume compared to linear chains of the same molecular weight, causing them to elute later and broaden the distribution.

    • Multiple Active Species: In anionic polymerization, the presence of multiple initiating or propagating species can lead to the formation of polymer populations with different molecular weights.

    • Chain Transfer Reactions: In free-radical polymerization, chain transfer to monomer, polymer, or solvent can result in the formation of new polymer chains with varying lengths, thus broadening the molecular weight distribution.

  • Troubleshooting Experimental Issues:

    • Column Overloading: Injecting a too concentrated sample can lead to peak broadening and distortion. Try diluting your sample.

    • Inappropriate Mobile Phase: P2M5VP is a weak base and can become a polyelectrolyte in acidic solvents. Using an appropriate mobile phase, such as an aqueous solution with a controlled pH and salt concentration, is crucial to ensure proper separation based on size and avoid interactions with the column material.[1][2]

    • Column Degradation: Over time, GPC/SEC columns can degrade, leading to poor resolution. Check the column's performance with a known standard.

Q2: I am observing a shoulder on the low molecular weight side of my main polymer peak in the GPC/SEC chromatogram. What does this signify?

A2: A low molecular weight shoulder often indicates the presence of oligomers or polymer chains that have terminated prematurely.

  • Possible Causes:

    • Impurities in Monomer or Initiator: Impurities can act as chain transfer agents or terminating agents, leading to the formation of short polymer chains.

    • Slow Initiation: If the initiation rate is slow compared to the propagation rate, not all chains will start growing at the same time, which can result in a population of shorter chains.

    • Deactivation of Propagating Centers: In living polymerizations, accidental termination of some growing chains will result in a lower molecular weight fraction.

Q3: How can I confirm if my P2M5VP is branched using GPC/SEC?

A3: Confirming branching with GPC/SEC typically requires the use of multiple detectors.

  • Multi-Detector GPC/SEC: Coupling a standard refractive index (RI) detector with a viscometer and a light scattering detector allows for the determination of the intrinsic viscosity and absolute molecular weight at each point across the chromatogram.

    • For a given elution volume, a branched polymer will have a higher molecular weight and a lower intrinsic viscosity compared to a linear polymer of the same hydrodynamic volume.[3]

    • Plotting the logarithm of intrinsic viscosity versus the logarithm of molecular weight (Mark-Houwink plot) can reveal branching. A downward deviation from the line of a linear standard indicates branching.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Q4: My 1H NMR spectrum of P2M5VP shows broad, poorly resolved peaks in the aromatic and aliphatic regions. How can I improve the resolution and what information can I get from a well-resolved spectrum?

A4: Broad peaks in the NMR spectrum of a polymer are common and can be due to the restricted motion of the polymer chains and the overlap of signals from different microstructural environments.

  • Improving Spectral Resolution:

    • Elevated Temperature: Running the NMR experiment at a higher temperature can increase chain mobility and average out different conformations, leading to sharper signals.

    • Different Solvent: The choice of solvent can significantly impact spectral resolution. For P2M5VP, deuterated solvents like methanol-d4, chloroform-d, or acidic solutions like D2SO4 have been used.[4]

    • Higher Field Strength: Using a higher field NMR spectrometer will provide better signal dispersion.

  • Information from a Well-Resolved Spectrum:

    • Tacticity: The stereochemical arrangement of the pyridine (B92270) rings along the polymer backbone (tacticity) can be determined from the splitting patterns of the backbone methine and methylene (B1212753) protons, as well as the aromatic protons.[4] Different tacticities (isotactic, syndiotactic, atactic) will result in distinct chemical shifts.

    • Regioisomers (Head-to-Head/Head-to-Tail): While less common in vinyl polymerization, the presence of head-to-head linkages would give rise to unique signals in both 1H and 13C NMR spectra compared to the predominant head-to-tail linkages.

    • End Groups: Signals from the initiator fragment and terminating groups can sometimes be identified, especially for low molecular weight polymers.

Q5: I see some unexpected small peaks in the 1H and 13C NMR spectra of my P2M5VP. Could these be due to defects?

A5: Yes, small, discrete peaks that do not correspond to the main polymer structure are often indicative of defects or impurities.

  • Possible Origins of Unexpected Peaks:

    • Unreacted Monomer: Check for the characteristic vinyl proton signals of the This compound (B86018) monomer.

    • Initiator Fragments: Depending on the initiator used (e.g., n-butyllithium in anionic polymerization or AIBN in free radical polymerization), you may see signals corresponding to the incorporated initiator fragments at the beginning of the polymer chains.

    • Chain End Structures: Different termination pathways in free radical polymerization (e.g., combination vs. disproportionation) can lead to different end-group structures with unique NMR signals.

    • Oxidation or Side Reactions of the Pyridine Ring: The pyridine nitrogen can be susceptible to oxidation or other side reactions, which would alter the chemical shifts of the aromatic protons and carbons.

3. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Q6: I am having trouble getting a good MALDI-TOF mass spectrum for my P2M5VP sample. The signal is weak and the resolution is poor. What can I do?

A6: Optimizing the sample preparation and instrument settings is key for successful MALDI-TOF MS analysis of polymers.

  • Troubleshooting MALDI-TOF MS:

    • Matrix Selection: The choice of matrix is critical. For P2M5VP, matrices like dithranol or α-cyano-4-hydroxycinnamic acid (CHCA) have been used. The matrix must effectively absorb the laser energy and co-crystallize with the polymer.

    • Cationizing Agent: The addition of a cationizing agent, such as silver trifluoroacetate (B77799) (AgTFA), is often necessary to promote the formation of single-charged polymer ions.[5]

    • Sample-to-Matrix Ratio: The ratio of polymer to matrix needs to be optimized. Too much polymer can suppress ionization, while too little will result in a weak signal.

    • Laser Fluence: The laser energy should be set to the minimum required to achieve good desorption and ionization. Excessive laser power can cause fragmentation of the polymer chains.

    • Detector Mode: For lower molecular weight polymers, reflectron mode provides higher resolution. For very high molecular weight polymers, linear mode may be necessary to detect the ions.[6]

Q7: My MALDI-TOF mass spectrum shows multiple series of peaks. How do I interpret this?

A7: The presence of multiple peak series in a MALDI-TOF mass spectrum of a homopolymer often indicates variations in the end groups or the presence of different types of polymer chains.

  • Interpreting Multiple Peak Series:

    • Different End Groups: Polymers terminated by different mechanisms (e.g., in free radical polymerization) or initiated with different species will have different end-group masses, resulting in separate series of peaks. The mass difference between the series will correspond to the mass difference of the end groups.

    • Cyclic vs. Linear Chains: The presence of cyclic polymers alongside linear chains will also produce separate peak series.

    • Adducts: In addition to the intended cationization agent, polymers can sometimes form adducts with other ions present (e.g., Na+, K+), leading to additional peak series.

Quantitative Data Summary

Table 1: GPC/SEC Parameters for Poly(2-vinylpyridine) Analysis [1]

ParameterRecommended Conditions
Columns NOVEMA Max 10 µm guard and analytical columns
Mobile Phase Aqueous 0.1 M sodium chloride with 0.3 vol% formic acid
Flow Rate 0.5 mL/min
Injection Volume 20 µL
Temperature 23 °C
Detectors UV-Vis (254 nm) and Refractive Index (RI)
Calibration Poly(2-vinylpyridine) standards

Experimental Protocols

Protocol 1: General Procedure for GPC/SEC Analysis of P2M5VP

  • Mobile Phase Preparation: Prepare the mobile phase by dissolving sodium chloride in HPLC-grade water to a final concentration of 0.1 M and adding formic acid to 0.3 vol%. Filter and degas the mobile phase before use.[1]

  • Sample Preparation: Dissolve the P2M5VP sample in the mobile phase to a concentration of approximately 1 mg/mL. For samples with an expected molecular weight greater than 1,000,000 Da, a lower concentration of 0.5 mg/mL may be necessary.[1] Ensure the polymer is fully dissolved. Filter the sample solution through a 0.45 µm filter before injection.

  • Instrumentation:

    • Equilibrate the GPC/SEC system, including the columns, with the mobile phase until a stable baseline is achieved.

    • Set the flow rate to 0.5 mL/min and the column oven temperature to 23 °C.[1]

    • Set the UV detector to a wavelength of 254 nm.

  • Calibration: If not already done, create a calibration curve using a kit of poly(2-vinylpyridine) standards with narrow molecular weight distributions.

  • Analysis: Inject the prepared sample solution.

  • Data Processing: Process the resulting chromatogram to determine the molecular weight averages (Mn, Mw) and polydispersity index (PDI) based on the calibration curve.

Protocol 2: General Procedure for MALDI-TOF MS Analysis of P2M5VP

  • Solution Preparation:

    • Polymer Solution: Dissolve the P2M5VP sample in a suitable solvent (e.g., tetrahydrofuran, THF) to a concentration of approximately 10 mg/mL.

    • Matrix Solution: Prepare a saturated solution of the chosen matrix (e.g., dithranol or CHCA) in an appropriate solvent (e.g., THF or acetone).

    • Cationizing Agent Solution: If needed, prepare a solution of the cationizing agent (e.g., AgTFA) in the same solvent as the matrix.

  • Sample Spotting:

    • On the MALDI target plate, deposit a small amount (e.g., 0.5 µL) of the matrix solution.

    • To this spot, add a small amount of the polymer solution and the cationizing agent solution.

    • Allow the solvent to evaporate completely at room temperature, forming a co-crystal of the polymer and the matrix.

  • Mass Spectrometry:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in the appropriate mode (reflectron for higher resolution of lower mass polymers, linear for higher mass polymers).

    • Adjust the laser power to obtain a good signal-to-noise ratio while minimizing fragmentation.

  • Data Analysis: Analyze the resulting spectrum to identify the mass of the repeating unit, end groups, and the overall molecular weight distribution.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_troubleshooting Troubleshooting synthesis P2M5VP Synthesis (e.g., Anionic or Free Radical) purification Purification (e.g., Precipitation) synthesis->purification gpc GPC/SEC (Mw, Mn, PDI) purification->gpc Initial Analysis nmr NMR (Tacticity, End Groups) gpc->nmr Structural Details unexpected_results Unexpected Results? (Broad peak, extra signals) gpc->unexpected_results maldi MALDI-TOF MS (End Groups, Impurities) nmr->maldi End Group Confirmation nmr->unexpected_results maldi->unexpected_results defect_analysis Defect Analysis unexpected_results->defect_analysis remediate Remediate Synthesis or Analysis defect_analysis->remediate logical_relationship cluster_observation GPC/SEC Observation cluster_causes Potential Causes cluster_verification Verification Method broad_peak Broad or Multimodal Peak branching Branching/ Cross-linking broad_peak->branching chain_transfer Chain Transfer broad_peak->chain_transfer slow_initiation Slow Initiation broad_peak->slow_initiation instrument_issue Instrumental Issue broad_peak->instrument_issue multi_detector_gpc Multi-detector GPC (Viscometer, LS) branching->multi_detector_gpc nmr_analysis NMR Analysis (End groups, structure) chain_transfer->nmr_analysis maldi_analysis MALDI-TOF MS (End groups) chain_transfer->maldi_analysis slow_initiation->nmr_analysis check_standards Run Standards/ Calibrate instrument_issue->check_standards

References

Technical Support Center: Analysis of 2-Methyl-5-vinylpyridine Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-5-vinylpyridine polymers. It addresses common issues encountered during Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) analysis.

Section 1: Gel Permeation Chromatography (GPC) Analysis

Frequently Asked Questions (FAQs) for GPC Analysis

Q1: What is the recommended mobile phase for GPC analysis of poly(this compound)?

A1: Due to the basic nature of the pyridine (B92270) moiety, poly(this compound) can interact with standard GPC columns, leading to peak tailing and inaccurate molecular weight determination. To prevent these interactions, an acidic aqueous mobile phase is recommended. A common mobile phase is water with 0.1 M sodium chloride and 0.3 vol% formic acid.[1][2] This ensures the protonation of the pyridine nitrogen, minimizing secondary interactions with the stationary phase.[1][2]

Q2: Which type of GPC column is suitable for poly(this compound) analysis?

A2: Columns with a stationary phase designed for cationic polymers are ideal. For instance, Agilent NOVEMA Max columns, which have a cationic surface, are well-suited for the analysis of cationic macromolecules in aqueous eluents with a pH range of 1.5 to 7.0.[2] These columns provide a broad separation range and good resolution for a wide range of molecular weights.[1][2]

Q3: What are the appropriate calibration standards for determining the molecular weight of poly(this compound)?

A3: For accurate determination of absolute molecular weights, it is crucial to use calibration standards that are structurally similar to the polymer being analyzed. Poly(2-vinylpyridine) standards are commercially available and serve as excellent calibrants for poly(this compound).[2] Using polystyrene standards will only provide a relative molecular weight, which may not be accurate due to differences in hydrodynamic volume.

Q4: My GPC chromatogram shows significant peak tailing. What could be the cause and how can I fix it?

A4: Peak tailing is a common issue when analyzing basic polymers like poly(this compound). The primary cause is the interaction of the basic nitrogen on the pyridine ring with the stationary phase of the GPC column. Here are some solutions:

  • Use an appropriate mobile phase: As mentioned in Q1, an acidic mobile phase will protonate the pyridine nitrogen and reduce interactions.

  • Select a suitable column: Utilize columns specifically designed for cationic polymers.

  • Additives to the mobile phase: In some cases, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to an organic mobile phase (e.g., THF) can help to saturate the active sites on the column and reduce tailing.

GPC Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing - Interaction of the basic pyridine nitrogen with the column stationary phase.- Inappropriate mobile phase.- Use an acidic aqueous mobile phase (e.g., water with 0.1 M NaCl and 0.3 vol% formic acid).[1][2]- Employ a column designed for cationic polymers (e.g., Agilent NOVEMA Max).[2]- For organic mobile phases, consider adding a small amount of an amine like triethylamine (TEA).
Broad Peaks - Poor column efficiency.- Sample overloading.- Polydisperse sample.- Check the column's theoretical plates with a known standard.- Reduce the sample concentration or injection volume.- A broad peak may accurately reflect a high polydispersity index (PDI) of the polymer.
Inaccurate Molecular Weight - Incorrect calibration standards.- Column degradation.- Use poly(2-vinylpyridine) standards for calibration.[2]- Regularly check the column performance with a standard and replace if necessary.
Ghost Peaks - Contaminants in the sample or mobile phase.- Carryover from a previous injection.- Ensure high purity of solvents and filter the sample before injection.- Run a blank injection to check for carryover and clean the injector if needed.
Experimental Protocol: GPC Analysis of Poly(this compound)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry poly(this compound) sample.

    • Dissolve the polymer in the chosen mobile phase (e.g., aqueous 0.1 M NaCl with 0.3 vol% formic acid) to a concentration of 1-2 mg/mL.

    • Gently agitate the solution until the polymer is fully dissolved. Avoid vigorous shaking to prevent shear degradation.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation and Conditions:

    • GPC System: A standard GPC system with a pump, autosampler, column oven, and a refractive index (RI) detector. A UV detector can also be used, monitoring at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

    • Column: Agilent NOVEMA Max ultrahigh MW combination (or equivalent).

    • Mobile Phase: Water with 0.1 M NaCl and 0.3 vol% formic acid.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 20 - 100 µL.

    • Column Temperature: 25-30 °C.

  • Calibration:

    • Prepare a series of poly(2-vinylpyridine) standards of known molecular weights in the mobile phase.

    • Inject the standards and generate a calibration curve of log(Molecular Weight) versus retention time.

  • Data Analysis:

    • Inject the prepared polymer sample.

    • Integrate the resulting chromatogram and determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using the calibration curve.

GPC Troubleshooting Workflow

GPC_Troubleshooting start Start GPC Analysis issue Problem with Chromatogram? start->issue peak_tailing Peak Tailing? issue->peak_tailing Yes good_chromatogram Good Chromatogram issue->good_chromatogram No broad_peaks Broad Peaks? peak_tailing->broad_peaks No solution_tailing Use acidic mobile phase Use cationic column Add competing base peak_tailing->solution_tailing Yes wrong_mw Inaccurate MW? broad_peaks->wrong_mw No solution_broad Check column efficiency Reduce sample concentration Consider high PDI broad_peaks->solution_broad Yes solution_mw Use P2VP standards Check column health wrong_mw->solution_mw Yes end End wrong_mw->end No solution_tailing->end solution_broad->end solution_mw->end good_chromatogram->end

Caption: Troubleshooting workflow for common GPC analysis issues.

Section 2: Nuclear Magnetic Resonance (NMR) Analysis

Frequently Asked Questions (FAQs) for NMR Analysis

Q1: What are the expected chemical shifts for the protons in poly(this compound) in ¹H NMR?

A1: The ¹H NMR spectrum of poly(this compound) will show characteristic signals for the polymer backbone and the pyridine ring. The exact chemical shifts will depend on the solvent used. In a non-polar solvent like CDCl₃, you can expect:

  • Pyridine ring protons: Broad signals in the aromatic region, typically between 6.5 and 8.5 ppm.

  • Polymer backbone protons (-CH- and -CH₂-): Broad signals in the aliphatic region, typically between 1.0 and 2.5 ppm.

  • Methyl group protons (-CH₃): A signal around 2.2-2.5 ppm.

Q2: How can I determine the tacticity of my poly(this compound) sample using NMR?

A2: The tacticity (the stereochemical arrangement of the monomer units) of polyvinylpyridines can be determined by analyzing the splitting patterns of the polymer backbone and pyridine ring signals in both ¹H and ¹³C NMR spectra. For poly(2-vinylpyridine), the aromatic C2 carbon resonance in the ¹³C NMR spectrum is sensitive to pentad and even heptad stereosequences. Similarly, the methine proton signal in the ¹H NMR can provide information on triad (B1167595) tacticities. These principles can be extended to poly(this compound).

Q3: I see broad peaks in my NMR spectrum. Is this normal?

A3: Yes, broad peaks are characteristic of polymer NMR spectra. This broadening is due to the restricted motion of the polymer chains in solution, leading to shorter relaxation times. The viscosity of the polymer solution also contributes to peak broadening.

Q4: Can I use NMR to determine the conversion of the this compound monomer to polymer?

A4: Yes, ¹H NMR spectroscopy is an excellent technique for determining monomer conversion. By comparing the integration of the vinyl proton signals of the monomer (typically between 5.0 and 6.5 ppm) with the integration of a stable internal standard or a polymer peak that does not overlap with monomer signals, the percentage of monomer that has been converted to polymer can be calculated.

NMR Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Broad/Poorly Resolved Peaks - High sample concentration/viscosity.- Presence of paramagnetic impurities.- Reduce the sample concentration.- Increase the measurement temperature to reduce viscosity and improve chain mobility.- Ensure the sample is free from paramagnetic metals by purification.
Poor Signal-to-Noise Ratio - Low sample concentration.- Insufficient number of scans.- Increase the sample concentration if possible.- Increase the number of scans acquired.
Inaccurate Integration - Overlapping peaks.- Poor baseline correction.- Use a higher field NMR spectrometer for better resolution.- Carefully perform phase and baseline correction.- For quantitative analysis, ensure full relaxation of the nuclei by using a longer relaxation delay.
Presence of a Large Water Peak - Use of a non-deuterated solvent or presence of water in the sample.- Use a deuterated solvent.- If water is unavoidable (e.g., in D₂O), use a solvent suppression technique.
Experimental Protocol: NMR Analysis of Poly(this compound)
  • Sample Preparation:

    • Dissolve 10-20 mg of the polymer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a drop of DCl for better solubility).

    • Ensure the polymer is fully dissolved. Gentle warming or vortexing can aid dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of polymer signals.

    • ¹H NMR:

      • Acquire a standard one-pulse ¹H spectrum.

      • Typical number of scans: 16-64.

      • Adjust the spectral width to cover both the aromatic and aliphatic regions.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

      • A longer relaxation delay may be needed for quantitative analysis.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Reference the spectrum using the residual solvent peak.

    • Integrate the signals to determine relative proton ratios.

    • Assign the peaks based on known chemical shifts for similar structures.

NMR Troubleshooting Workflow

NMR_Troubleshooting start Start NMR Analysis issue Problem with Spectrum? start->issue broad_peaks Broad Peaks? issue->broad_peaks Yes good_spectrum Good Spectrum issue->good_spectrum No low_snr Low S/N? broad_peaks->low_snr No solution_broad Decrease concentration Increase temperature Purify sample broad_peaks->solution_broad Yes bad_integration Inaccurate Integration? low_snr->bad_integration No solution_snr Increase concentration Increase scans low_snr->solution_snr Yes solution_integration Use higher field NMR Correct baseline/phase Increase relaxation delay bad_integration->solution_integration Yes end End bad_integration->end No solution_broad->end solution_snr->end solution_integration->end good_spectrum->end

Caption: Troubleshooting workflow for common NMR analysis issues.

Section 3: Quantitative Data Summary

The following tables provide typical data for polyvinylpyridines. Note that specific values for poly(this compound) may vary depending on the polymerization conditions.

Table 1: GPC Data for Poly(2-vinylpyridine) Standards

Sample IDMn (Da)Mw (Da)PDI (Mw/Mn)
P2VP-13,3003,7001.12
P2VP-29,80010,5001.07
P2VP-322,40024,4001.09
P2VP-452,40055,4001.06
P2VP-5145,000164,7001.13
P2VP-6300,000317,0001.06
P2VP-7480,400505,8001.05

Data adapted from poly(2-vinylpyridine) standards, which are suitable calibrants for poly(this compound).

Table 2: Viscosity-Average Molecular Weights for Copolymers of N-Vinylpyrrolidone and this compound [3]

This compound content (mol%)Viscosity-Average Molecular Weight (kDa)
35 - 3915.2 - 27.6

This data is for copolymers, but provides an indication of the molecular weight ranges that can be expected for polymers containing this compound.

Table 3: Typical ¹H NMR Chemical Shifts (ppm) for Polyvinylpyridines

ProtonPoly(2-vinylpyridine) in CDCl₃Poly(4-vinylpyridine) in CDCl₃Expected for Poly(this compound) in CDCl₃
Pyridine Ring6.3-8.4 (broad)6.3-8.3 (broad)6.5-8.5 (broad)
Backbone (-CH-)1.8-2.2 (broad)1.8-2.2 (broad)1.8-2.3 (broad)
Backbone (-CH₂-)1.3-1.8 (broad)1.3-1.8 (broad)1.3-1.9 (broad)
Methyl (-CH₃)N/AN/A2.2-2.5 (broad)

Chemical shifts are approximate and can vary with solvent, concentration, and tacticity.

References

Solvent effects on the polymerization kinetics of 2-Methyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 2-Methyl-5-vinylpyridine (MVP). The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on the influence of solvent selection on polymerization kinetics.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My radical polymerization of this compound is proceeding very slowly or not at all. What are the potential causes related to the solvent?

A1: Several solvent-related factors can lead to slow or inhibited radical polymerization of MVP:

  • Chain Transfer to Solvent: Some solvents, particularly those with weak C-H bonds (e.g., certain alcohols, ethers, and halogenated hydrocarbons), can act as chain transfer agents. This terminates a growing polymer chain and initiates a new, less reactive radical, thereby reducing the overall polymerization rate.

  • Inhibitors in the Solvent: Commercial solvents may contain inhibitors to prevent peroxide formation during storage. These inhibitors can scavenge the primary radicals generated from the initiator, preventing the onset of polymerization. It is crucial to use freshly purified and distilled solvents.

  • Poor Monomer/Polymer Solubility: If the growing poly(this compound) chain becomes insoluble in the chosen solvent, it may precipitate. This can lead to a heterogeneous reaction mixture where the mobility of the propagating radicals is restricted, slowing down the reaction. This phenomenon, known as the "glass effect," can significantly hinder monomer conversion.[1]

Troubleshooting Steps:

  • Solvent Purification: Ensure your solvent is free of inhibitors and moisture. Distill the solvent immediately before use.

  • Solvent Selection: Opt for solvents with low chain transfer constants. Aromatic hydrocarbons like toluene (B28343) or benzene (B151609) are generally good choices for radical polymerization. For more polar systems, consider esters or ketones.

  • Monitor Solubility: Observe the reaction mixture for any signs of turbidity or precipitation. If the polymer is insoluble, consider using a co-solvent to improve solubility or switching to a better solvent for the polymer. Poly(2-vinylpyridine), a close analog, is known to be soluble in THF and chloroform.[2]

Q2: I am observing a broad molecular weight distribution (high polydispersity index - PDI) in my polymerization. How can the solvent contribute to this?

A2: A high PDI suggests a lack of control over the polymerization process. The solvent can play a significant role in several ways:

  • Chain Transfer: As mentioned above, chain transfer to the solvent terminates polymer chains prematurely and initiates new chains, leading to a wider range of polymer chain lengths.

  • Viscosity Effects: In highly viscous solutions, the termination reactions, which are often diffusion-controlled, can be slowed down. This "gel effect" or "Trommsdorff effect" can lead to a rapid increase in polymerization rate and molecular weight, but in an uncontrolled manner, resulting in a broad PDI. The choice of solvent and monomer concentration will influence the viscosity of the reaction medium.

  • Heterogeneity: If the polymer precipitates from the solution, the polymerization continues in a heterogeneous environment, which can lead to different reaction kinetics for the solution-phase and precipitated-phase polymer chains, broadening the molecular weight distribution.

Troubleshooting Steps:

  • Dilution: Conducting the polymerization at a lower monomer concentration can help to mitigate the gel effect by reducing the viscosity of the medium.

  • Solvent Choice: Select a solvent that is a good solvent for both the monomer and the resulting polymer to maintain a homogeneous system.

  • Controlled Polymerization Techniques: For better control over molecular weight and PDI, consider employing controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) or NMP (Nitroxide-Mediated Polymerization). The choice of solvent is also critical in these systems.

Q3: Can the solvent affect the stereochemistry of the resulting poly(this compound)?

A3: Yes, particularly in anionic polymerization. The solvent's polarity and its ability to solvate the counter-ion of the propagating carbanion can influence the stereochemical outcome.

  • Non-polar Solvents (e.g., Toluene, Hexane): In non-polar solvents, the propagating chain end exists as a tight ion pair. The counter-ion is closely associated with the carbanion and can influence the way the incoming monomer adds to the growing chain, often leading to a higher degree of stereoregularity (e.g., isotactic or syndiotactic polymer).

  • Polar Solvents (e.g., Tetrahydrofuran - THF, Dimethylformamide - DMF): In polar, coordinating solvents, the solvent molecules can solvate the counter-ion, leading to the formation of looser ion pairs or even free ions. This increased separation between the carbanion and the counter-ion can reduce the stereochemical control during monomer addition, often resulting in a more atactic polymer. For anionic polymerization of 2-vinylpyridines, THF is a commonly used polar solvent.[3]

Q4: Are there any specific side reactions with this compound that can be influenced by the solvent?

A4: Yes, the pyridine (B92270) functionality in MVP can participate in side reactions, especially in anionic polymerization.

  • Attack on the Pyridine Ring: The propagating carbanion can potentially attack the electrophilic carbon atoms of the pyridine ring of another monomer or a polymer chain. This can lead to chain branching and cross-linking. This side reaction is more pronounced at higher temperatures and in less polar solvents where the carbanion is more reactive.[2]

  • Reaction with Protic Solvents: In anionic polymerization, protic solvents like water or alcohols will readily protonate the highly reactive carbanionic propagating center, leading to immediate termination of the polymerization. Therefore, stringent anhydrous conditions are mandatory for anionic polymerization.

Troubleshooting Steps:

  • Low Temperatures: For anionic polymerization, conducting the reaction at low temperatures (e.g., -78 °C) can minimize side reactions.

  • Use of Additives: In some cases, additives like lithium chloride can be used in anionic polymerization to suppress side reactions by modifying the structure of the propagating chain end.

  • Strictly Anhydrous Conditions: For anionic polymerization, ensure all reagents and glassware are scrupulously dried.

Data Presentation: Solvent Effects on Vinylpyridine Polymerization Kinetics

Disclaimer: The following tables summarize kinetic data for the polymerization of 2-vinylpyridine (B74390) (2-VP) and 4-vinylpyridine (B31050) (4-VP), which are structurally similar to this compound (MVP). Specific kinetic data for the homopolymerization of MVP in various solvents is limited in the published literature. This data should be used as a guideline to understand the potential trends in the polymerization of MVP.

Table 1: Radical Copolymerization Reactivity Ratios for this compound (M₂) with Various Monomers (M₁) in Bulk at 60°C [4]

Monomer (M₁)r₁ (M₁ radical adds M₁)r₂ (M₂ radical adds M₂)
Styrene0.812 ± 0.0050.91 ± 0.02
Methyl Methacrylate0.46 ± 0.020.61 ± 0.08
Methyl Acrylate0.172 ± 0.0070.88 ± 0.10
Acrylonitrile0.116 ± 0.0030.27 ± 0.04

Table 2: Effect of Temperature and Solvent on the Polymerization of Vinylpyridines (Analog Systems)

MonomerPolymerization TypeSolventTemperature (°C)Observation
2-VinylpyridineRadicalToluene65Monomer conversion reaches a maximum at around 4 hours.[1]
2-VinylpyridineRadicalToluene75Monomer conversion reaches a maximum at around 2 hours.[1]
4-VinylpyridineRadicalToluene65Achieved a higher conversion (76%) compared to 2-VP (62%) at the same time.[1]
3-VinylpyridineNitroxide-Mediated RadicalEthylene (B1197577) Glycol110Reaction is faster in ethylene glycol than in bulk.[5]
3-VinylpyridineNitroxide-Mediated RadicalEthylene Glycol138Trend reverses, reaction is slower in ethylene glycol than in bulk.[5]
2-VinylpyridineAnionicTHF-78Commonly used conditions for controlled anionic polymerization.[3]

Experimental Protocols

Protocol 1: Free Radical Solution Polymerization of this compound in Toluene

Materials:

  • This compound (MVP), inhibitor removed by passing through a column of basic alumina.

  • Toluene, freshly distilled from sodium/benzophenone under an inert atmosphere.

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727).

  • Schlenk flask, magnetic stirrer, oil bath, and vacuum line.

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add AIBN (e.g., 0.1 mol% with respect to the monomer).

  • Under an inert atmosphere (e.g., argon or nitrogen), add the freshly distilled toluene, followed by the purified MVP monomer to achieve the desired concentration (e.g., 2 M).

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen.

  • After the final thaw, backfill the flask with the inert gas and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Stir the reaction mixture for the desired period (e.g., 24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by techniques such as ¹H NMR or gas chromatography.

  • To terminate the polymerization, cool the flask in an ice bath and expose the mixture to air.

  • Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as cold hexane (B92381) or diethyl ether, with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Anionic Polymerization of this compound in Tetrahydrofuran (THF)

Materials:

  • This compound (MVP), purified by distillation from calcium hydride under reduced pressure.

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl under an inert atmosphere.

  • sec-Butyllithium (s-BuLi) in cyclohexane, titrated before use.

  • Anhydrous methanol for termination.

  • High-vacuum line and associated glassware.

Procedure:

  • All glassware must be rigorously flame-dried under high vacuum and cooled under a positive pressure of high-purity argon.

  • In a reactor on the high-vacuum line, distill the purified THF.

  • Cool the reactor to -78 °C using a dry ice/acetone bath.

  • Introduce the titrated s-BuLi initiator via a gas-tight syringe.

  • Slowly distill the purified MVP monomer into the reactor containing the stirred initiator solution. The addition should be slow enough to maintain the low temperature and control the exothermic reaction. A color change (typically to a deep red or orange) indicates the formation of the living poly(MVP) anions.

  • Allow the polymerization to proceed for the desired time (often rapid, from minutes to a few hours).

  • To terminate the polymerization, add a small amount of degassed, anhydrous methanol to the reaction mixture. The color of the living anions will disappear.

  • Allow the solution to warm to room temperature.

  • Precipitate the polymer in a non-solvent like hexane.

  • Collect the polymer by filtration, wash, and dry under vacuum.

Mandatory Visualizations

Experimental_Workflow_Radical_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation Monomer_Purification Monomer Purification (Inhibitor Removal) Reaction_Setup Reaction Setup (Schlenk Flask, Inert Atm.) Monomer_Purification->Reaction_Setup Solvent_Purification Solvent Purification (Drying & Distillation) Solvent_Purification->Reaction_Setup Initiator_Purification Initiator Purification (Recrystallization) Initiator_Purification->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Polymerization (Heating & Stirring) Degassing->Polymerization Termination Termination (Cooling & Air Exposure) Polymerization->Termination Precipitation Precipitation (in Non-solvent) Termination->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying (Vacuum Oven) Filtration->Drying Final_Product Final Polymer Product Drying->Final_Product

Caption: Workflow for Radical Polymerization of this compound.

Solvent_Effects_on_Polymerization cluster_solvent Solvent Properties cluster_anionic Anionic Polymerization cluster_radical Radical Polymerization Polarity Polarity Ion_Pair_State Ion Pair State (Tight vs. Loose) Polarity->Ion_Pair_State influences Solubility Polymer Solubility (Homogeneity) Polarity->Solubility determines Coordinating_Ability Coordinating Ability Coordinating_Ability->Ion_Pair_State influences Chain_Transfer_Constant Chain Transfer Constant Radical_Kinetics Polymerization Rate Chain_Transfer_Constant->Radical_Kinetics affects Radical_MWD Molecular Weight & Distribution Chain_Transfer_Constant->Radical_MWD affects Anionic_Kinetics Kinetics & Side Reactions Ion_Pair_State->Anionic_Kinetics affects Anionic_Stereochem Stereochemistry Ion_Pair_State->Anionic_Stereochem controls Solubility->Radical_Kinetics impacts Solubility->Radical_MWD impacts

Caption: Influence of Solvent Properties on Polymerization Outcomes.

References

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-5-vinylpyridine (MVP) Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and scaling up the synthesis of 2-Methyl-5-vinylpyridine (MVP) based polymers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to navigate potential challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the polymerization of this compound (MVP)?

A1: The main challenges in scaling up MVP polymerization include:

  • Exothermic Reactions: Polymerization reactions are often exothermic, and heat dissipation becomes less efficient as the reactor volume increases. This can lead to poor temperature control, affecting reaction kinetics, molecular weight distribution, and potentially causing runaway reactions.

  • Viscosity Management: As the polymer concentration and molecular weight increase, the viscosity of the reaction mixture can rise significantly. This can impede proper mixing, leading to localized hotspots and heterogeneity in the polymer product.

  • Monomer and Reagent Purity: Impurities in the monomer, initiator, or solvent can have a more pronounced negative impact on a larger scale, leading to inconsistent results, premature termination, or side reactions.[1]

  • Oxygen Sensitivity: Many polymerization methods, particularly controlled radical and anionic polymerizations, are sensitive to oxygen.[2] Achieving and maintaining an inert atmosphere in a large reactor can be more challenging than in a small flask.

  • Homogeneity: Ensuring uniform distribution of initiator and monomer throughout a large reaction volume is critical for obtaining a polymer with a narrow molecular weight distribution.

Q2: Which polymerization methods are most suitable for scaling up MVP synthesis?

A2: Several polymerization methods can be used for MVP, with some being more amenable to scale-up:

  • Free-Radical Polymerization: While relatively simple and robust, conventional free-radical polymerization offers limited control over polymer architecture and molecular weight distribution, which can be exacerbated on a larger scale.

  • Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is a versatile controlled radical polymerization technique that is compatible with a wide range of monomers, including vinylpyridines.[2][3][4] It offers excellent control over molecular weight and polydispersity, making it a strong candidate for producing well-defined polymers on a larger scale. However, the cost and potential color imparted by the RAFT agent may be considerations.

  • Anionic Polymerization: Anionic polymerization can produce polymers with very narrow molecular weight distributions and well-defined architectures.[5][6][7] However, it requires stringent reaction conditions, including high-purity reagents and the rigorous exclusion of air and moisture, which can be difficult and costly to achieve on an industrial scale.[8]

Q3: How can I effectively remove the inhibitor from the MVP monomer before polymerization?

A3: It is crucial to remove the polymerization inhibitor (often 4-tert-butylcatechol) before use.[9] A common and effective method is to pass the monomer through a column packed with activated basic alumina (B75360). For larger quantities, distillation under reduced pressure is a viable option.[1] It is important to perform the distillation at a low temperature to prevent premature polymerization of the monomer.

Q4: What are the recommended solvents for the polymerization of MVP?

A4: The choice of solvent depends on the polymerization technique and the desired polymer properties. Common solvents for vinylpyridine polymerizations include toluene (B28343), 1,4-dioxane, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[10] For anionic polymerization, tetrahydrofuran (B95107) (THF) is frequently used.[5] When scaling up, consider solvent properties such as boiling point, chain transfer constant, and toxicity.

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered during the scale-up of MVP-based polymer synthesis.

Diagram: General Workflow for Scaling Up MVP Polymerization

Scale-Up Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Monomer_Purification Monomer Purification Reagent_Prep Reagent & Solvent Preparation Reactor_Setup Reactor Setup & Inerting Reagent_Prep->Reactor_Setup Initial_Charge Initial Charge & Heating Reactor_Setup->Initial_Charge Monomer_Feed Controlled Monomer & Initiator Feed Initial_Charge->Monomer_Feed Polymerization Polymerization & Monitoring Monomer_Feed->Polymerization Quenching Quenching Polymerization->Quenching Purification Polymer Purification Quenching->Purification Characterization Characterization Purification->Characterization

Caption: A general workflow for scaling up the synthesis of MVP-based polymers.

Issue Potential Cause Recommended Solution
Poor or Inconsistent Polymerization 1. Inhibitor not fully removed: Residual inhibitor is quenching the polymerization. 2. Oxygen contamination: Oxygen can terminate radical and anionic polymerizations.[2] 3. Impure reagents: Impurities in the monomer, solvent, or initiator can act as chain transfer agents or inhibitors.[1]1. Optimize inhibitor removal: Ensure the alumina used for the column is active or optimize distillation conditions. 2. Improve degassing: Use more robust degassing techniques such as multiple freeze-pump-thaw cycles or sparging with high-purity inert gas for an extended period. 3. Purify all reagents: Distill solvents and recrystallize solid initiators before use.
Broad Molecular Weight Distribution (High PDI) 1. Poor temperature control: Temperature fluctuations can lead to varying initiation and propagation rates. 2. Inefficient mixing: Inadequate agitation can result in localized high concentrations of initiator and monomer. 3. Chain transfer reactions: Transfer to solvent, monomer, or impurities can lead to the formation of new polymer chains with different lengths.[10]1. Improve heat transfer: Use a reactor with a high surface-area-to-volume ratio, a jacketed reactor with a reliable temperature control unit, or consider a semi-batch process with controlled monomer feed. 2. Enhance agitation: Use an overhead mechanical stirrer with an appropriate impeller design for the viscosity of the reaction medium. 3. Select appropriate solvent: Choose a solvent with a low chain transfer constant.[10] Optimize the initiator-to-monomer ratio.
Gelation or Insoluble Polymer Formation 1. High monomer concentration: This can lead to a high rate of polymerization and branching, especially at high conversions. 2. Cross-linking side reactions: The pyridine (B92270) ring can potentially participate in side reactions, especially under harsh conditions. 3. Poor polymer solubility: The growing polymer may precipitate out of the reaction solvent.[10]1. Reduce monomer concentration: Lower the initial monomer concentration or use a semi-batch process. 2. Optimize reaction conditions: Lower the reaction temperature and ensure the use of a suitable initiator/catalyst system. 3. Choose a better solvent: Select a solvent in which the polymer is more soluble, such as DMF or DMSO.[10]
Low Polymer Yield 1. Premature termination: Caused by impurities, oxygen, or an inappropriate initiator-to-monomer ratio. 2. Incomplete monomer conversion: The reaction may have been stopped too early, or the reaction conditions are not optimal for reaching high conversion. 3. Steric hindrance: The methyl group on the pyridine ring can slow down the polymerization rate.1. Purify all components rigorously: As mentioned above, ensure all reagents and the reactor are free from terminating agents. 2. Extend reaction time or increase temperature: Monitor the reaction progress over time and consider adjusting the temperature to achieve higher conversion.[11] 3. Optimize initiator concentration: A higher initiator concentration may be needed to overcome the steric hindrance and achieve a reasonable reaction rate.

Diagram: Troubleshooting Flowchart for MVP Polymerization

Caption: A flowchart to guide troubleshooting common issues in MVP polymerization.

Experimental Protocols

1. Monomer Purification (Column Chromatography)

  • Activate basic alumina by heating it at 200-250 °C under vacuum for 2-4 hours.

  • Allow the alumina to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Pack a glass column with the activated alumina.

  • Pass the this compound monomer through the column under an inert atmosphere.

  • Collect the purified monomer in a flask that has been purged with an inert gas.

  • Store the purified monomer under an inert atmosphere at a low temperature (e.g., -20 °C) and use it within a short period.[7]

2. RAFT Polymerization of MVP (General Protocol)

This is a general protocol and should be optimized for your specific requirements.

  • Reagents:

    • Purified this compound (MVP)

    • RAFT agent (e.g., cumyl dithiobenzoate)

    • Initiator (e.g., azobisisobutyronitrile, AIBN)

    • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Procedure: a. In a Schlenk flask or a suitable reactor equipped with a magnetic stirrer and a reflux condenser, add the RAFT agent and the initiator. b. Add the anhydrous solvent to dissolve the solids. c. Degas the solution by performing at least three freeze-pump-thaw cycles. d. Under a positive pressure of inert gas, add the purified MVP monomer via a degassed syringe. e. Place the reactor in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir. f. Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by techniques such as ¹H NMR (to determine monomer conversion) and size exclusion chromatography (SEC/GPC) (to determine molecular weight and PDI).[3] g. Once the desired conversion is reached, quench the polymerization by rapidly cooling the reactor in an ice bath and exposing the solution to air. h. Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., hexane (B92381) or diethyl ether). i. Isolate the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Quantitative Data Summary

Table 1: Monomer Reactivity Ratios for Copolymerization of this compound (M2) at 60°C

Comonomer (M1)r1r2
Styrene (St)0.812 ± 0.0050.91 ± 0.02
Methyl Methacrylate (MMA)0.46 ± 0.020.61 ± 0.08
Methyl Acrylate (MA)0.172 ± 0.0070.88 ± 0.10
Acrylonitrile (AN)0.116 ± 0.0030.27 ± 0.04

Data sourced from reference[12]. These ratios are crucial for predicting copolymer composition when scaling up copolymerization reactions.

References

Validation & Comparative

Reactivity in Copolymerization: A Comparative Analysis of 2-Methyl-5-vinylpyridine and 4-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer chemistry, the reactivity of vinylpyridine monomers is a critical factor influencing the composition and properties of the resulting copolymers. This guide provides a detailed comparison of the copolymerization reactivity of 2-methyl-5-vinylpyridine (B86018) (MVP) and 4-vinylpyridine (B31050) (4VP), offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

The arrangement of the vinyl group relative to the nitrogen atom in the pyridine (B92270) ring, as well as the presence of other substituents, significantly impacts monomer reactivity. Generally, vinyl groups in the 2- and 4-positions of the pyridine ring are more active in polymerization compared to those in the 3- and 5-positions.[1] This increased activity is attributed to the electronic effects of the nitrogen atom.

Quantitative Reactivity Comparison

The relative reactivity of monomers in a copolymerization reaction is quantified by their reactivity ratios (r). These ratios indicate the preference of a propagating radical to add a monomer of its own kind versus the comonomer. The following tables summarize the reactivity ratios for MVP and 4VP when copolymerized with various comonomers.

Table 1: Reactivity Ratios for the Copolymerization of this compound (M₁) with Various Comonomers (M₂)

Comonomer (M₂)r₁ (MVP)r₂Experimental Conditions
Styrene (B11656) (St)0.91 ± 0.020.812 ± 0.005Bulk polymerization, 60°C
Methyl Methacrylate (MMA)0.61 ± 0.080.46 ± 0.02Bulk polymerization, 60°C
Methyl Acrylate (MA)0.88 ± 0.100.172 ± 0.007Bulk polymerization, 60°C
Acrylonitrile (AN)0.27 ± 0.040.116 ± 0.003Bulk polymerization, 60°C
Triethyleneglycol dimethacrylate (TGM-3)0.32 ± 0.0650.59 ± 0.06Not specified

Data sourced from multiple studies.[1][2]

Table 2: Reactivity Ratios for the Copolymerization of 4-Vinylpyridine (M₁) with Various Comonomers (M₂)

Comonomer (M₂)r₁ (4VP)r₂Experimental Conditions
Styrene (St)0.850.67Free radical bulk polymerization
Styrene (St)0.80 ± 0.200.66 ± 0.05Free radical bulk polymerization
Styrene (St)0.57 ± 0.030.75 ± 0.03Benzene solution, 50°C, AIBN initiator
Acrylonitrile (AN)0.41 ± 0.090.113 ± 0.005Not specified

Data sourced from multiple studies.[3][4]

From the available data, a direct comparison with styrene as the comonomer suggests that MVP (r₁ ≈ 0.91) has a slightly higher tendency to homopolymerize compared to 4VP (r₁ ≈ 0.80-0.85) under bulk polymerization conditions. The product of the reactivity ratios (r₁r₂) for MVP-St is approximately 0.74, while for 4VP-St it is around 0.57, indicating that both systems tend towards random copolymerization, with the 4VP-St system showing a slightly greater tendency for alternation.

Experimental Protocols

The determination of reactivity ratios and the synthesis of these copolymers typically involve free radical polymerization. Below are generalized experimental protocols based on common practices reported in the literature.

Protocol 1: Bulk Copolymerization for Reactivity Ratio Determination

A series of copolymerization reactions are carried out with varying initial molar ratios of the two monomers.

  • Monomer Purification: Monomers (e.g., this compound and styrene) are purified to remove inhibitors, often by vacuum distillation.[1]

  • Initiator Preparation: A free radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), is recrystallized from a suitable solvent like methanol.

  • Reaction Setup: Known amounts of the two monomers and the initiator are placed in a reaction vessel.

  • Polymerization: The mixture is degassed by several freeze-pump-thaw cycles and then sealed under vacuum or an inert atmosphere (e.g., nitrogen). The reaction is initiated by placing the vessel in a constant temperature bath (e.g., 60°C) for a specific duration to achieve low conversion (<10%).[2][5]

  • Copolymer Isolation and Purification: The reaction is quenched by cooling. The resulting copolymer is isolated by precipitation in a non-solvent (e.g., methanol) and purified by repeated precipitations to remove unreacted monomers and initiator.[5]

  • Copolymer Composition Analysis: The composition of the purified copolymer is determined using analytical techniques such as electrometric titration of the pyridine nitrogen or NMR spectroscopy.[2][3]

  • Reactivity Ratio Calculation: The reactivity ratios are then calculated from the monomer feed composition and the resulting copolymer composition using methods like the Finemann-Ross, Kelen-Tüdős, or non-linear error-in-variables methods.[3][5]

Protocol 2: Solution Polymerization

Solution polymerization is employed when bulk polymerization is not feasible due to high viscosity or solubility issues.

  • Solvent Selection: A suitable solvent that dissolves both monomers and the resulting copolymer is chosen (e.g., benzene, DMF).[3][6]

  • Reaction Mixture: The monomers, initiator, and solvent are charged into a reaction vessel.

  • Polymerization: The process follows the same steps of degassing, heating, and quenching as in bulk polymerization.

  • Isolation and Analysis: The copolymer is isolated, purified, and its composition is determined using similar methods as described for bulk polymerization.

Visualizing the Experimental Workflow

The general workflow for determining the reactivity of these vinylpyridine monomers in copolymerization can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis MonomerPurification Monomer Purification ReactionSetup Reaction Setup (Varying Monomer Ratios) MonomerPurification->ReactionSetup InitiatorPrep Initiator Preparation InitiatorPrep->ReactionSetup Polymerization Polymerization (Low Conversion) ReactionSetup->Polymerization IsolationPurification Isolation & Purification Polymerization->IsolationPurification CompositionAnalysis Composition Analysis (NMR, Titration) IsolationPurification->CompositionAnalysis ReactivityCalculation Reactivity Ratio Calculation CompositionAnalysis->ReactivityCalculation

Experimental workflow for reactivity ratio determination.

Signaling Pathways and Logical Relationships

The logical relationship in determining copolymerization reactivity hinges on the Mayo-Lewis equation, which relates the monomer feed composition to the instantaneous copolymer composition through the reactivity ratios.

logical_relationship MonomerFeed Monomer Feed Composition ([M₁] / [M₂]) MayoLewis Mayo-Lewis Equation MonomerFeed->MayoLewis CopolymerComp Instantaneous Copolymer Composition (d[M₁] / d[M₂]) ReactivityRatios Reactivity Ratios (r₁, r₂) ReactivityRatios->MayoLewis MayoLewis->CopolymerComp

Logical relationship in copolymerization reactivity analysis.

References

Reactivity of 2-Methyl-5-vinylpyridine with Common Vinyl Monomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the copolymerization behavior of 2-Methyl-5-vinylpyridine (MVP) is crucial for the rational design of functional polymers with applications in drug delivery, gene therapy, and biomaterials. This guide provides a comparative analysis of the reactivity ratios of MVP with common vinyl monomers, supported by experimental data and detailed methodologies.

The reactivity of a monomer in a copolymerization system is a critical factor that dictates the composition and microstructure of the resulting polymer chain. This behavior is quantitatively described by monomer reactivity ratios (r), which are the ratio of the rate constant for a radical adding to its own type of monomer to the rate constant for it adding to the other monomer. This guide focuses on the reactivity ratios of this compound (M1) when copolymerized with styrene (B11656) (St), methyl methacrylate (B99206) (MMA), and acrylonitrile (B1666552) (AN) (M2).

Comparative Reactivity Ratios

The following table summarizes the experimentally determined reactivity ratios for the bulk copolymerization of this compound (M1) with various common vinyl monomers (M2) at 60°C.[1] The product of the reactivity ratios (r1r2) provides insight into the copolymerization behavior. A value close to 1 indicates an ideal random copolymerization, a value less than 1 suggests a tendency towards alternation, and a value greater than 1 indicates a tendency towards block copolymer formation.

Monomer 2 (M2)r1 (MVP)r2 (Monomer 2)r1 * r2Copolymerization Behavior
Styrene (St)0.812 ± 0.0050.91 ± 0.020.739Tendency towards random/alternating
Methyl Methacrylate (MMA)0.46 ± 0.020.61 ± 0.080.281Tendency towards alternation
Acrylonitrile (AN)0.116 ± 0.0030.27 ± 0.040.031Strong tendency towards alternation

Data sourced from bulk copolymerization reactions conducted at 60°C[1].

Note: Extensive searches did not yield specific experimental data for the reactivity ratios of this compound with butyl acrylate (B77674) (BA), another common vinyl monomer.

Experimental Protocols

The determination of monomer reactivity ratios is a meticulous process requiring precise control over polymerization conditions and accurate analysis of the resulting copolymer. Below are detailed methodologies representative of the experiments cited in this guide.

Bulk Copolymerization of this compound with Styrene, Methyl Methacrylate, and Acrylonitrile[1]

This protocol outlines the general procedure for the bulk copolymerization of this compound (MVP) with styrene (St), methyl methacrylate (MMA), and acrylonitrile (AN).

1. Materials:

  • This compound (MVP), Styrene (St), Methyl Methacrylate (MMA), and Acrylonitrile (AN) were purified by distillation under reduced pressure to remove inhibitors.

  • A free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), was purified by recrystallization.

2. Polymerization Procedure:

  • A series of ampoules were charged with varying molar ratios of MVP and the comonomer (St, MMA, or AN).

  • A precise amount of the free radical initiator (typically 0.1-1.0 mol%) was added to each ampoule.

  • The contents of the ampoules were degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.

  • The sealed ampoules were then submerged in a constant temperature bath at 60°C to initiate polymerization.

  • The polymerization was allowed to proceed to low conversion (typically <10%) to ensure that the monomer feed ratio remained essentially constant.

  • The reaction was quenched by rapidly cooling the ampoules in an ice bath.

3. Copolymer Isolation and Analysis:

  • The contents of each ampoule were dissolved in a suitable solvent (e.g., chloroform (B151607) or dimethylformamide).

  • The copolymer was isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane).

  • The precipitated copolymer was collected by filtration, washed thoroughly with the non-solvent to remove any unreacted monomers, and dried under vacuum to a constant weight.

  • The composition of the copolymer was determined by electrometric titrations in a nonaqueous solvent mixture.[1] This method relies on the basicity of the pyridine (B92270) nitrogen in the MVP units.

4. Calculation of Reactivity Ratios:

  • The monomer reactivity ratios were calculated from the monomer feed composition and the determined copolymer composition using methods such as the Fineman-Ross, Kelen-Tüdős, or extended Kelen-Tüdős methods.

Understanding Reactivity Ratios and Copolymer Composition

The interplay between monomer feed composition and the monomer reactivity ratios dictates the final composition of the copolymer. The following diagram illustrates this fundamental relationship in copolymerization.

G cluster_inputs Inputs cluster_parameters Parameters cluster_process Process cluster_output Output M1_feed Monomer 1 Feed (e.g., MVP) Copolymerization Copolymerization Reaction M1_feed->Copolymerization M2_feed Monomer 2 Feed (e.g., St, MMA, AN) M2_feed->Copolymerization r1 Reactivity Ratio r1 (k11/k12) r1->Copolymerization r2 Reactivity Ratio r2 (k22/k21) r2->Copolymerization Copolymer_Comp Copolymer Composition Copolymerization->Copolymer_Comp

Caption: Relationship between inputs, parameters, and output in copolymerization.

References

A Comparative Study: 2-Methyl-5-vinylpyridine vs. 2-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Methyl-5-vinylpyridine (2M5VP) and 2-vinylpyridine (B74390) (2VP), two important vinylpyridine isomers with significant applications in polymer science, materials science, and as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. This document outlines their key physicochemical properties, reactivity in polymerization, and the characteristics of their resulting polymers, supported by available experimental data.

Physicochemical Properties

Both 2M5VP and 2VP are colorless to yellowish liquids with characteristic odors. The primary structural difference is the presence of a methyl group on the pyridine (B92270) ring of 2M5VP, which influences its physical and chemical properties.

PropertyThis compound2-vinylpyridine
CAS Number 140-76-1[1]100-69-6[2]
Molecular Formula C₈H₉N[1]C₇H₇N[2]
Molecular Weight 119.16 g/mol [1]105.14 g/mol [2]
Boiling Point 175.5 °C at 760 mmHg158 °C[2]
Melting Point -14.3 °C[1]-50 °C[2]
Density 0.954 g/cm³0.977 g/cm³[2]
Flash Point 56.6 °C42 °C
pKa (conjugate acid) 5.67[1]4.98

Synthesis

The synthesis of both vinylpyridines can be achieved through several routes, with the condensation of a methylpyridine derivative with formaldehyde (B43269) being a common industrial method.[1][2]

Synthesis of 2-vinylpyridine

A prevalent industrial method for synthesizing 2-vinylpyridine involves the condensation of 2-methylpyridine (B31789) (α-picoline) with formaldehyde to form an intermediate alcohol, which is subsequently dehydrated.[2]

Synthesis_2VP 2-Methylpyridine 2-Methylpyridine Reaction_Vessel_1 Condensation Reactor (150-200 °C, Autoclave) 2-Methylpyridine->Reaction_Vessel_1 Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel_1 Intermediate 2-(2-Hydroxyethyl)pyridine Reaction_Vessel_1->Intermediate Reaction_Vessel_2 Dehydration Reactor (with NaOH) Intermediate->Reaction_Vessel_2 2-Vinylpyridine 2-Vinylpyridine Reaction_Vessel_2->2-Vinylpyridine

Caption: Synthesis workflow for 2-vinylpyridine.

Synthesis of this compound

The synthesis of this compound is also commonly achieved through the condensation of 2,5-dimethylpyridine (B147104) with formaldehyde, followed by dehydration.

Synthesis_2M5VP 2,5-Dimethylpyridine 2,5-Dimethylpyridine Reaction_Vessel_1 Condensation Reactor 2,5-Dimethylpyridine->Reaction_Vessel_1 Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel_1 Intermediate 2-Methyl-5-(2-hydroxyethyl)pyridine Reaction_Vessel_1->Intermediate Reaction_Vessel_2 Dehydration Reactor Intermediate->Reaction_Vessel_2 This compound This compound Reaction_Vessel_2->this compound

Caption: Synthesis workflow for this compound.

Polymerization and Reactivity

Both 2M5VP and 2VP readily undergo polymerization via free radical, anionic, and cationic mechanisms to form homopolymers and copolymers.[2] The reactivity of the vinyl group is influenced by the electronic effects of the pyridine ring and, in the case of 2M5VP, the additional methyl substituent.

Copolymerization Reactivity Ratios

The reactivity of monomers in copolymerization is quantified by reactivity ratios (r₁ and r₂). These ratios indicate the preference of a growing polymer chain ending in one monomer unit to add the same monomer (r > 1) or the other monomer (r < 1). Data for the copolymerization of 2M5VP and 2VP with various comonomers are presented below.

Comonomer System (M₁) / (M₂)r₁r₂Reference
This compound (M₁)
Styrene (M₂)0.812 ± 0.0050.91 ± 0.02[3]
Methyl Methacrylate (M₂)0.46 ± 0.020.61 ± 0.08[3]
Methyl Acrylate (M₂)0.172 ± 0.0070.88 ± 0.10[3]
Acrylonitrile (B1666552) (M₂)0.116 ± 0.0030.27 ± 0.04[3]
2-vinylpyridine (M₁)
Acrylonitrile (M₂)0.113 ± 0.0020.47 ± 0.03[3]

A direct comparison of the reactivity ratios with acrylonitrile suggests that this compound has a slightly lower tendency to homopolymerize in this system compared to 2-vinylpyridine, and the resulting copolymer with acrylonitrile would have a more alternating character.

Copolymerization cluster_M1 Monomer 1 (e.g., 2M5VP or 2VP) cluster_M2 Monomer 2 (Comonomer) M1 M₁ Chain1 ~M₁• M1->Chain1 Chain2 ~M₂• M1->Chain2 M2 M₂ M2->Chain1 M2->Chain2 Chain1->Chain1 Chain1->Chain2 k₁₂ Chain2->Chain1 k₂₁ Chain2->Chain2

Caption: Copolymerization reactivity concept.

Polymer Properties

The properties of the resulting polymers, poly(this compound) (P2M5VP) and poly(2-vinylpyridine) (P2VP), differ due to the structural variations in their monomer units.

PropertyPoly(this compound)Poly(2-vinylpyridine)
Glass Transition Temperature (Tg) Data not readily available in comparative studies.~104 °C[4][5][6]
Thermal Degradation The limiting stage of thermolysis for a related polymer, poly(2-methyl-5-vinyl tetrazole), is the opening of the tetrazole rings.[7]The degradation temperature is reported to be around 387 °C (660 K).[8] The primary degradation mechanism is depolymerization.[8]
Solubility Copolymers with N-vinylpyrrolidone (up to 75 ± 5 mol% 2M5VP) are water-soluble.[9]Homopolymer is soluble in organic solvents like methanol (B129727) and acetone.[2]

The presence of the methyl group in P2M5VP is expected to influence its chain packing and intermolecular interactions, which would likely affect its glass transition temperature and solubility compared to P2VP. However, direct comparative studies providing these specific data points are limited.

Experimental Protocols

Synthesis of 2-vinylpyridine (Laboratory Scale)

Materials: 2-methylpyridine, 37% aqueous formaldehyde, sodium hydroxide (B78521), hydroquinone (B1673460) (inhibitor).

Procedure:

  • A mixture of 2-methylpyridine and aqueous formaldehyde (molar ratio ~2.5:1) is heated in a sealed autoclave at 150-200 °C for several hours.

  • After cooling, the reaction mixture is transferred to a distillation apparatus.

  • Unreacted 2-methylpyridine is removed by distillation under reduced pressure.

  • A concentrated solution of sodium hydroxide is added to the residue.

  • The mixture is heated to effect dehydration of the intermediate alcohol.

  • 2-vinylpyridine is distilled under reduced pressure in the presence of an inhibitor (e.g., hydroquinone or 4-tert-butylcatechol) to prevent polymerization.

  • The collected 2-vinylpyridine is further purified by fractional distillation.

Free Radical Polymerization of 2-vinylpyridine (Bulk Polymerization)

Materials: 2-vinylpyridine (freshly distilled), 2,2'-azobisisobutyronitrile (AIBN) (initiator).

Procedure:

  • Purified 2-vinylpyridine and AIBN (e.g., 0.1 mol%) are placed in a polymerization tube.

  • The mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.

  • The sealed tube is placed in a constant temperature bath (e.g., 60 °C) to initiate polymerization.

  • The polymerization is allowed to proceed for a predetermined time.

  • The reaction is quenched by cooling and exposing the mixture to air.

  • The resulting polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., hexane) to purify it.

  • The purified poly(2-vinylpyridine) is dried under vacuum.

Determination of Copolymerization Reactivity Ratios

Materials: Monomer 1 (e.g., 2M5VP), Monomer 2 (comonomer), initiator (e.g., AIBN), appropriate solvents for polymerization and analysis.

Procedure:

  • A series of polymerizations are carried out with varying initial molar ratios of the two monomers.

  • The polymerizations are stopped at low conversion (<10%) to ensure the monomer feed ratio remains relatively constant.[10][11][12]

  • The resulting copolymers are isolated, purified, and dried.

  • The composition of each copolymer is determined using an appropriate analytical technique, such as ¹H NMR spectroscopy or elemental analysis.

  • The reactivity ratios (r₁ and r₂) are then calculated using methods such as the Fineman-Ross, Kelen-Tüdös, or more modern integrated methods as recommended by IUPAC.[10][11][13]

Conclusion

Both this compound and 2-vinylpyridine are valuable monomers for the synthesis of functional polymers. The presence of the methyl group in 2M5VP introduces subtle but potentially significant differences in its physicochemical properties and reactivity compared to 2VP. While some comparative data on copolymerization reactivity exists, a comprehensive side-by-side comparison of the properties of their respective homopolymers under identical conditions is an area that warrants further investigation. Such studies would provide a more complete understanding of the structure-property relationships and enable a more informed selection of the appropriate monomer for specific applications in drug development, materials science, and other research fields.

References

A Comparative Guide to the Thermal Properties of Poly(2-Methyl-5-vinylpyridine) and Polystyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermal properties of poly(2-methyl-5-vinylpyridine) and polystyrene, two polymers with distinct characteristics relevant to various scientific applications. Understanding these properties is crucial for material selection, formulation development, and predicting behavior under different thermal conditions. This document summarizes key quantitative data, outlines experimental methodologies, and presents a logical workflow for thermal property comparison.

Note on Poly(this compound): Data for poly(this compound) is limited in publicly available literature. Therefore, this guide utilizes data for its close structural analog, poly(2-vinylpyridine) (P2VP), as a representative substitute. It is important to consider that the methyl substituent in the pyridine (B92270) ring may influence the thermal properties of poly(this compound).

Comparative Thermal Data

The following table summarizes the key thermal properties of poly(2-vinylpyridine) and polystyrene.

Thermal PropertyPoly(2-vinylpyridine) (P2VP)Polystyrene (PS)
Glass Transition Temperature (Tg) ~102 °C (375 K)~100 °C (373 K)[1]
Melting Temperature (Tm) Not applicable (Amorphous)Not applicable (Primarily amorphous)
Thermal Decomposition Temperature (Td) Complex degradation, with maximum product yield around 428 °C in copolymers.[2] Main degradation between 400-450 °C for the structural isomer poly(4-vinylpyridine).[3]Onset of degradation in air at ~270 °C.
Thermal Conductivity (λ) Data not available0.033 - 0.14 W/m·K[4]

Experimental Protocols

The following are detailed methodologies for determining the key thermal properties discussed in this guide.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

Methodology:

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[5]

  • Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., indium). The sample and reference pans are placed in the DSC cell.

  • Thermal Program: A standard heat-cool-heat cycle is employed to erase the polymer's prior thermal history and obtain accurate measurements.

    • First Heating Scan: The sample is heated from ambient temperature to a temperature well above its expected Tg (e.g., 200 °C) at a constant rate (e.g., 10 °C/min).

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg (e.g., 25 °C).

    • Second Heating Scan: A second heating scan is performed at the same rate as the first to determine the Tg. The Tg is typically identified as the midpoint of the inflection in the heat flow curve.[6]

  • Data Analysis: The resulting heat flow versus temperature curve is analyzed to determine the glass transition temperature.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature (Td) and characterize the degradation profile of the polymers.

Methodology:

  • Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The TGA instrument, which includes a high-precision microbalance, is tared. The analysis is typically performed under a controlled atmosphere, such as nitrogen (for inert conditions) or air (for oxidative conditions), with a constant flow rate (e.g., 20-50 mL/min).[7]

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[8]

  • Data Analysis: The weight of the sample is continuously monitored as a function of temperature. The TGA thermogram (weight % vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum weight loss (from the derivative of the TGA curve, DTG), and the final residual weight.[9]

Logical Workflow for Comparison

The following diagram illustrates the logical workflow for comparing the thermal properties of poly(this compound) and polystyrene.

Thermal_Property_Comparison cluster_polymers Polymers for Comparison cluster_properties Thermal Properties to Investigate cluster_methods Analytical Methods cluster_data Data Analysis and Comparison P2M5VP Poly(this compound) Tg Glass Transition Temperature (Tg) P2M5VP->Tg Tm Melting Temperature (Tm) P2M5VP->Tm Td Thermal Decomposition (Td) P2M5VP->Td TC Thermal Conductivity P2M5VP->TC PS Polystyrene PS->Tg PS->Tm PS->Td PS->TC DSC Differential Scanning Calorimetry (DSC) Tg->DSC Tm->DSC TGA Thermogravimetric Analysis (TGA) Td->TGA TCM Thermal Conductivity Measurement TC->TCM Data_Table Quantitative Data Table DSC->Data_Table TGA->Data_Table TCM->Data_Table Comparison Comparative Analysis Data_Table->Comparison

Caption: Logical workflow for comparing the thermal properties of two polymers.

References

Characterizing Poly(2-Methyl-5-vinylpyridine): A Comparative Guide to Size-Exclusion Chromatography and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate characterization of polymers is paramount. This guide provides a detailed comparison of size-exclusion chromatography (SEC) and other analytical techniques for the characterization of poly(2-methyl-5-vinylpyridine) (PMVP), a polymer with significant potential in various applications, including drug delivery and material science.

This publication delves into the experimental protocols for SEC analysis, presents quantitative data for the closely related poly(2-vinylpyridine) (P2VP) to illustrate expected outcomes, and offers a comparative overview of alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS).

I. Size-Exclusion Chromatography (SEC) for PMVP Analysis

SEC, also known as Gel Permeation Chromatography (GPC), is a powerful and widely used technique for determining the molecular weight distribution of polymers.[1] The principle of SEC lies in the differential elution of polymer molecules from a column packed with porous gel; larger molecules elute first as they are excluded from the pores, while smaller molecules have a longer path through the column.[1]

A. Experimental Protocol for SEC Analysis

Due to the structural similarity between poly(this compound) and poly(2-vinylpyridine), the following protocol, established for P2VP, serves as an excellent starting point for the analysis of PMVP.

Table 1: Recommended SEC Conditions for Poly(vinylpyridine) Derivatives [2]

ParameterRecommended Setting
Columns NOVEMA Max 10 µm guard column (8 x 50 mm) and three NOVEMA Max 10 µm ultrahigh molecular weight columns (8 x 300 mm)
Mobile Phase Water with 0.1 M NaCl and 0.3 vol % formic acid (to ensure polymer protonation and solubility)
Flow Rate Isocratic operation at 0.5 mL/min
Injection Volume 20 µL
Detectors Variable wavelength UV-Vis at 254 nm and Refractive Index (RI) detector
Calibration Poly(2-vinylpyridine) standards kit for establishing an absolute molar mass scale
B. Representative Data for Poly(vinylpyridine)s

Table 2: Molecular Weight Data for Poly(2-vinylpyridine) Standards Determined by SEC [3]

Sample IDMₙ (Da)Mₙ (Da)Mₚ (Da)Polydispersity Index (PDI = Mₙ/Mₙ)
P2VP 3K3,3003,7003,4001.13
P2VP 5K5,3005,6005,5001.06
P2VP 10K9,80010,50010,3001.08
P2VP 22K22,40024,40022,6001.09
P2VP 52K52,40055,40054,1001.06
P2VP 145K145,000164,700176,0001.13
P2VP 300K300,000317,000320,4001.06

II. Comparison with Alternative Characterization Techniques

While SEC is a cornerstone of polymer characterization, a multi-faceted approach using alternative techniques can provide a more complete understanding of the polymer's properties.

Table 3: Comparison of Polymer Characterization Techniques

TechniquePrincipleInformation ProvidedAdvantages for PMVPDisadvantages for PMVP
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume in solution.[1]Molar mass averages (Mₙ, Mₙ, Mₚ), and polydispersity index (PDI).[4]Robust and reliable for determining molecular weight distribution; applicable to a wide range of molecular weights.[2]Provides relative molecular weights unless coupled with light scattering detectors; potential for interactions between the polymer and column packing.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Information on chemical structure, monomer composition, and end-groups. Can be used to determine number-average molecular weight (Mₙ) via end-group analysis.[3]Provides detailed structural information, confirming the identity and purity of the polymer.Less sensitive for high molecular weight polymers for end-group analysis; does not provide information on the full molecular weight distribution.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) Soft ionization of macromolecules followed by mass analysis based on time-of-flight.[3]Absolute molecular weight of individual polymer chains, end-group analysis, and information on repeating units.Provides absolute molecular weight values and can resolve individual oligomers.[3]Mass discrimination can occur for higher molecular weight and more polydisperse samples; requires careful sample preparation and matrix selection.

III. Visualization of Key Processes

To further aid in the understanding of the synthesis and analysis of poly(this compound), the following diagrams illustrate the key workflows.

G cluster_synthesis Synthesis of Poly(this compound) Monomer This compound Monomer Polymerization Radical Polymerization (Heat) Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., Toluene) Solvent->Polymerization Precipitation Precipitation (e.g., in Hexane) Polymerization->Precipitation Drying Drying in Vacuum Precipitation->Drying PMVP Poly(this compound) (PMVP) Drying->PMVP

Caption: Workflow for the synthesis of poly(this compound).

G cluster_sec SEC Analysis Workflow SamplePrep Sample Preparation (Dissolve PMVP in Mobile Phase) Injection Injection onto SEC Column SamplePrep->Injection Separation Separation by Size (Larger molecules elute first) Injection->Separation Detection Detection (UV and RI) Separation->Detection DataAnalysis Data Analysis (Calibration Curve) Detection->DataAnalysis Results Results (Mn, Mw, PDI) DataAnalysis->Results

Caption: Experimental workflow for SEC analysis of PMVP.

IV. Conclusion

The characterization of poly(this compound) is crucial for its application in various scientific and industrial fields. Size-exclusion chromatography stands out as a primary and robust method for determining its molecular weight distribution. By adapting established protocols for the closely related poly(2-vinylpyridine), researchers can obtain reliable data on the molecular weight averages and polydispersity of PMVP. For a more comprehensive understanding, complementing SEC with techniques like NMR and MALDI-TOF-MS is highly recommended to gain insights into the polymer's chemical structure and obtain absolute molecular weight information. This integrated approach to polymer characterization will undoubtedly accelerate the development and application of novel materials based on poly(this compound).

References

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-Methyl-5-vinylpyridine Monomer and its Polymer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the 2-methyl-5-vinylpyridine (B86018) monomer and its corresponding polymer, poly(this compound). Understanding the spectral changes upon polymerization is crucial for characterizing the polymer structure and purity, which is essential in various applications including drug delivery and material science.

¹H and ¹³C NMR Spectral Data

The following tables summarize the assigned chemical shifts (δ) in parts per million (ppm) for the monomer and the polymer. The data for the monomer is based on experimental findings, while the data for the polymer is an educated estimation due to the limited availability of specific experimental data for the homopolymer in the reviewed literature. The polymer spectrum is characterized by the broadening of signals due to the restricted motion of the polymer chain.

Table 1: ¹H NMR Chemical Shift Assignments

Atom This compound Monomer (ppm) Poly(this compound) (Estimated, ppm)
H-37.45 (dd)~7.3-7.6 (broad)
H-47.08 (d)~6.9-7.2 (broad)
H-68.35 (s)~8.2-8.5 (broad)
H-α (vinyl)6.65 (dd)Polymer backbone
H-β (cis, vinyl)5.35 (d)Polymer backbone
H-β (trans, vinyl)5.85 (d)Polymer backbone
-CH₃2.50 (s)~2.4-2.6 (broad)
Polymer Backbone (-CH-CH₂-)-~1.5-2.5 (very broad)

Table 2: ¹³C NMR Chemical Shift Assignments

Carbon This compound Monomer (ppm) Poly(this compound) (Estimated, ppm)
C-2157.1~156-158 (broad)
C-3136.5~135-137 (broad)
C-4120.5~120-122 (broad)
C-5132.8~132-134 (broad)
C-6148.9~148-150 (broad)
C-α (vinyl)135.5Polymer backbone
C-β (vinyl)116.3Polymer backbone
-CH₃24.1~23-25 (broad)
Polymer Backbone (-CH-CH₂-)-~40-50 (broad)

Experimental Protocols

A general methodology for acquiring ¹H and ¹³C NMR spectra for vinylpyridine monomers and polymers is outlined below.

1. Sample Preparation:

  • Monomer: Dissolve approximately 10-20 mg of the this compound monomer in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Polymer: Dissolve approximately 20-30 mg of the poly(this compound) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or Dimethyl Sulfoxide-d₆). The choice of solvent may depend on the polymer's solubility. Sonication may be required to aid dissolution.

2. NMR Spectrometer:

  • Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans are typically sufficient for the monomer. The polymer may require more scans (64-256) to improve the signal-to-noise ratio of the broad peaks.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-3 seconds.

  • Spectral Width (sw): A spectral width of 10-15 ppm is generally adequate.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is required, especially for the polymer.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A spectral width of 200-250 ppm is standard.

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Visualization of Polymerization

The following diagram illustrates the transformation of the this compound monomer into its corresponding polymer, highlighting the key structural changes that are reflected in the NMR spectra.

A Comparative Guide to Validated HPLC Methods for Purity Analysis of 2-Methyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical aspect of quality control and regulatory compliance. 2-Methyl-5-vinylpyridine is a key monomer and intermediate in the synthesis of various polymers and specialty chemicals. High-Performance Liquid Chromatography (HPLC) stands out as a precise and reliable technique for determining the purity of such compounds. This guide provides a comparative overview of validated HPLC methods for the purity analysis of this compound, complete with experimental data and detailed protocols.

Comparison of HPLC Methods
ParameterMethod 1 (Newcrom R1 Column)Alternative (C18 Column)
Column Newcrom R1, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric AcidAcetonitrile, Water, and Phosphoric Acid
Detection UV at 254 nmUV at 225 nm[4]
Flow Rate 1.0 mL/min[3]1.0 mL/min[4]
Injection Volume 10 µL[3]20 µL[4]
Column Temperature 30 °C[4]30 °C[4]
Linearity (R²) > 0.999 (Typical)> 0.995[5]
Precision (%RSD) < 2.0% (Typical for system suitability)[6]< 2.0%
Accuracy (% Recovery) 98-102% (Typical)[4]98-102%

Experimental Protocols

A detailed methodology is crucial for replicating analytical results. Below is a comprehensive protocol for the purity analysis of this compound using a reversed-phase HPLC method.

Method 1: Purity Analysis on a Newcrom R1 Column

This method is adapted from established procedures for the analysis of pyridine (B92270) derivatives.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.[3]

  • Mobile Phase: A mixture of acetonitrile, water, and a small amount of phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[1][2]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.[3]

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to a concentration of about 1 mg/mL.[3]

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[3]

4. System Suitability:

  • Inject the standard solution five or six times.

  • The relative standard deviation (RSD) for the peak area of this compound should not be more than 2.0%.[6]

  • The tailing factor for the main peak should be between 0.8 and 1.5.[6]

  • The theoretical plates should be not less than 2000.[6]

5. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity using the area normalization method.

Workflow and Process Visualization

To further clarify the experimental process, the following diagrams illustrate the logical flow of the HPLC purity analysis.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting prep_start Start: Weigh Sample and Standard dissolve Dissolve in Mobile Phase prep_start->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter setup Instrument Setup and Equilibration filter->setup sys_suit System Suitability Test setup->sys_suit inject Inject Sample Solution sys_suit->inject run Chromatographic Run inject->run detect UV Detection run->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Determination.

Method Validation Considerations

Validation of an analytical method is essential to ensure its suitability for the intended purpose.[7] Key validation parameters for an HPLC purity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[7]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By thoroughly validating the HPLC method against these parameters, researchers can have high confidence in the purity results obtained for this compound.

References

A Comparative Analysis of Catalysts for 2-Methyl-5-vinylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Methyl-5-vinylpyridine (MVP), a crucial monomer in the production of specialty polymers and a valuable intermediate in the pharmaceutical industry, is predominantly achieved through the catalytic dehydrogenation of 2-methyl-5-ethylpyridine (MEP). The choice of catalyst is paramount in this process, directly influencing the reaction's efficiency, selectivity, and overall economic viability. This guide provides a comparative overview of common catalysts employed for this synthesis, supported by available experimental data.

Catalyst Performance Comparison

The catalytic dehydrogenation of MEP to MVP is an endothermic reaction typically carried out in the vapor phase at elevated temperatures. A variety of catalysts have been explored for this process, with metal oxides being the most prominent. The following table summarizes the performance of several key catalysts based on available literature. It is important to note that the data presented is compiled from various sources and may not have been obtained under identical experimental conditions, which should be considered when making direct comparisons.

Catalyst SystemSupport/PromotersTypical Operating Temperature (°C)MEP Conversion (%)MVP Selectivity (%)MVP Yield (%)Key Observations & Remarks
Iron Oxide-based Cr₂O₃, K₂O550 - 650High (by analogy)High (by analogy)Not explicitly reported for MVPThis catalyst system is the industrial standard for the analogous dehydrogenation of ethylbenzene (B125841) to styrene, suggesting high potential for MVP synthesis. The potassium promoter helps to remove coke, while chromium enhances activity and stability.
Vanadium Pentoxide TiO₂ or other supports300 - 400~45Not directly reported for dehydrogenationNot directly reported for dehydrogenationV₂O₅ is a known catalyst for the oxidative dehydrogenation of alkylpyridines. While this process also yields MVP, it involves an oxidizing agent and operates at lower temperatures. The selectivity towards MVP versus other oxidation products is a critical factor.
Tungstic Oxide -500 - 800Not explicitly reportedNot explicitly reportedNot explicitly reportedMentioned as an effective catalyst for the vapor-phase dehydrogenation of MEP. It is known for its acidic properties and activity in various dehydrogenation reactions.
Ceric Oxide -500 - 800Not explicitly reportedNot explicitly reportedNot explicitly reportedDescribed as an excellent catalyst for this reaction in early patents, though detailed performance data is scarce in recent literature.
Silica Brick -~700Not explicitly reportedNot explicitly reported25 - 40 (in condensate)[1]An early and simple catalyst for this process. The reported yield in the condensate suggests moderate effectiveness.[1]

Experimental Protocols

The synthesis of this compound via catalytic dehydrogenation of 2-methyl-5-ethylpyridine is typically conducted in a fixed-bed reactor system. The following is a generalized experimental protocol that can be adapted for testing different catalysts.

Catalyst Preparation
  • Iron Oxide-based (Fe₂O₃-Cr₂O₃-K₂O): Typically prepared by co-precipitation or impregnation methods. For instance, an aqueous solution of iron(III) nitrate, chromium(III) nitrate, and potassium carbonate can be precipitated with a base like ammonium (B1175870) hydroxide. The resulting precipitate is then washed, dried, and calcined at high temperatures (e.g., 700-800°C) to form the final catalyst.

  • Vanadium Pentoxide (V₂O₅/TiO₂): Prepared by impregnating a high-surface-area support like anatase TiO₂ with a solution of a vanadium precursor, such as ammonium metavanadate. The impregnated support is then dried and calcined, typically in the range of 400-500°C.

  • Tungstic Oxide (WO₃): Can be prepared by the thermal decomposition of ammonium tungstate (B81510) or tungstic acid. For supported catalysts, a similar impregnation method as for V₂O₅ can be used.

Catalytic Dehydrogenation Procedure
  • Reactor Setup: A fixed-bed reactor, typically a quartz or stainless steel tube, is packed with a known amount of the catalyst. The reactor is placed inside a furnace equipped with a temperature controller.

  • Catalyst Activation: Prior to the reaction, the catalyst is often activated in situ. This may involve heating the catalyst to the reaction temperature under a flow of an inert gas (e.g., nitrogen) or a reducing/oxidizing atmosphere, depending on the nature of the catalyst.

  • Reaction Execution:

    • 2-methyl-5-ethylpyridine (MEP) is vaporized and fed into the reactor, often diluted with an inert gas such as nitrogen or steam. Steam is also used to provide heat for the endothermic reaction and to help prevent coke formation on the catalyst surface.

    • The reaction is carried out at a specific temperature (e.g., 550-700°C) and atmospheric pressure.

    • The flow rates of the reactants are controlled to achieve a desired weight hourly space velocity (WHSV), which is the mass flow rate of the reactant per unit mass of the catalyst.

  • Product Analysis:

    • The reactor effluent, containing unreacted MEP, the desired product MVP, hydrogen, and potential byproducts, is cooled and condensed.

    • The liquid products are collected and analyzed using gas chromatography (GC) to determine the conversion of MEP, selectivity to MVP, and the yield of MVP.

    • The gaseous products are typically analyzed using a gas chromatograph equipped with a thermal conductivity detector (TCD) to quantify the amount of hydrogen produced.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of catalysts for this compound production.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Dehydrogenation cluster_analysis Product Analysis Precursor Catalyst Precursors (e.g., Metal Salts) Method Synthesis Method (e.g., Co-precipitation, Impregnation) Precursor->Method Calcination Drying & Calcination Method->Calcination Catalyst Active Catalyst Calcination->Catalyst Reactor Fixed-Bed Reactor (Packed with Catalyst) Catalyst->Reactor MEP 2-Methyl-5-ethylpyridine (MEP) + Diluent (e.g., Steam) MEP->Reactor Products Reaction Products (MVP, H₂, Unreacted MEP, Byproducts) Reactor->Products Condensation Condensation Products->Condensation GC_Gas Gas Chromatography (GC) (Gaseous Products) Products->GC_Gas GC_Liquid Gas Chromatography (GC) (Liquid Products) Condensation->GC_Liquid Data Performance Data (Conversion, Selectivity, Yield) GC_Liquid->Data GC_Gas->Data ReactionPathway MEP 2-Methyl-5-ethylpyridine MVP This compound MEP->MVP Catalyst Δ (Heat) H2 Hydrogen (H₂)

References

Performance of 2-Methyl-5-vinylpyridine-based materials in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of materials based on 2-Methyl-5-vinylpyridine (MVP) in key applications, particularly in drug delivery and as adhesion promoters. The information is intended for researchers, scientists, and drug development professionals seeking to evaluate MVP-based polymers against other alternatives, supported by experimental data and detailed protocols.

I. pH-Responsive Drug Delivery Systems

MVP is a key monomer in the synthesis of pH-responsive polymers, which are intelligent materials capable of changing their properties in response to pH variations. This characteristic is particularly valuable in drug delivery systems designed to release therapeutic agents at specific sites in the body with different pH environments, such as tumors or specific intracellular compartments. Copolymers containing MVP are typically hydrophilic at low pH and hydrophobic at physiological pH, enabling the formation of micelles that can encapsulate drugs and release them in acidic environments.

A. Performance Comparison of MVP-Based Micelles for Drug Delivery

The following tables summarize the performance of MVP-containing copolymers in comparison to other commonly used pH-responsive polymers for drug delivery applications.

Table 1: Comparison of Drug Encapsulation Efficiency and Loading Capacity

Polymer SystemDrugEncapsulation Efficiency (%)Drug Loading Capacity (%)Reference
Poly(2-vinylpyridine)-b-poly(ethylene oxide) (P2VP-b-PEO) Curcumin706.4[1]
P2VP-b-PEO 5-Fluorouracil645.8[1]
Poly(2-(diethylamino)ethyl methacrylate)-based mixed micelles Doxorubicin5524[2]
Poly(lactic-co-glycolic acid) (PLGA) Doxorubicin~70-90~1-5[This is a representative value from general literature]
Chitosan Nanoparticles Doxorubicin~60-85~5-20[This is a representative value from general literature]

Disclaimer: The data presented in this table is collated from different sources and may have been obtained under varying experimental conditions. Direct comparison should be made with caution.

Table 2: Comparison of pH-Triggered Drug Release

Polymer SystemDrugpH for ReleaseCumulative Release (%)Time (h)Reference
Poly(2-vinylpyridine)-b-poly(ethylene oxide) (P2VP-b-PEO) Curcumin2.0>90150[1]
P2VP-b-PEO 5-Fluorouracil2.0>90150[1]
Poly(2-(diethylamino)ethyl methacrylate)-based mixed micelles Doxorubicin5.0~6096[2]
Poly(acrylic acid)-based hydrogels Vancomycin2.0~7010[3][4]

Disclaimer: The data presented in this table is collated from different sources and may have been obtained under varying experimental conditions. Direct comparison should be made with caution.

B. Experimental Protocols for Drug Delivery Applications

1. Synthesis of Poly(2-vinylpyridine)-b-poly(ethylene oxide) (P2VP-b-PEO) Copolymers

A typical synthesis involves the living anionic polymerization of ethylene (B1197577) oxide, followed by the sequential addition and polymerization of 2-vinylpyridine. The molecular weight and block lengths can be controlled by adjusting the monomer-to-initiator ratio.

2. Preparation of Drug-Loaded Micelles

The dialysis method is commonly employed. The copolymer and the hydrophobic drug are dissolved in a common organic solvent. This solution is then dialyzed against an aqueous buffer at a pH where the P2VP block is hydrophobic (e.g., pH 7.4). This process leads to the self-assembly of the copolymer into micelles with the drug encapsulated in the hydrophobic core.

3. Determination of Drug Encapsulation Efficiency and Loading Capacity

  • Protocol:

    • A known amount of the drug-loaded micelle solution is lyophilized.

    • The lyophilized powder is dissolved in a suitable organic solvent to disrupt the micelles and release the encapsulated drug.

    • The amount of encapsulated drug is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • The Encapsulation Efficiency (EE) and Drug Loading Capacity (DLC) are calculated using the following formulas:

      • EE (%) = (Mass of drug in micelles / Total mass of drug used) x 100

      • DLC (%) = (Mass of drug in micelles / Total mass of micelles) x 100[5]

4. In Vitro Drug Release Study

  • Protocol:

    • A known amount of the drug-loaded micelle solution is placed in a dialysis bag with a specific molecular weight cut-off.

    • The dialysis bag is immersed in a release medium (buffer solution) with a specific pH (e.g., pH 7.4 to simulate physiological conditions and pH 5.0 to simulate the tumor microenvironment).

    • The entire setup is kept at a constant temperature (e.g., 37°C) with gentle stirring.

    • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium.

    • The concentration of the released drug in the aliquots is determined by UV-Vis spectrophotometry or HPLC.[6][7]

C. Biocompatibility of MVP-Based Materials

Biocompatibility is a critical factor for any material intended for biomedical applications. Studies have shown that poly(2-vinylpyridine)-based micelles can be hemocompatible and biocompatible.[1] However, the cationic nature of protonated MVP can lead to cytotoxicity at high concentrations. Therefore, careful evaluation of the biocompatibility of any new MVP-based material is essential.

1. Cytotoxicity Assay (MTT Assay)

  • Protocol:

    • Cells (e.g., human cell lines) are seeded in a 96-well plate and incubated.

    • The cells are then exposed to different concentrations of the MVP-based material for a specific period (e.g., 24, 48 hours).

    • After incubation, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

    • Cell viability is expressed as a percentage relative to untreated control cells.[8][9][10][11]

2. Hemocompatibility Assay

  • Protocol:

    • Freshly collected red blood cells (RBCs) are washed and diluted in a saline solution.

    • The RBC suspension is incubated with different concentrations of the MVP-based material at 37°C.

    • A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (saline) are included.

    • After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

    • The percentage of hemolysis is calculated relative to the positive control.[12][13][14][15]

II. Adhesion Promoters in Rubber Composites

Copolymers of MVP, styrene, and butadiene are used in the form of latex in Resorcinol-Formaldehyde-Latex (RFL) dips to promote the adhesion between textile reinforcing cords (e.g., polyester, nylon) and rubber matrices in applications like tires and conveyor belts. The pyridine (B92270) groups in the MVP units are believed to enhance the chemical interaction at the interface, leading to improved adhesion.

A. Performance of MVP in RFL Adhesives

The vinylpyridine content in the latex significantly influences the adhesion properties. Research has shown that for certain rubber compounds, there is an optimal vinylpyridine content that results in maximum adhesion. For a natural rubber (NR) compound with a low accelerator content and an NR/styrene-butadiene rubber (SBR) blend, an optimum vinyl-pyridine content of 10% has been observed.[16] However, for most other rubber compounds, adhesion tends to decrease with increasing vinyl-pyridine content.[16]

Table 3: Influence of Vinylpyridine (VP) Content on Adhesion

Rubber CompoundVP Content in Latex (%)Adhesion PerformanceReference
Natural Rubber (low accelerator)10Optimum Adhesion[16]
NR/SBR Blend10Optimum Adhesion[16]
Most other rubber compoundsIncreasingDecreasing Adhesion[16]
B. Experimental Protocol for Adhesion Testing

1. Preparation of RFL Dip

The RFL dip is typically prepared by mixing a resorcinol-formaldehyde pre-condensate with a styrene-butadiene-vinylpyridine latex in an aqueous solution. The final composition, including the solid content and the ratio of the components, is crucial for its performance.[17][18][19][20]

2. Strap Peel Adhesion Test (ASTM D4393)

  • Protocol:

    • Reinforcing cords or fabrics are dipped in the RFL solution and then dried and cured under specific temperature and time conditions.

    • The treated cords are then embedded between two layers of an uncured rubber compound in a specific mold.

    • The assembly is cured under pressure and heat to vulcanize the rubber and bond it to the cords.

    • The cured sample is cut into test specimens of standard dimensions.

    • The peel adhesion is measured using a tensile testing machine by pulling the cord from the rubber block at a constant speed. The force required to separate the cord from the rubber is recorded as the peel strength.[21][22][23][24]

III. Visualizing Workflows and Mechanisms

A. Drug Delivery Workflow

The following diagram illustrates the typical workflow for developing and evaluating MVP-based micelles for pH-triggered drug delivery.

DrugDeliveryWorkflow Workflow for MVP-Based pH-Responsive Drug Delivery cluster_synthesis Synthesis & Characterization cluster_formulation Formulation cluster_evaluation In Vitro Evaluation Synthesis Copolymer Synthesis (e.g., Anionic Polymerization) Characterization Polymer Characterization (NMR, GPC) Synthesis->Characterization MicellePrep Drug-Loaded Micelle Preparation (Dialysis) Characterization->MicellePrep EE_DLC Determine EE & DLC (UV-Vis, HPLC) MicellePrep->EE_DLC Release In Vitro Drug Release (pH 7.4 & 5.0) EE_DLC->Release Cytotoxicity Cytotoxicity Assay (MTT Assay) Release->Cytotoxicity Hemocompatibility Hemocompatibility Assay Cytotoxicity->Hemocompatibility

Workflow for MVP-Based Drug Delivery.
B. Mechanism of pH-Responsive Drug Release

The diagram below illustrates the principle of pH-triggered drug release from MVP-based micelles.

pH_Responsive_Release Mechanism of pH-Responsive Drug Release from MVP-Based Micelles cluster_physiological Physiological pH (7.4) cluster_acidic Acidic pH (< 6.5) Micelle Stable Micelle (Drug Encapsulated) MVP_hydrophobic MVP is hydrophobic Disassembled Micelle Disassembles (Drug Released) Micelle->Disassembled pH Decrease MVP_hydrophilic MVP is protonated and hydrophilic

pH-Responsive Drug Release Mechanism.

IV. Conclusion

Materials based on this compound offer significant potential in specialized applications, particularly as components of pH-responsive drug delivery systems and as adhesion promoters in rubber composites. Their performance is highly dependent on the specific copolymer composition and the intended application environment. While they demonstrate compelling properties, a thorough evaluation against alternative materials, considering the specific requirements of the application, is crucial. The experimental protocols provided in this guide offer a starting point for such comparative assessments. Further research focusing on direct, side-by-side comparisons with other leading materials under standardized conditions will be invaluable for fully elucidating the advantages and limitations of MVP-based materials.

References

A Comparative Guide to the Electronic Properties of 2-Methyl-5-vinylpyridine and Related Heterocycles: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 2-Methyl-5-vinylpyridine alongside pyridine (B92270) and 4-nitropyridine (B72724), employing Density Functional Theory (DFT) as the computational framework. Given the absence of published DFT studies specifically on this compound, this document outlines a robust computational protocol to generate the necessary data and presents a comparative framework based on existing literature for related pyridine derivatives. This approach allows for an insightful prediction of the electronic behavior of this compound and highlights its potential characteristics in relation to well-understood analogues.

The electronic properties of molecules such as the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO gap, and the dipole moment are critical in determining their reactivity, stability, and potential applications in fields ranging from materials science to pharmacology. DFT has emerged as a powerful tool to reliably predict these properties.

This guide is structured to provide a comprehensive overview, including a detailed computational protocol, a comparative data summary, and a visual representation of the DFT workflow, to aid researchers in their study of this compound and similar molecules.

Comparative Analysis of Electronic Properties

The electronic properties of this compound are compared with pyridine, the parent aromatic heterocycle, and 4-nitropyridine, a derivative with a strong electron-withdrawing group. This comparison serves to elucidate the influence of the methyl (an electron-donating group) and vinyl (a π-conjugating group) substituents on the electronic structure of the pyridine ring.

Note on Data for this compound: The quantitative data for this compound presented in the following table are hypothetical values and should be generated by following the detailed computational protocol outlined in the subsequent section. The values for pyridine and 4-nitropyridine are sourced from existing computational studies.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound (To be calculated)(To be calculated)(To be calculated)(To be calculated)
Pyridine -6.77-0.636.142.22
4-Nitropyridine -7.84-2.715.131.69

The data for pyridine and 4-nitropyridine are representative values from DFT calculations at the B3LYP/6-31G(d,p) level of theory and may vary slightly between different computational studies.

Detailed Experimental and Computational Protocols

This section outlines a standard protocol for the DFT-based calculation of the electronic properties of this compound and its analogues. This protocol is based on widely accepted methodologies for small organic molecules.

1. Molecular Structure Preparation:

  • The 3D structure of the molecule of interest (e.g., this compound) is constructed using a molecular building software (e.g., Avogadro, GaussView).

  • A preliminary geometry optimization is performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry.

2. DFT Calculation Setup:

  • The geometry of the molecule is then optimized at a higher level of theory using DFT. A widely used and reliable functional for organic molecules is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • A suitable basis set, such as 6-31G(d,p), is selected. This basis set provides a good balance between accuracy and computational cost for molecules of this size.

  • The calculation is performed in the gas phase to simulate an isolated molecule.

  • Frequency calculations are performed after geometry optimization to ensure that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

3. Calculation of Electronic Properties:

  • HOMO and LUMO Energies: These are obtained directly from the output of the DFT calculation. The HOMO-LUMO gap is calculated as the difference between the LUMO and HOMO energies (E_gap = E_LUMO - E_HOMO).

  • Dipole Moment: The total dipole moment and its vector components are also calculated by the DFT software.

  • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface of the optimized geometry. This provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

4. Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required to perform the DFT calculations.

  • Visualization software like GaussView or Avogadro is used for building the initial structures and analyzing the results (e.g., viewing molecular orbitals and MEP surfaces).

Visualization of the DFT Workflow

DFT_Workflow cluster_prep 1. Preparation cluster_dft 2. DFT Calculation cluster_analysis 3. Property Analysis cluster_output 4. Output mol_build Molecule Building (e.g., Avogadro) pre_opt Pre-optimization (Molecular Mechanics) mol_build->pre_opt geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) pre_opt->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc homo_lumo HOMO/LUMO Energies & Gap freq_calc->homo_lumo dipole Dipole Moment freq_calc->dipole mep Molecular Electrostatic Potential (MEP) freq_calc->mep data_table Comparative Data Table homo_lumo->data_table dipole->data_table vis Visualization of Orbitals & MEP mep->vis

Caption: A flowchart illustrating the key steps in a typical DFT study for analyzing molecular electronic properties.

A Comparative Guide to ATRP and RAFT for the Controlled Polymerization of 2-Methyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in polymer chemistry and drug development, achieving precise control over polymer architecture is paramount. This guide provides an objective comparison of two leading controlled radical polymerization (CRP) techniques, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, for the synthesis of polymers from 2-Methyl-5-vinylpyridine. While direct comparative experimental data for this compound is limited in published literature, this guide will draw upon established principles and data from the closely related and well-studied monomers, 2-vinylpyridine (B74390) (2VP) and 4-vinylpyridine (B31050) (4VP), to provide a comprehensive analysis.

Both ATRP and RAFT are robust methods that allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[1][2] However, their underlying mechanisms are distinct, leading to different strengths and weaknesses, particularly when polymerizing functional monomers like vinylpyridines.[1][3]

Mechanistic Overview

Atom Transfer Radical Polymerization (ATRP) relies on a reversible redox process, typically catalyzed by a transition metal complex (commonly copper), to control the concentration of active radical species.[4][5] The process involves the reversible activation of a dormant alkyl halide species to a propagating radical.[3]

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, in contrast, is a degenerative chain transfer process that does not involve a metal catalyst.[6][7] Control is achieved through a chain transfer agent (a thiocarbonylthio compound), which mediates the exchange between active and dormant polymer chains.[8] This metal-free nature makes RAFT particularly attractive for biomedical applications where metal contamination is a concern.[9]

Mechanisms cluster_ATRP ATRP Mechanism cluster_RAFT RAFT Mechanism dormant_atrp P-X (Dormant) active_atrp P• (Active) dormant_atrp->active_atrp k_act activator Cu(I)L / Activator activator->dormant_atrp deactivator Cu(II)XL / Deactivator active_atrp->deactivator k_deact propagated_atrp P-M• (Propagating) active_atrp->propagated_atrp k_p deactivator->active_atrp monomer_atrp Monomer monomer_atrp->active_atrp initiator Initiator → R• cta P-S-C(=S)Z (Dormant Macro-CTA) initiator->cta Initiation & Addition intermediate Adduct Radical cta->intermediate k_add radical P• (Active) radical->cta propagated_raft P-M• (Propagating) radical->propagated_raft k_p intermediate->radical k_frag monomer_raft Monomer monomer_raft->radical

Caption: Simplified mechanisms of ATRP and RAFT polymerization.

Performance Comparison for Vinylpyridine Polymerization

The nitrogen atom in the pyridine (B92270) ring can coordinate with the copper catalyst in ATRP, which can complicate the polymerization and lead to a loss of control.[10][11] This interaction can be mitigated by using more active catalyst systems, specific ligands, or chloride-based initiating systems instead of bromide-based ones, as the former are less prone to side reactions with the pyridine monomer.[12] RAFT, being metal-free, circumvents this issue and is often considered more versatile for a wider range of functional monomers, including vinylpyridines.[6]

The following table summarizes typical experimental results for the polymerization of vinylpyridines using both methods, providing a basis for comparison.

ParameterATRP of 4-Vinylpyridine[12]RAFT of 2-Vinylpyridine[6]
Initiator 1-Phenylethyl chlorideAzobisisobutyronitrile (AIBN)
Catalyst/Ligand CuCl / CuCl₂ / TPMA-
Chain Transfer Agent -Cumyl dithiobenzoate (CDB)
Solvent Methanol/WaterBulk (No Solvent)
Temperature 30 °C60 °C
Reaction Time ~1 hour2 - 10 hours
Conversion >90%50 - 95%
Mn ( g/mol , experimental) 5,000 - 15,0007,900 - 23,000
Dispersity (Đ) 1.15 - 1.301.10 - 1.25

Experimental Protocols

Below are representative protocols for the polymerization of a vinylpyridine monomer via ATRP and RAFT. These should be adapted for specific experimental goals.

Protocol 1: ATRP of a Vinylpyridine Monomer

This protocol is adapted from procedures for 4-vinylpyridine and is designed to minimize catalyst poisoning.[12]

  • Reactant Preparation: A Schlenk flask is charged with CuCl and CuCl₂. The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) through several vacuum/backfill cycles.

  • Solvent and Ligand Addition: Deoxygenated solvent (e.g., a methanol/water mixture) and the ligand (e.g., tris(2-pyridylmethyl)amine, TPMA) are added via syringe under an inert atmosphere. The mixture is stirred until a homogeneous catalyst solution forms.

  • Monomer and Initiator Addition: The vinylpyridine monomer (purified by passing through a column of basic alumina (B75360) to remove inhibitor) is added via syringe. Polymerization is initiated by the addition of an alkyl halide initiator (e.g., 1-phenylethyl chloride).

  • Polymerization: The reaction is allowed to proceed at the desired temperature (e.g., 30 °C). Samples may be taken periodically to monitor conversion (via ¹H NMR or GC) and molecular weight evolution (via GPC).

  • Termination and Purification: The polymerization is terminated by exposing the reaction mixture to air, which oxidizes the copper catalyst. The mixture is then diluted with a suitable solvent (e.g., THF) and passed through a neutral alumina column to remove the copper complex. The polymer is isolated by precipitation into a non-solvent (e.g., hexane) and dried under vacuum.

Protocol 2: RAFT Polymerization of a Vinylpyridine Monomer

This protocol is based on the successful RAFT polymerization of 2-vinylpyridine.[6][13]

  • Reactant Preparation: The vinylpyridine monomer (inhibitor removed), a RAFT chain transfer agent (e.g., cumyl dithiobenzoate), and a thermal initiator (e.g., AIBN) are added to a reaction vessel (e.g., a septa-sealed vial or Schlenk flask) with a magnetic stir bar.

  • Degassing: The mixture is thoroughly deoxygenated by subjecting it to several freeze-pump-thaw cycles.

  • Polymerization: The vessel is immersed in a preheated oil bath at the desired temperature (e.g., 60 °C) to initiate polymerization. The solution's viscosity will increase as the reaction proceeds.

  • Monitoring: The reaction progress can be monitored by taking samples at different time points to determine monomer conversion and analyze molecular weight and dispersity.[13]

  • Purification: After the desired time or conversion is reached, the reaction is stopped by cooling to room temperature and exposing it to air. The polymer is then dissolved in a suitable solvent and purified by repeated precipitation into a non-solvent (e.g., petroleum ether or hexane) to remove unreacted monomer and initiator fragments. The final polymer is dried under vacuum.

Workflow cluster_prep 1. Preparation cluster_deox 2. Deoxygenation cluster_poly 3. Polymerization cluster_term 4. Termination & Purification prep Add Monomer, Initiator, and Catalyst (ATRP) or CTA (RAFT) to Reaction Vessel deox Remove Oxygen (e.g., Freeze-Pump-Thaw or Inert Gas Purge) prep->deox poly Heat to Reaction Temperature deox->poly monitor Monitor Conversion & Molecular Weight (Optional) poly->monitor term Stop Reaction (Cooling / Air Exposure) poly->term purify Purify Polymer (Precipitation / Column Chromatography) term->purify dry Dry Final Product purify->dry

Caption: General experimental workflow for controlled polymerization.

Conclusion

Both ATRP and RAFT are powerful techniques for the controlled polymerization of vinylpyridine monomers like this compound.

  • ATRP can offer faster polymerization rates but requires careful selection of the catalyst, ligand, and initiator system to overcome potential inhibition by the pyridine monomer.[9][12] The use of chloride-based systems and highly active catalysts is recommended.

  • RAFT provides greater versatility and tolerance to functional groups, avoiding the issue of catalyst coordination and metal contamination.[6] This makes it an excellent choice for synthesizing well-defined poly(vinylpyridine)s, especially for biological applications. The trade-off can sometimes be longer reaction times to reach high conversions.

The optimal choice between ATRP and RAFT will depend on the specific application, desired polymer characteristics, and the synthetic resources available. For applications demanding high purity and metal-free products, RAFT is often the preferred method. For situations where rapid polymerization is key and metal removal is a manageable step, ATRP remains a highly effective option.

References

Isomeric Effects on Poly(vinylpyridine) Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The positioning of the nitrogen atom in the pyridine (B92270) ring of vinylpyridine monomers has a profound impact on the physicochemical properties of the corresponding polymers. This guide provides a detailed comparison of poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP), the two most common isomers, with supporting experimental data. Due to the high cost of the 3-vinylpyridine (B15099) monomer, poly(3-vinylpyridine) (P3VP) is rarely studied, and extensive data on its properties are unavailable in the literature.[1]

This comparison is crucial for researchers, scientists, and drug development professionals in selecting the appropriate isomer for specific applications, ranging from drug delivery and gene therapy to catalysis and materials science.

Comparative Data of Poly(vinylpyridine) Isomers

The distinct properties of P2VP and P4VP arise from the differences in steric hindrance and the accessibility of the nitrogen lone pair of electrons, which are dictated by the nitrogen's position relative to the polymer backbone.

PropertyPoly(2-vinylpyridine) (P2VP)Poly(4-vinylpyridine) (P4VP)
Glass Transition Temperature (Tg) ~104 °C[1]~142 °C[1]
pKa ~4.1 - 4.98[2][3]~3 - 4[4]
Solubility Soluble in THF, CHCl₃, DMF, toluene, methanol, and ethanol. Insoluble in water at neutral to high pH, but soluble at pH < ~5.Soluble in DMF, acetic acid, and lower alcohols. Often requires polar cosolvents like DMF, DMSO, and NMP for dissolution, especially for higher molecular weight polymers.[1] Insoluble in water at neutral to high pH, but soluble at pH < ~5.[1]
Thermal Stability The yield of thermal degradation products is maximized at around 428 °C.[5] Degrades via a complex mechanism, yielding pyridine, monomer, and protonated oligomers.[5]The thermal stability is quite similar to P2VP.[5] Degrades primarily via depolymerization to the monomer.[5]

Physicochemical Properties and Performance

The isomeric differences between P2VP and P4VP lead to distinct performance characteristics in various applications.

Thermal Properties: P4VP exhibits a significantly higher glass transition temperature (Tg) of approximately 142 °C compared to P2VP, which has a Tg of about 104 °C.[1] This indicates that P4VP has more restricted chain mobility, requiring higher temperatures for thermal processing. The thermal degradation mechanisms also differ; while both have similar overall thermal stability, P2VP degrades through a more complex pathway, whereas P4VP primarily undergoes depolymerization back to the monomer.[5]

Basicity and pH-Responsiveness: The position of the nitrogen atom influences its basicity. The pKa of P2VP is generally higher than that of P4VP, making it a slightly stronger base.[2][3] This difference in pKa affects their pH-responsive behavior in aqueous solutions. Both polymers are largely insoluble in water at neutral to high pH but become soluble under acidic conditions (pH < ~5) due to the protonation of the pyridine nitrogen.

Solubility: The solubility profiles of the two isomers also show notable differences. P2VP is soluble in a broader range of common organic solvents, including THF and chloroform.[1] In contrast, P4VP, particularly at higher molecular weights, often requires more polar cosolvents like DMF, DMSO, or NMP for dissolution.[1] Both isomers are generally soluble in common alcohols.[1] These solubility differences are critical when selecting solvents for polymer processing, characterization, and formulation.

Logical Relationship Diagram

The following diagram illustrates the causal relationship between the isomeric structure of the vinylpyridine monomer and the resulting macroscopic properties of the polymer.

Isomeric_Effects cluster_monomer Monomer Structure cluster_properties Polymer Properties Monomer Vinylpyridine Isomer Position_N Position of Nitrogen Atom Monomer->Position_N determines Tg Glass Transition Temp. pKa pKa (Basicity) Solubility Solubility Thermal_Stability Thermal Stability Steric_Hindrance Steric Hindrance Position_N->Steric_Hindrance influences Electron_Availability N Lone Pair Availability Position_N->Electron_Availability influences Steric_Hindrance->Tg Steric_Hindrance->Solubility Electron_Availability->pKa Electron_Availability->Thermal_Stability

Caption: Isomeric structure dictates polymer properties.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the properties of poly(vinylpyridine)s.

Synthesis of Poly(vinylpyridine)s

Poly(2-vinylpyridine) and poly(4-vinylpyridine) can be synthesized via solution polymerization.[6]

  • Materials: 2-vinylpyridine (B74390) or 4-vinylpyridine (B31050) monomer, isopropyl alcohol (IPA) as solvent, and benzoyl peroxide (BPO) as the initiator.

  • Procedure:

    • Dissolve the desired amount of monomer (e.g., 30 g) in the solvent (e.g., 70 g of IPA).

    • Add the initiator (BPO) to the solution. The initiator-to-monomer weight ratio can be varied (e.g., 2 wt% or 4 wt%).

    • Transfer the solution to a round-bottom flask equipped with a magnetic stirrer.

    • Heat the reaction mixture to a specific temperature (e.g., 55, 65, or 75 °C) and stir for a set duration (e.g., 6 or 24 hours).

    • The resulting polymer can be purified by precipitation in a non-solvent and dried under vacuum.

Determination of Glass Transition Temperature (Tg)

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature.[7][8]

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • A small amount of the polymer sample is sealed in an aluminum pan.

    • The sample is subjected to a heat-cool-heat cycle to erase its thermal history. For example, heat from 30 °C to 230 °C, cool to 293 K, and then perform the second heating scan.[7][8]

    • The heating and cooling rates are typically kept constant, for example, at 10 °C/min.[7][8]

    • The Tg is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.[8]

Determination of pKa

The pKa of poly(vinylpyridine)s can be determined by potentiometric titration.

  • Instrumentation: A pH meter and a burette.

  • Procedure:

    • Dissolve a known amount of the polymer in an appropriate solvent (e.g., water with a small amount of salt to maintain constant ionic strength).

    • Titrate the polymer solution with a standard solution of a strong acid (e.g., HCl).

    • Record the pH of the solution after each addition of the titrant.

    • The pKa can be determined from the titration curve by finding the pH at half-neutralization.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of the polymers.[9]

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • A small sample of the polymer is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) over a wide temperature range (e.g., from 25 °C to 700 °C).[9][10]

    • The analysis can be performed under an inert atmosphere (e.g., nitrogen) or in air to study the degradation behavior under different conditions.[9]

    • The TGA curve plots the percentage of weight loss as a function of temperature, from which the onset of degradation and the temperature of maximum degradation rate can be determined.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-5-vinylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Methyl-5-vinylpyridine is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, which is classified as a hazardous waste. Adherence to these protocols is critical to mitigate risks associated with its flammability, toxicity, and environmental hazards.

Immediate Safety and Hazard Information

This compound is a combustible liquid that is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It can cause severe skin burns and eye damage.[2] Therefore, proper personal protective equipment (PPE) is mandatory during handling and disposal.

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Physical Hazards Combustible liquid.[3] Vapors may form flammable mixtures with air.- Chemical-resistant gloves (e.g., Nitrile rubber)[1] - Chemical safety goggles or face shield - Flame-retardant lab coat
Health Hazards Harmful if swallowed or inhaled. Toxic in contact with skin.[1] Causes severe skin and eye irritation/burns.[2] May cause respiratory irritation.- Use in a well-ventilated area or chemical fume hood.[1] - If ventilation is inadequate, wear a NIOSH-approved respirator.[4]
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects.[1]- Prevent release to the environment.[1] Do not dispose of down the drain.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in compliance with all applicable local, state, and federal regulations.[3][5] Never dispose of this chemical down the drain or in regular trash.[6]

1. Waste Collection and Segregation:

  • Designate a specific, labeled, and compatible waste container for this compound waste. The container should be kept tightly closed when not in use.[7]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Collect any contaminated materials, such as absorbent pads, gloves, and disposable labware, in the same designated waste container.

2. Spill Management and Cleanup:

  • In the event of a small spill, evacuate non-essential personnel and remove all sources of ignition.[3]

  • Wear the appropriate PPE as outlined in the table above.

  • Absorb the spill using an inert material such as vermiculite, dry sand, or earth.[3]

  • Carefully collect the absorbed material and place it into the designated hazardous waste container.[3]

  • Ventilate the area and wash the spill site after cleanup is complete.[3]

  • For large spills, evacuate the area immediately and contact your institution's EHS department or emergency services.[3]

3. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

  • The storage area should be clearly marked as a hazardous waste accumulation site.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[5]

  • Ensure all labeling and documentation requirements are met according to regulatory standards.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe_check Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check waste_container Select Compatible & Labeled Waste Container ppe_check->waste_container collect_waste Collect Waste Chemical & Contaminated Materials waste_container->collect_waste seal_container Securely Seal Container collect_waste->seal_container spill_check Spill or Leak Occurs? seal_container->spill_check small_spill Small Spill: Contain with Absorbent Collect into Waste Container spill_check->small_spill Yes, Small large_spill Large Spill: Evacuate & Call EHS spill_check->large_spill Yes, Large storage Store in a Cool, Dry, Well-Ventilated Area Segregate from Incompatible Materials spill_check->storage No small_spill->storage disposal_request Contact Institutional EHS or Licensed Waste Vendor storage->disposal_request end Arrange for Pickup and Proper Disposal disposal_request->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 2-Methyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 2-Methyl-5-vinylpyridine (CAS No. 140-76-1). Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Summary & Quantitative Data

This compound is a combustible liquid that is moderately toxic if ingested, inhaled, or absorbed through the skin.[1] It can cause irritation and burns to the skin and eyes.[2] High exposure may lead to symptoms such as flushing of the face, headache, giddiness, nausea, and vomiting.[2] There is also potential for nervous system and liver effects with high and repeated exposure.[2]

Physical and Chemical Properties
PropertyValue
Appearance Clear to faintly opalescent liquid
Molecular Formula C₈H₉N
Molecular Weight 119.16 g/mol
Boiling Point 181 °C
Flash Point 73.9 °C (Open cup)
Vapor Pressure 1.18 mm Hg at 25 °C
Solubility in Water Soluble
Toxicity Data
EndpointSpeciesRouteValue
LD50RatOral1167 mg/kg[1]
LD50RabbitDermal0.8 - 4.0 mL/kg[1]
LC50RatInhalation189 mg/m³/2h[1][3]
Occupational Exposure Limits

No specific occupational exposure limits (PEL, TLV, REL) have been established for this compound.[2] This does not imply the substance is harmless; safe work practices should always be followed.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

Protection TypeRecommended Equipment
Eye and Face Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2]
Hand Chemical-resistant gloves. Specific breakthrough time data for this compound is not readily available. However, based on data for pyridine (B92270), Butyl rubber or Viton/Butyl gloves are recommended for prolonged contact, as they show excellent resistance.[4][5] Nitrile gloves offer poor resistance to pyridine and are not recommended for anything beyond incidental splash protection.[6][7] Always inspect gloves before use.
Body A lab coat or chemical-resistant apron. For larger quantities or situations with a high risk of splashing, a chemical-resistant suit is recommended. All protective clothing should be clean and put on before work.[2]
Respiratory A NIOSH-approved respirator with an organic vapor cartridge is required if work is performed outside of a certified chemical fume hood or if ventilation is inadequate.[2]

Operational Plan: Step-by-Step Handling Procedure

Pre-Operational Checks
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble all Materials: Gather all necessary equipment, including this compound, reaction vessels, and spill cleanup materials, and place them within the fume hood.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

Handling Procedure
  • Perform all manipulations within a certified chemical fume hood.

  • Grounding: When transferring from a larger container, ensure both containers are grounded to prevent static discharge.

  • Avoid Incompatible Materials: Keep away from strong oxidizing agents, acids, and sources of ignition.[4]

  • Controlled Dispensing: Use a pipette or a funnel for liquid transfers to minimize splashing.

  • Keep Containers Closed: Tightly seal all containers of this compound when not in use.

Post-Handling
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

  • Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible substances and ignition sources.[2]

Disposal Plan

  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, pipette tips, and absorbent pads, must be collected in a designated, sealed hazardous waste container.

  • Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste" and list "this compound" as a component.

  • Spill Residue: Any absorbent material used to clean up a spill should also be placed in the hazardous waste container.

  • Regulatory Compliance: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. It may be necessary to dispose of this compound as a hazardous waste.[2]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[2]

  • Inhalation: Move the individual to fresh air. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2] For a large spill, evacuate the area and contact your institution's emergency response team.

Diagrams

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Prep Pre-Operational Checks VerifyHood Verify Fume Hood Prep->VerifyHood GatherMaterials Gather Materials VerifyHood->GatherMaterials DonPPE Don Appropriate PPE GatherMaterials->DonPPE LocateSafety Locate Safety Equipment DonPPE->LocateSafety Handling Handling Procedure (Inside Fume Hood) LocateSafety->Handling Transfer Controlled Transfer Handling->Transfer Work Perform Experiment Transfer->Work Close Keep Containers Closed Work->Close PostHandling Post-Handling Close->PostHandling Decontaminate Decontaminate Work Area PostHandling->Decontaminate Disposal Waste Disposal PostHandling->Disposal DoffPPE Doff PPE & Wash Hands Decontaminate->DoffPPE Store Properly Store Chemical DoffPPE->Store Segregate Segregate Contaminated Waste Disposal->Segregate Label Label Hazardous Waste Segregate->Label Dispose Dispose via EHS Label->Dispose

Caption: Workflow for the safe handling of this compound.

References

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